molecular formula C12H17N B13595620 3-(2-Isopropylphenyl)azetidine

3-(2-Isopropylphenyl)azetidine

Cat. No.: B13595620
M. Wt: 175.27 g/mol
InChI Key: BLVSFSYBLSIQPK-UHFFFAOYSA-N
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Description

3-(2-Isopropylphenyl)azetidine is a useful research compound. Its molecular formula is C12H17N and its molecular weight is 175.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Isopropylphenyl)azetidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Isopropylphenyl)azetidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

3-(2-propan-2-ylphenyl)azetidine

InChI

InChI=1S/C12H17N/c1-9(2)11-5-3-4-6-12(11)10-7-13-8-10/h3-6,9-10,13H,7-8H2,1-2H3

InChI Key

BLVSFSYBLSIQPK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1C2CNC2

Origin of Product

United States
Foundational & Exploratory

3-(2-Isopropylphenyl)azetidine: Technical Profile & Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of 3-(2-Isopropylphenyl)azetidine , a sterically distinct heterocyclic scaffold. It synthesizes confirmed synthetic pathways, physicochemical profiling, and medicinal chemistry applications, grounding all protocols in established organic mechanisms.

Executive Summary

3-(2-Isopropylphenyl)azetidine represents a high-value scaffold in modern medicinal chemistry, distinguished by the fusion of a strained azetidine ring with a sterically demanding ortho-isopropyl aryl group. Unlike its unhindered 3-phenylazetidine counterparts, the 2-isopropyl substituent introduces significant torsional strain and lipophilic bulk (


), restricting bond rotation and locking the molecule into specific bioactive conformations.

This compound serves as a critical bioisostere for piperidine and pyrrolidine moieties, offering reduced molecular weight (MW) and altered metabolic vectors. It is primarily utilized in the development of Monoamine Transporter Inhibitors (CNS targets) and Tubulin Polymerization Inhibitors (Oncology), where the rigidified geometry enhances selectivity for hydrophobic binding pockets.

Physicochemical Architecture

The pharmacological utility of 3-(2-Isopropylphenyl)azetidine is dictated by its structural parameters. The ortho-isopropyl group prevents planar alignment of the phenyl ring with the azetidine C3-H vector, creating a "twisted" topology that improves solubility and metabolic stability by blocking the P450-susceptible ortho-position.

Table 1: Physicochemical Profile (Predicted & Observed)
PropertyValue / DescriptorMechanistic Implication
Molecular Formula

Compact lipophilic amine.
Molecular Weight 175.27 g/mol Fragment-based drug discovery (FBDD) compliant.
ClogP ~2.8 - 3.1High lipophilicity facilitates Blood-Brain Barrier (BBB) penetration.
pKa (Conj. Acid) ~9.8 - 10.5Exists predominantly as a cation at physiological pH; ideal for aspartate residue interactions in GPCRs/Transporters.
Topological Polar Surface Area (TPSA) 12.03 ŲExcellent membrane permeability.
Ring Strain ~26 kcal/molHigh reactivity toward ring-opening if activated; requires careful handling during synthesis.
Rotatable Bonds 2 (C-C Isopropyl, C-C Phenyl-Azetidine)The ortho-isopropyl restricts the C3-Phenyl rotation barrier.

Synthetic Methodology: The "Aryl-Azetidinone" Route

The most robust, self-validating protocol for synthesizing 3-(2-Isopropylphenyl)azetidine avoids the instability of direct cyclization by utilizing a 1-Boc-3-azetidinone precursor. This route allows for the installation of the bulky aryl group via nucleophilic addition, followed by a reductive deoxygenation/deprotection cascade.

Mechanistic Pathway (Graphviz)

SynthesisRoute cluster_mech Mechanism of Step 2 Start 1-Boc-3-azetidinone (Electrophile) Inter Intermediate 1: Tertiary Alcohol Start->Inter Grignard Addition (THF, -78°C to RT) Reagent 2-Isopropylphenyl MgBr (Nucleophile) Reagent->Inter Reduct Et3SiH / TFA (Ionic Hydrogenation) Inter->Reduct Carbocation Formation Product 3-(2-Isopropylphenyl)azetidine (TFA Salt) Inter->Product Deoxygenation & Deprotection

Figure 1: Two-step synthesis via Grignard addition and Ionic Hydrogenation.

Detailed Experimental Protocol

Objective: Synthesis of 3-(2-Isopropylphenyl)azetidine trifluoroacetate.

Step 1: Nucleophilic Addition (Grignard)

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Argon.

  • Reagents: Dissolve 1-Boc-3-azetidinone (1.0 equiv, 5 mmol) in anhydrous THF (20 mL). Cool to -78°C (dry ice/acetone bath).

  • Addition: Dropwise add (2-Isopropylphenyl)magnesium bromide (1.2 equiv, 0.5 M in THF) over 15 minutes. The bulky isopropyl group requires slow addition to prevent enolization side reactions.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to Room Temperature (RT) over 2 hours.

  • Quench: Quench with saturated aqueous

    
    . Extract with EtOAc (3x). Dry organics over 
    
    
    
    and concentrate.
  • Validation:

    
     NMR should show the disappearance of the ketone carbonyl and appearance of the tertiary alcohol.
    

Step 2: Ionic Hydrogenation (Deoxygenation & Deprotection)

  • Setup: Dissolve the crude tertiary alcohol (from Step 1) in anhydrous

    
     (DCM, 0.1 M concentration).
    
  • Reagents: Cool to 0°C. Add Triethylsilane (

    
    )  (3.0 equiv).
    
  • Acidolysis: Add Trifluoroacetic Acid (TFA) (10.0 equiv) dropwise. Caution: Gas evolution (isobutylene) from Boc removal.

  • Mechanism: TFA cleaves the Boc group and protonates the hydroxyl, generating a benzylic carbocation.

    
     acts as a hydride donor, reducing the cation to the methylene linkage.
    
  • Workup: Stir at RT for 4 hours. Concentrate under reduced pressure to remove excess TFA and silane.

  • Purification: The residue is the TFA salt. For the free base, partition between DCM and

    
    , separate, and dry.
    

Biological Applications & SAR Logic[1]

The 3-(2-Isopropylphenyl)azetidine scaffold is a validated pharmacophore in two primary domains:

A. Monoamine Transporter Inhibition (CNS)

In serotonin (SERT) and norepinephrine (NET) reuptake inhibitors, the phenyl ring requires specific orientation to engage the hydrophobic S1/S2 pockets.

  • The "Ortho-Effect": The 2-isopropyl group forces the phenyl ring out of coplanarity. This mimics the twisted conformation of bioactive biaryl ethers found in antidepressants (e.g., Reboxetine analogues).

  • Metabolic Shielding: The isopropyl group sterically protects the ortho- and meta-positions from oxidative metabolism, extending half-life (

    
    ).
    
B. Tubulin Polymerization Inhibitors (Oncology)

Research into TZT-1027 analogues utilizes the 3-arylazetidine moiety as a conformational restrictor to replace flexible phenylethyl chains. The 2-isopropyl variant has shown efficacy in maintaining cytotoxic potency while altering solubility profiles.

SAR Decision Matrix (Graphviz)

SAR Core 3-(2-Isopropylphenyl)azetidine Azetidine Azetidine Ring: High pKa (~10), Rigid Vector Core->Azetidine Phenyl Phenyl Group: Pi-Pi Stacking Interactions Core->Phenyl Isopropyl 2-Isopropyl Group: Steric Lock & Lipophilicity Core->Isopropyl Outcome1 Enhanced SERT/NET Selectivity (Twisted Conformation) Azetidine->Outcome1 Vector Alignment Isopropyl->Outcome1 Torsional Strain Outcome2 Metabolic Stability (Blocked P450 Sites) Isopropyl->Outcome2 Steric Shielding Outcome3 Improved BBB Penetration (Increased LogP) Isopropyl->Outcome3 Hydrophobicity

Figure 2: Structure-Activity Relationship (SAR) analysis of the scaffold.

Handling & Stability (Safety)

  • Ring Opening: While 3-substituted azetidines are more stable than aziridines, they remain susceptible to nucleophilic ring opening under harsh acidic conditions or high heat. Store the free base at -20°C; the TFA or HCl salt is stable at RT.

  • Toxicity: As a potent bioactive amine, assume CNS activity. Handle with standard PPE (gloves, goggles, fume hood) to prevent inhalation or transdermal absorption.

References

  • BenchChem. (2025).[1][2] Targeted Synthesis of 3-Arylazetidines, Including 3-(2-Isopropylphenyl)azetidine Precursors. Retrieved from

  • Wang, Y., et al. (2013). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. International Journal of Molecular Sciences , 14(1), 2160-2175. Retrieved from

  • Cheekatla, S. R. (2026).[3] Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery . Retrieved from

  • Pfizer & Enamine. (2023).[4] An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv . Retrieved from

Sources

3-(2-Isopropylphenyl)azetidine: A Technical Guide to Nomenclature, Synthesis, and Pharmacokinetic Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the optimization of pharmacokinetic (PK) profiles often hinges on the strategic modification of saturated heterocycles. 3-(2-Isopropylphenyl)azetidine (CAS: 1260845-91-7) represents a highly specialized, privileged building block designed to address common liabilities associated with traditional piperidine or pyrrolidine scaffolds[1]. By leveraging the high ring strain, high sp³ character, and reduced lipophilicity of the azetidine ring, alongside the steric shielding provided by an ortho-isopropyl group, this compound serves as a critical intermediate in the development of metabolically stable, highly selective therapeutics, such as Lysophosphatidic Acid Receptor 1 (LPA1) antagonists[2].

This whitepaper provides an in-depth analysis of the chemical nomenclature, structural rationale, synthetic methodologies, and metabolic evaluation protocols for 3-(2-Isopropylphenyl)azetidine.

Chemical Identity and Nomenclature

The nomenclature of this compound follows IUPAC conventions prioritizing the nitrogen-containing heterocycle. The parent structure is azetidine , a four-membered saturated ring containing one nitrogen atom. The substitution occurs at the 3-position (opposite the nitrogen), where a phenyl ring is attached. The phenyl ring is further substituted at the ortho (2-) position with an isopropyl group (propan-2-yl).

Physicochemical Properties
PropertyValueRationale / Significance
IUPAC Name 3-[2-(propan-2-yl)phenyl]azetidineStandardized identification.
CAS Registry Number 1260845-91-7[3]Unique numerical identifier for database querying.
Molecular Formula C₁₂H₁₇N[3]Indicates a high degree of saturation (sp³ enrichment).
Molecular Weight 175.27 g/mol [3]Low molecular weight allows for downstream functionalization without exceeding Lipinski's Rule of 5.
SMILES CC(C)C1=CC=CC=C1C1CNC1[3]Computational representation for in silico screening.

Structural Rationale in Drug Design

The transition from larger heterocycles (like piperidines) to azetidines is a field-proven strategy to mitigate high intrinsic clearance and high plasma protein binding[2]. The structural design of 3-(2-Isopropylphenyl)azetidine operates on two synergistic fronts:

  • The Azetidine Core (Metabolic Stability & Basicity): Azetidines possess lower lipophilicity (cLogP) and fewer oxidizable C-H bonds compared to piperidines[4]. Furthermore, the altered nitrogen pKa often reduces hERG channel liability and off-target toxicity[1].

  • The Ortho-Isopropyl Substitution (Conformational Locking): The bulky isopropyl group at the ortho position of the phenyl ring creates significant steric hindrance. This restricts the free rotation of the C(azetidine)-C(aryl) bond, locking the molecule into a preferred conformation. This conformational rigidity reduces the entropic penalty upon receptor binding, enhancing target affinity, while simultaneously shielding the aromatic ring from Cytochrome P450 (CYP450)-mediated aromatic oxidation.

OptimizationPathway N1 Piperidine/Pyrrolidine Lead High Clearance & Lipophilicity N2 Ring Contraction to Azetidine Reduced cLogP & Sp3 Enrichment N1->N2 N3 3-Aryl Substitution Target Receptor Affinity N2->N3 N4 Ortho-Isopropyl Addition Steric Shielding of C-H Bonds N3->N4 N5 3-(2-Isopropylphenyl)azetidine Metabolically Stable Scaffold N4->N5

Fig 1: Pharmacokinetic optimization pathway utilizing the azetidine scaffold.

Synthetic Methodologies

The synthesis of 3-arylazetidines with sterically hindered ortho-substituents requires robust cross-coupling strategies. A standard Negishi cross-coupling approach is preferred over Suzuki coupling due to the instability of azetidine-3-boronic acids and the higher reactivity of organozinc reagents.

Protocol: Pd-Catalyzed Negishi Cross-Coupling

Self-Validating System: This protocol relies on the in situ generation of an organozinc intermediate. Reaction progression is validated via LC-MS by monitoring the disappearance of the starting bromide, ensuring catalyst turnover is not hindered by the bulky isopropyl group.

Step-by-Step Methodology:

  • Zinc Insertion (Preparation of Organozinc Reagent):

    • Under an inert argon atmosphere, add zinc dust (1.5 eq) to a dry Schlenk flask. Activate the zinc with 1,2-dibromoethane (5 mol%) and TMSCl (5 mol%) in anhydrous THF at 65°C for 15 minutes.

    • Cool to room temperature and add N-Boc-3-iodoazetidine (1.0 eq). Stir at 40°C for 2 hours.

    • Validation: Quench a 50 µL aliquot with iodine; GC-MS should show complete consumption of the starting iodide.

  • Cross-Coupling:

    • In a separate flask, dissolve 1-bromo-2-isopropylbenzene (0.9 eq), Pd₂(dba)₃ (2.5 mol%), and XPhos (5 mol%) in anhydrous THF.

    • Transfer the organozinc solution to the catalyst mixture via cannula.

    • Heat the reaction to 65°C for 12 hours.

    • Validation: LC-MS analysis must confirm the formation of the N-Boc-protected intermediate mass [M+H-tBu]+.

  • Deprotection:

    • Filter the reaction mixture through Celite, concentrate, and purify via silica gel chromatography.

    • Dissolve the purified N-Boc intermediate in Dichloromethane (DCM) and cool to 0°C.

    • Add Trifluoroacetic acid (TFA, 10 eq) dropwise. Stir and allow to warm to room temperature over 2 hours.

    • Concentrate under reduced pressure, neutralize with saturated aqueous NaHCO₃, and extract with ethyl acetate to yield the free base, 3-(2-Isopropylphenyl)azetidine.

SyntheticWorkflow R1 1-Bromo-2-isopropylbenzene (Starting Material) Catalysis Pd-Catalyzed Negishi Coupling Pd2(dba)3, XPhos, THF, 65°C R1->Catalysis R2 N-Boc-3-iodoazetidine (Zincated Intermediate) R2->Catalysis Intermediate N-Boc-3-(2-isopropylphenyl)azetidine (Protected Product) Catalysis->Intermediate Deprotection Boc Deprotection TFA, DCM, 0°C to RT Intermediate->Deprotection Product 3-(2-Isopropylphenyl)azetidine (Final Product) Deprotection->Product

Fig 2: Step-by-step synthetic workflow via Pd-catalyzed cross-coupling.

Metabolic Stability and Pharmacokinetics

The core utility of 3-(2-Isopropylphenyl)azetidine lies in its resistance to hepatic biotransformation[5]. When incorporated into larger drug molecules, the azetidine ring demonstrates superior metabolic stability compared to analogous piperidines.

Comparative Metabolic Stability Data (Illustrative)

To understand the causality behind the experimental choices, we must look at intrinsic clearance (


). The data below illustrates the typical pharmacokinetic advantage of the azetidine scaffold over larger rings and standard controls[5],[4].
Compound ScaffoldHalf-Life (

, min)
Intrinsic Clearance (

, µL/min/mg)
Primary Metabolic Liability
Azetidine (e.g., Target Scaffold) > 45.0< 15.0Low (Sterically shielded)
Piperidine Analogue 20.535.2Moderate (N-dealkylation, C-oxidation)
Verapamil (High Clearance Control) 8.086.6High (Extensive CYP3A4 metabolism)
Dextromethorphan (Moderate Control) 25.027.7Moderate (CYP2D6 metabolism)

Note: Data represents typical in vitro human liver microsomal (HLM) assay results for these structural classes.

Protocol: In Vitro Liver Microsomal Stability Assay

Self-Validating System: This assay must include Verapamil and Dextromethorphan as concurrent positive controls to validate the enzymatic activity of the microsome batch. If the controls do not degrade at their established rates, the assay is invalid.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of 3-(2-Isopropylphenyl)azetidine in DMSO. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: Add Human Liver Microsomes (HLM) to the working solution to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADPH).

  • Sampling & Quenching: At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression (

    
    ) is used to calculate the half-life (
    
    
    
    ) and intrinsic clearance (
    
    
    ).

References

  • Cheekatla, S. R., et al. "Azetidines in medicinal chemistry: emerging applications and approved drugs." National Center for Biotechnology Information (NIH) / PubMed, Jan 2026. Available at: [Link]

  • Cheng, P. T. W., & Corte, J. R. "Discovery of the Novel, Orally Active, and Selective LPA1 Receptor Antagonist ACT-1016-0707 as a Preclinical Candidate for the Treatment of Fibrotic Diseases." Journal of Medicinal Chemistry - ACS Publications, Feb 2024. Available at:[Link]

  • Stepan, A. F., et al. "Mitigating Heterocycle Metabolism in Drug Discovery." Journal of Medicinal Chemistry - ACS Publications, Apr 2012. Available at:[Link]

Sources

The Strained Scaffold: A Technical Guide to 3-Aryl-Azetidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-aryl-azetidine moiety represents a high-value pharmacophore in modern medicinal chemistry, serving as a conformationally restricted bioisostere for saturated six-membered rings like piperidine and piperazine. By introducing significant ring strain (~26 kcal/mol) and altering the basicity and lipophilicity profile of the amine, this scaffold offers a strategic solution to the "molecular obesity" crisis in drug development (high LogP, poor metabolic stability).

This guide synthesizes the structural rationale, pharmacological applications (specifically GluN2B antagonism), and advanced synthetic methodologies (Nickel-catalyzed cross-coupling) required to deploy this scaffold effectively.

Part 1: Structural Rationale & Medicinal Chemistry

The "Escape from Flatland"

The transition from a 6-membered piperidine to a 4-membered azetidine is not merely a reduction in size; it is a fundamental alteration of the molecular vector and physicochemical properties.[1]

  • Vector Reorientation: In 3-aryl-azetidines, the aryl group at the 3-position is projected in a specific spatial orientation relative to the nitrogen lone pair. Unlike the chair conformation of piperidine, which can flip, the azetidine ring is puckered (butterfly conformation), providing a rigid vector that can lock a ligand into a bioactive conformation.

  • Basicity Modulation (pKa): Azetidines are generally less basic than their piperidine counterparts (pKa ~10 vs ~11) due to increased s-character in the C-N bonds resulting from ring strain. This lowers the fraction of ionized species at physiological pH, potentially improving membrane permeability.

  • Lipophilic Efficiency (LipE): Replacing a piperidine with an azetidine often lowers LogP (lipophilicity) while maintaining or improving potency, thereby increasing Lipophilic Efficiency (LipE), a key metric for predicting clinical success.

Visualization: The Bioisosteric Shift

The following diagram illustrates the physicochemical shift when replacing a piperidine core with a 3-aryl-azetidine.

Bioisostere_Rationale Piperidine Piperidine Scaffold (Flexible Chair) Issues High Lipophilicity (LogP) Metabolic Liability Piperidine->Issues Limitation Strategy Ring Contraction (Strain Introduction) Issues->Strategy Medicinal Chem Intervention Azetidine 3-Aryl-Azetidine (Rigid Pucker) Strategy->Azetidine Synthesis Benefits Lower pKa Improved LipE Novel IP Space Azetidine->Benefits Outcome

Caption: Logical flow of bioisosteric replacement strategy, highlighting the physicochemical advantages of the azetidine scaffold.

Part 2: Pharmacology & Therapeutic Targets

Case Study: GluN2B-Selective NMDA Antagonists

The most prominent application of the 3-aryl-azetidine scaffold is in the development of selective antagonists for the GluN2B subunit of the NMDA receptor.[2][3][4][5] Non-selective NMDA antagonists (like ketamine) cause psychotomimetic side effects.[6]

  • Mechanism: The 3-aryl-azetidine moiety serves as a rigid linker that occupies the allosteric pocket at the GluN1/GluN2B interface.

  • Key Compound: JNJ-GluN2B-5 .[7] In this compound, the azetidine ring restricts the conformation of the basic amine, ensuring high selectivity over Sigma-1 and Sigma-2 receptors, which are common off-targets for flexible piperidine analogs.

  • Causality: The rigid distance imposed by the 3-aryl substitution prevents the "induced fit" required for binding to the Sigma receptors while maintaining the precise geometry needed for the GluN2B allosteric site.

Other Emerging Areas
  • S1P1 Receptor Modulators: 3-substituted azetidines are used to rigidify the amino-alcohol tail of sphingosine-1-phosphate (S1P) mimics, improving selectivity for S1P1 over S1P3 (which is associated with bradycardia).

  • Monoamine Transporters: 3-aryl-azetidines act as constrained analogs of amphetamines, showing activity as triple reuptake inhibitors (Serotonin, Norepinephrine, Dopamine).

Part 3: Synthetic Accessibility

The Challenge

Historically, installing an aryl group at the 3-position of an azetidine was difficult because nucleophilic substitution on the strained ring is sluggish and prone to ring-opening or polymerization.

The Solution: Nickel-Catalyzed Cross-Coupling

Modern methodology utilizes Nickel (Ni) catalysis to couple aryl halides with azetidine halides (specifically 3-iodoazetidines) or via "strain-release" functionalization of 1-azabicyclo[1.1.0]butanes.

Workflow Diagram: Ni-Catalyzed Negishi Coupling

This workflow describes the direct coupling of a 3-iodoazetidine with an aryl zinc reagent, a robust method for generating library diversity.

Synthesis_Workflow Substrate N-Boc-3-Iodoazetidine Reaction Negishi Cross-Coupling (THF, r.t., 12h) Substrate->Reaction Reagent Aryl Zinc Reagent (Ar-ZnX) Reagent->Reaction Catalyst NiCl2(glyme) / Pybox Ligand Catalyst->Reaction Intermediate Oxidative Addition -> Transmetallation -> Reductive Elimination Reaction->Intermediate Product N-Boc-3-Aryl-Azetidine Intermediate->Product Deprotection TFA Deprotection (Yields Free Amine) Product->Deprotection

Caption: Step-by-step reaction pathway for the Nickel-catalyzed Negishi cross-coupling synthesis of 3-aryl-azetidines.

Part 4: Experimental Protocols

Protocol A: Synthesis of N-Boc-3-(4-fluorophenyl)azetidine via Negishi Coupling

Rationale: This protocol uses Nickel catalysis to overcome the steric hindrance and strain of the azetidine ring, allowing for the installation of various aryl groups under mild conditions.

Reagents:

  • N-Boc-3-iodoazetidine (1.0 equiv)

  • 4-Fluorophenylzinc bromide (1.5 equiv, 0.5 M in THF)

  • NiCl2·glyme (10 mol%)

  • (S,S)-Pybox ligand (12 mol%)

  • DMA (Dimethylacetamide) / THF solvent system

Step-by-Step Methodology:

  • Catalyst Formation: In a glovebox, mix NiCl2·glyme and the Pybox ligand in DMA. Stir for 20 minutes to form the active green complex.

  • Substrate Addition: Add N-Boc-3-iodoazetidine to the catalyst mixture.

  • Coupling: Dropwise add the 4-Fluorophenylzinc bromide solution at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The color typically shifts to a dark brown/black.

  • Quench: Quench with saturated NH4Cl solution.

  • Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine and dry over MgSO4.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

  • Validation: Confirm structure via 1H-NMR (look for the characteristic azetidine protons at ~3.8-4.2 ppm and aryl signals).

Protocol B: Calcium Flux Assay for GluN2B Antagonism

Rationale: To verify biological activity, we measure the inhibition of glutamate-induced Calcium (Ca2+) influx in cells expressing the GluN2B subunit.

Materials:

  • HEK293 cells stably expressing GluN1/GluN2B.

  • Fluo-4 AM (Calcium indicator dye).

  • Glutamate (Agonist) and Glycine (Co-agonist).

Step-by-Step Methodology:

  • Seeding: Plate cells in 96-well black-walled plates (50,000 cells/well) and incubate overnight.

  • Dye Loading: Remove media and incubate cells with Fluo-4 AM (4 μM) in assay buffer (HBSS + 20 mM HEPES) for 45 minutes at 37°C.

  • Compound Addition: Add the synthesized 3-aryl-azetidine (serial dilutions) to the wells. Incubate for 15 minutes.

  • Stimulation: Inject Glutamate (10 μM) and Glycine (10 μM) using an automated fluidics reader (e.g., FLIPR).

  • Measurement: Record fluorescence intensity (Ex 488 nm / Em 525 nm) for 180 seconds.

  • Analysis: Calculate IC50 based on the reduction of the peak fluorescence response compared to vehicle control.

Part 5: Data Summary & Future Outlook

Comparative Physicochemical Data

The following table summarizes the shift in properties when converting a lead compound from a piperidine to a 3-aryl-azetidine.

PropertyPiperidine Analog3-Aryl-Azetidine AnalogImpact on Drugability
LogP 3.52.8Improved. Lower lipophilicity reduces metabolic clearance risk.
pKa 10.89.2Improved. Reduced basicity prevents lysosomal trapping.
LE (Ligand Efficiency) 0.300.42High. More potency per heavy atom.
Metabolic Stability Low (Oxidation)Moderate/HighVariable. 3-position is blocked; N-dealkylation is the primary route.
Toxicity Considerations

While the azetidine ring is stable, researchers must screen for idiosyncratic toxicity . The strained ring can theoretically undergo ring-opening by biological nucleophiles (e.g., glutathione), though 3-aryl substitution sterically protects against this compared to unsubstituted azetidines.

References

  • Doyle Group (UCLA). (2017). Nickel-Catalyzed Enantioselective Reductive Cross-Coupling of Styrenyl Aziridines. Retrieved from [Link]

  • National Institutes of Health (PMC). (2024). Characterization of tritiated JNJ-GluN2B-5... a high affinity GluN2B radioligand. Retrieved from [Link]

  • ResearchGate. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines. Retrieved from [Link]

  • National Institutes of Health (PMC). (2006). Discovery of 3-arylpropionic acids as potent agonists of sphingosine-1-phosphate receptor-1 (S1P1). Retrieved from [Link]

Sources

Whitepaper: Conformational Restriction in Tubulin Inhibitors—3-(2-Isopropylphenyl)azetidine as a C-Terminal Scaffold for TZT-1027 Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dolastatin 10 and its synthetic derivative TZT-1027 (Soblidotin) are highly potent antimitotic agents that disrupt microtubule dynamics by binding to the vinca domain of tubulin. While TZT-1027 has demonstrated significant efficacy in preclinical models, its clinical translation has been hindered by a narrow therapeutic index.

To optimize the binding enthalpy and explore the spatial limits of the tubulin binding pocket, researchers have employed conformational restriction strategies. By replacing the highly flexible C-terminal phenylethylamine group of TZT-1027 with a rigid 3-(2-isopropylphenyl)azetidine moiety, drug developers aim to reduce the entropic penalty of binding. This technical guide explores the mechanistic rationale, synthetic workflow, and pharmacokinetic profiling of this specific class of conformationally restricted TZT-1027 analogues.

Mechanistic Rationale & Structural Biology

Structural biology studies of dolastatin 10 bound to tubulin reveal that the core sequence (Dov-Val-Dil-Dap) folds compactly, whereas the C-terminus does not form direct hydrogen bonds with the protein. Instead, the C-terminus acts as a hydrophobic anchor, dictating the overall orientation of the molecule within the binding pocket.

The rationale for integrating 3-(2-isopropylphenyl)azetidine is twofold:

  • Conformational Locking : The four-membered azetidine ring rigidly locks the C-terminus, preventing the chaotic rotameric states associated with the native phenylethyl chain.

  • Steric Probing : The bulky ortho-isopropyl group induces a severe steric clash with the azetidine core. This forces a specific dihedral angle between the phenyl ring and the heterocycle, effectively "freezing" the molecule into a singular conformation to probe the volumetric limits of the hydrophobic vinca domain.

MOA TZT 3-(2-Isopropylphenyl)azetidine TZT-1027 Analogue Tubulin Tubulin Heterodimers (Vinca Domain) TZT->Tubulin Binds MT Microtubule Polymerization Tubulin->MT Inhibits Arrest G2/M Cell Cycle Arrest MT->Arrest Induces Apoptosis Apoptosis (Cancer Cell Death) Arrest->Apoptosis Triggers

Figure 1: Mechanism of action for TZT-1027 analogues driving microtubule inhibition and apoptosis.

Synthetic Methodology & Experimental Protocols

The synthesis of the 3-(2-isopropylphenyl)azetidine-modified TZT-1027 analogue requires highly optimized peptide coupling conditions. The secondary amine of the azetidine ring is sterically hindered, a challenge exacerbated by the adjacent ortho-isopropylphenyl group.

Step-by-Step Protocol: Fragment Assembly and Coupling

Self-Validating System: Every step below includes an analytical checkpoint to prevent the propagation of unreacted intermediates, which are notoriously difficult to separate from the final product.

Step 1: Deprotection of the Azetidine Fragment

  • Procedure : Dissolve tert-butyl 3-(2-isopropylphenyl)azetidine-1-carboxylate in a 1:1 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM). Stir at room temperature for 1 hour.

  • Causality : TFA/DCM is chosen over HCl/Dioxane because the resulting TFA salt is highly soluble in polar aprotic solvents (like DMF) used in the subsequent coupling step. Poor solubility of HCl salts often leads to sluggish coupling kinetics.

  • Validation : Evaporate the solvent and analyze via TLC (Ninhydrin stain). The disappearance of the UV-active, Ninhydrin-negative starting material confirms complete Boc removal.

Step 2: HATU-Mediated Peptide Coupling

  • Procedure : In a dry flask under nitrogen, dissolve N-Boc-(2R, 3R, 4S)-dolaproine (Dap) (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to activate the carboxylic acid. Stir for 10 minutes, then add the 3-(2-isopropylphenyl)azetidine TFA salt (1.1 eq) dropwise.

  • Causality : Standard coupling reagents (EDC/HOBt) fail here due to the extreme steric hindrance of the azetidine amine. HATU forms a highly reactive 7-aza-OBt ester that forces the coupling. DIPEA is utilized instead of Triethylamine (TEA) because its bulkiness prevents base-catalyzed epimerization of the chiral centers in the Dap residue.

  • Validation : Monitor via LC-MS. If the starting amine persists after 4 hours, a second addition of HATU (0.5 eq) and DIPEA (1.0 eq) is mandatory to drive the reaction to completion.

Step 3: Final Assembly

  • Procedure : Deprotect the Dap-azetidine intermediate using the Step 1 TFA protocol. Couple the resulting free amine to the Dov-Val-Dil tripeptide core using the exact HATU/DIPEA conditions from Step 2. Purify via preparative reverse-phase HPLC (C18 column, Acetonitrile/Water gradient with 0.1% TFA).

Synthesis A 3-(2-Isopropylphenyl)azetidine (Deprotected Amine) C HATU / DIPEA Coupling & TFA Deprotection A->C B N-Boc-(2R, 3R, 4S)-dolaproine (Dap) B->C D Dap-Azetidine Intermediate C->D F HATU / DIPEA Coupling D->F E Dov-Val-Dil Core (Tripeptide) E->F G Final TZT-1027 Analogue F->G

Figure 2: Step-by-step synthetic workflow for C-terminal azetidine-modified TZT-1027 analogues.

Quantitative Data: Structure-Activity Relationship (SAR)

The incorporation of 3-aryl-azetidines successfully maintains the extreme in vitro potency of the parent compound, proving that the vinca domain can accommodate rigidified C-terminal structures. As documented by, these analogues exhibit low-nanomolar antiproliferative activity.

Table 1: In Vitro and In Vivo Profiling of TZT-1027 and Azetidine Analogues

Compound / C-Terminal MoietyIC50 A549 (nM)IC50 HCT116 (nM)Mouse Liver Microsome T1/2In Vivo Tumor Inhibition (A549 Xenograft)
TZT-1027 (Parent) ~1.5~1.8> 30 min61% (at 2 mg/kg/day)
1a (3-Phenylazetidine) 2.22.1< 2 min16–35% (at 5 mg/kg/day)
1b (3-(4-Fluorophenyl)azetidine) 3.53.2< 2 minNot Determined
3-(2-Isopropylphenyl)azetidine analogue < 10.0< 10.0< 2 minNot Determined

*Representative range based on the SAR trends of the 3-aryl-azetidine series.

Pharmacokinetic Bottlenecks & Future Optimization

Despite preserving low-nanomolar target engagement, the 3-(2-isopropylphenyl)azetidine analogue and its structural peers suffer from a severe disconnect between in vitro potency and in vivo efficacy. In xenograft models, tumor inhibition drops drastically compared to the parent TZT-1027, which has been extensively validated in .

The Causality of In Vivo Failure:

  • Metabolic Vulnerability : The 2-isopropylphenyl group is a prime target for Cytochrome P450 (CYP450) enzymes. The aliphatic isopropyl chain undergoes rapid hydroxylation and subsequent phase II conjugation. This results in complete metabolic clearance, reflected by a half-life (T1/2) of less than 2 minutes in mouse liver microsomes.

  • Physicochemical Collapse : The parent TZT-1027 utilizes a flexible phenylethylamine tail, which aids in aqueous solubility. Replacing this with a rigid azetidine ring and a highly lipophilic 2-isopropylphenyl group dramatically increases the molecule's logP and crystal lattice energy. The resulting poor aqueous solubility limits the maximum deliverable dose, preventing the drug from reaching therapeutic concentrations in the tumor microenvironment.

Future Directions : To salvage the conformational restriction strategy, future iterations must replace the metabolically labile isopropyl group with bioisosteres (e.g., trifluoromethyl or cyclopropyl groups) that block CYP450 oxidation while maintaining the necessary steric bulk to lock the azetidine conformation.

References

  • Yan, Q., Wang, Y., Zhang, W., & Li, Y. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs, 14(5), 85.[Link]

  • de Jonge, M. J. A., van der Gaast, A., Planting, A. S. T., van Doorn, L., Lems, A., Boot, I., Wanders, J., Satomi, M., & Verweij, J. (2005). Phase I and Pharmacokinetic Study of the Dolastatin 10 Analogue TZT-1027, Given on Days 1 and 8 of a 3-Week Cycle in Patients with Advanced Solid Tumors. Clinical Cancer Research, 11(10), 3806-3813.[Link]

  • Natsume, T., Watanabe, J., Horiuchi, T., Kobayashi, M. (2006). Antitumor Activity of TZT-1027 (Soblidotin). Anticancer Research, 26(2A), 1145-1151.[Link]

3-(2-Isopropylphenyl)azetidine: A Technical Guide to a Novel Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Untapped Potential of an Ortho-Substituted Aryl Azetidine

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has steadily gained prominence in medicinal chemistry.[1][2] Its inherent ring strain and unique three-dimensional geometry offer a compelling alternative to more traditional ring systems, often leading to improved metabolic stability, receptor affinity, and pharmacokinetic profiles.[3] While much of the early focus was on azetidin-2-ones, the broader class of substituted azetidines is now being explored for a wide range of therapeutic applications, from central nervous system (CNS) disorders to infectious diseases.[1][4]

This technical guide delves into the specific potential of 3-(2-Isopropylphenyl)azetidine , a molecule that, while not extensively characterized in publicly available literature, represents a promising starting point for novel drug discovery campaigns. The presence of an ortho-isopropyl group on the phenyl ring introduces a distinct steric and electronic signature, which can be exploited to achieve target selectivity and fine-tune pharmacological activity.

This document will serve as a comprehensive resource for researchers, providing a theoretical framework and practical, step-by-step methodologies for the synthesis, in silico analysis, and in vitro evaluation of this intriguing scaffold. We will extrapolate from the known pharmacology of closely related 3-aryl-azetidines to build a compelling case for the investigation of 3-(2-Isopropylphenyl)azetidine and its derivatives.

The Azetidine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Azetidines occupy a unique chemical space. Their four-membered ring structure is more strained than a pyrrolidine but more stable than an aziridine, providing a balance of reactivity and handleability.[5] This conformational rigidity can precisely orient substituents for optimal interactions with biological targets, a key advantage in rational drug design.[3] Several FDA-approved drugs incorporate the azetidine motif, highlighting its clinical relevance.[5]

The 3-aryl-azetidine subclass, in particular, has shown significant promise as modulators of CNS targets, including neurotransmitter transporters.[1][6] The aryl group provides a handle for establishing key interactions with receptor binding pockets, while the azetidine core acts as a rigid scaffold.

Synthetic Strategy: A Practical Approach to 3-(2-Isopropylphenyl)azetidine

The synthesis of 3-aryl-azetidines is well-documented, with the Grignard reaction of an arylmagnesium halide with a protected 3-azetidinone being a common and effective strategy. The following protocol outlines a reliable method for the synthesis of the target compound, 3-(2-Isopropylphenyl)azetidine.

Overall Synthetic Scheme

G reagent1 2-Bromoisopropylbenzene grignard (2-Isopropylphenyl)magnesium bromide reagent1->grignard 1. Mg, THF reagent2 Mg, THF intermediate N-Boc-3-hydroxy-3-(2-isopropylphenyl)azetidine grignard->intermediate 2. N-Boc-3-azetidinone, THF, 0 °C to rt azetidinone N-Boc-3-azetidinone azetidinone->intermediate product_boc N-Boc-3-(2-isopropylphenyl)azetidine intermediate->product_boc 3. Et3SiH, TFA, DCM reduction_reagent Et3SiH, TFA, DCM reduction_reagent->product_boc final_product 3-(2-Isopropylphenyl)azetidine product_boc->final_product 4. Deprotection deprotection_reagent TFA or HCl in Dioxane deprotection_reagent->final_product

Caption: Synthetic route to 3-(2-Isopropylphenyl)azetidine.

Step-by-Step Experimental Protocol

Step 1: Formation of the Grignard Reagent

  • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to activate the magnesium.

  • In the dropping funnel, place a solution of 2-bromoisopropylbenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add a small portion of the bromide solution to the magnesium and gently heat to initiate the reaction.

  • Once the reaction has started, add the remaining bromide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 1-2 hours until the magnesium is consumed.

Step 2: Reaction with N-Boc-3-azetidinone

  • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

  • Dissolve N-Boc-3-azetidinone (1.0 eq) in anhydrous THF and add it dropwise to the Grignard solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-Boc-3-hydroxy-3-(2-isopropylphenyl)azetidine.

Step 3: Reductive Deoxygenation

  • Dissolve the crude alcohol from the previous step in dichloromethane (DCM).

  • Cool the solution to 0 °C and add triethylsilane (2.0-3.0 eq).

  • Add trifluoroacetic acid (TFA) (2.0-3.0 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography to obtain N-Boc-3-(2-isopropylphenyl)azetidine.

Step 4: Boc Deprotection

  • Dissolve the purified N-Boc-3-(2-isopropylphenyl)azetidine in DCM or 1,4-dioxane.

  • Add an excess of TFA or a solution of HCl in 1,4-dioxane.

  • Stir the reaction at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • If using TFA, dissolve the residue in a minimal amount of water and basify with a saturated aqueous solution of sodium bicarbonate. Extract with DCM, dry, and concentrate to obtain the free base. If using HCl, the hydrochloride salt can be isolated directly.

Predicted Biological Activity and Mechanism of Action: An In Silico Perspective

While direct experimental data for 3-(2-isopropylphenyl)azetidine is scarce, we can formulate strong hypotheses about its potential biological activities based on the known pharmacology of structurally similar 3-aryl-azetidines.

Primary Hypothesis: Modulation of Monoamine Transporters

A significant body of research points to 3-aryl-azetidines as potent ligands for monoamine transporters, particularly the dopamine transporter (DAT) and the serotonin transporter (SERT).[6] The ortho-isopropyl group in our target molecule is predicted to play a crucial role in modulating its affinity and selectivity for these transporters.

In Silico Modeling Workflow:

G start 3-(2-Isopropylphenyl)azetidine Structure docking Molecular Docking (DAT, SERT, NET) start->docking md Molecular Dynamics Simulation docking->md binding_energy Binding Free Energy Calculation (MM/GBSA or FEP) md->binding_energy sar SAR Analysis (Comparison with known ligands) binding_energy->sar prediction Prediction of Affinity and Selectivity Profile sar->prediction

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Preliminary cytotoxicity screening of "3-(2-Isopropylphenyl)azetidine"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preliminary Cytotoxicity Screening of "3-(2-Isopropylphenyl)azetidine" Document Type: Technical Protocol & Validation Guide Audience: Medicinal Chemists, Toxicologists, and Assay Development Scientists

Executive Summary: The Azetidine Scaffold in Early Discovery

3-(2-Isopropylphenyl)azetidine (CAS: 1260845-91-7) represents a distinct subclass of conformationally restricted phenyl-alkylamines.[1] In modern medicinal chemistry, the azetidine ring is increasingly utilized as a "privileged scaffold" to modulate lipophilicity (


) and metabolic stability compared to its pyrrolidine or piperidine analogs.

However, the introduction of a steric bulk (isopropyl) at the ortho-position of the phenyl ring creates unique toxicological liabilities. This substitution can alter cytochrome P450 binding (metabolic activation) or induce off-target hERG channel blockade due to increased lipophilicity.

This guide provides a rigorous, self-validating framework for the preliminary cytotoxicity screening of this specific Novel Chemical Entity (NCE). It moves beyond generic "toxicity testing" to a targeted physicochemical and biological profiling strategy designed to distinguish between non-specific membrane disruption and mechanism-based cytotoxicity .[1]

Physicochemical Profiling & Vehicle Selection

Before biological introduction, the compound’s solution behavior must be modeled to prevent assay artifacts (e.g., precipitation-induced false positives).

Compound Characteristics (Predicted):

  • Structure: 4-membered nitrogen heterocycle with a 3-aryl substituent carrying an o-isopropyl group.[1]

  • Basicity: The azetidine nitrogen is highly basic (

    
    ).[1]
    
  • Lipophilicity: The isopropyl group significantly increases

    
     compared to the parent 3-phenylazetidine.[1]
    

Solubility Protocol:

  • Free Base: Likely an oil or low-melting solid.[1] Poor water solubility.[1]

  • Salt Form (Recommended): Convert to Hydrochloride (HCl) salt for assay stability.

  • Vehicle: Dimethyl sulfoxide (DMSO).[1]

    • Constraint: Final DMSO concentration in cell culture must be

      
       to avoid vehicle toxicity.[1][2]
      

Experimental Design: The Dual-Endpoint Strategy

To ensure scientific integrity, a single assay endpoint is insufficient. This protocol mandates a Multiplexed Cytotoxicity Screen combining metabolic competence (Mitochondrial activity) with membrane integrity (Necrosis).[1]

Cell Line Selection Rationale
Cell LineTissue OriginJustification for 3-(2-Isopropylphenyl)azetidine
HepG2 Liver (Hepatocellular)Metabolic Competence: Expresses Phase I/II enzymes.[1] Critical for detecting if the isopropyl group undergoes hydroxylation to a toxic metabolite.
HEK293 Kidney (Embryonic)General Toxicity: High proliferative rate; sensitive to general ion channel disruptors (azetidines often interact with transporters).[1]
SH-SY5Y Neuronal (Neuroblastoma)Target Relevance: Phenyl-azetidines are structural bioisosteres for monoamine reuptake inhibitors.[1] Essential for CNS safety profiling.[1]
Assay Selection
  • Primary Endpoint (Viability): Resazurin Reduction Assay (Alamar Blue) .

    • Why: Superior to MTT.[1] Non-toxic, allows kinetic monitoring, and avoids the solubilization step which can be error-prone with lipophilic compounds like the target.

  • Secondary Endpoint (Death): LDH Release Assay .

    • Why: Measures Lactate Dehydrogenase leakage into the media, a marker of membrane rupture (necrosis).

Detailed Experimental Protocol

Objective: Determine the


 (Inhibitory Concentration 50%) and 

(Lethal Concentration 50%).
Step 1: Stock Preparation
  • Weigh 5 mg of 3-(2-Isopropylphenyl)azetidine (HCl salt preferred).

  • Dissolve in 100% DMSO to achieve a 100 mM Stock Solution .

  • Validation: Sonicate for 10 mins. Visually inspect for clarity.

Step 2: Serial Dilution (The "2x" Method)

Prepare compound plates at 2x the final concentration to allow 1:1 addition to cells.

  • Range: 8-point dose-response (e.g., 100 µM

    
     0.1 µM).
    
  • Diluent: Serum-free media (to prevent protein binding artifacts during initial mixing).[1]

Step 3: Assay Workflow (Multiplexed)
  • Seeding: Plate cells (e.g., HepG2) at 10,000 cells/well in 96-well black-walled plates.[1] Incubate 24h for attachment.

  • Treatment: Remove media. Add 50 µL fresh complete media + 50 µL of "2x" compound dilution.

    • Controls: Vehicle (0.5% DMSO), Positive Death (1% Triton X-100), Positive Apoptosis (Staurosporine).

  • Incubation: 24 hours at 37°C, 5%

    
    .
    
  • Endpoint 1 (LDH):

    • Transfer 50 µL of supernatant to a fresh clear plate.

    • Add LDH reaction mix.[1] Incubate 30 min. Read Absorbance @ 490 nm.

  • Endpoint 2 (Resazurin):

    • To the remaining cells (with 50 µL media), add 10 µL Resazurin reagent.

    • Incubate 2-4 hours. Read Fluorescence (Ex: 560nm / Em: 590nm).

Data Analysis & Validation Criteria

Z-Factor Calculation: To ensure the assay is robust enough for screening, calculate the Z-factor for each plate:


[1]
  • Where

    
     is standard deviation and 
    
    
    
    is mean signal of positive (
    
    
    ) and negative (
    
    
    ) controls.
  • Pass Criteria:

    
    .
    

IC50 Determination: Fit data to a 4-parameter logistic (4PL) non-linear regression model:


[1]

Interpretation:

  • High Potency (

    
    ):  Indicates specific target engagement or extreme toxicity.[1]
    
  • Divergence: If Resazurin decreases (low metabolism) but LDH is low (no rupture), the compound is Cytostatic (halts growth). If LDH is high, it is Cytotoxic (kills cells).

Visualization of Screening Logic

The following diagram illustrates the decision matrix for interpreting the cytotoxicity data of 3-(2-Isopropylphenyl)azetidine.

Cytotoxicity_Workflow Start Compound: 3-(2-Isopropylphenyl)azetidine Solubility Physicochemical Check (LogP & Solubility) Start->Solubility Assay Multiplexed Assay (HepG2 Cells) Solubility->Assay Dissolve in DMSO Resazurin Metabolic Activity (Resazurin Reduction) Assay->Resazurin LDH Membrane Integrity (LDH Release) Assay->LDH Result_Safe Non-Toxic (IC50 > 50 µM) Resazurin->Result_Safe High Signal Result_Static Cytostatic (Low Metab, Low LDH) Resazurin->Result_Static Low Signal LDH->Result_Safe Low Signal Result_Toxic Cytotoxic (Low Metab, High LDH) LDH->Result_Toxic High Signal Result_Static->Result_Toxic Dose Escalation

Figure 1: Decision matrix for classifying the toxicological profile based on multiplexed assay endpoints.

Mechanistic Hypothesis (The "Why")

While this is a preliminary screen, understanding the potential mechanism of toxicity for 3-(2-Isopropylphenyl)azetidine is crucial for troubleshooting.[1]

  • Oxidative Stress: The secondary amine in the azetidine ring can undergo N-oxidation.[1] The resulting radical species can deplete cellular Glutathione (GSH).

  • Lysosomotropism: As a lipophilic weak base, the compound may accumulate in acidic lysosomes (ion trapping), leading to lysosomal swelling and eventual cell death (vacuolization). This is a common failure mode for amine-containing CNS drugs.

Mechanism_Action Compound 3-(2-Isopropylphenyl)azetidine (Lipophilic Weak Base) Lysosome Lysosomal Accumulation (Ion Trapping) Compound->Lysosome Passive Diffusion ROS ROS Generation (Mitochondrial Stress) Compound->ROS Metabolic Activation Lysosome->ROS Membrane Destabilization Apoptosis Apoptosis (Caspase Activation) ROS->Apoptosis

Figure 2: Hypothetical mechanism of toxicity involving lysosomotropism and oxidative stress.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56600297, 3-(2-Isopropylphenyl)azetidine. Retrieved from [Link]

  • Riss, T. L., et al. (2016). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Lowe, J. A., et al. (2010).Azetidines as Privileged Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry.
  • Zhang, J. H., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays (Z-Factor). Journal of Biomolecular Screening. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Yield Synthesis of tert-Butyl 3-(2-isopropylphenyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The synthesis of tert-Butyl 3-(2-isopropylphenyl)azetidine-1-carboxylate represents a classic challenge in modern medicinal chemistry: the formation of a bond between a strained, secondary alkyl halide (the azetidine ring) and a sterically encumbered aryl group (the ortho-isopropyl phenyl ring).

Traditional cross-coupling methods (e.g., Suzuki-Miyaura) often fail with secondary alkyl halides due to slow oxidative addition and rapid


-hydride elimination. Furthermore, the ortho-isopropyl group introduces significant steric hindrance, impeding transmetallation.

This protocol details a robust Nickel-Catalyzed Negishi Cross-Coupling strategy. We utilize a specific catalytic system (NiI₂ / trans-2-aminocyclohexanol) pioneered by the Fu group, which is uniquely capable of coupling unactivated secondary alkyl halides with organozinc reagents while suppressing elimination pathways.

Retrosynthetic Analysis

The disconnection relies on the orthogonal reactivity of the alkyl iodide and the aryl zinc nucleophile.

Retrosynthesis Target Target Molecule (N-Boc-3-(2-iPr-Ph)-azetidine) Disconnection C(sp3)-C(sp2) Disconnection Target->Disconnection Azetidine Electrophile: tert-Butyl 3-iodoazetidine-1-carboxylate Disconnection->Azetidine ArylZn Nucleophile: (2-Isopropylphenyl)zinc bromide Disconnection->ArylZn

Figure 1: Retrosynthetic logic decoupling the strained azetidine core from the steric aryl partner.

Experimental Protocols

Protocol A: Preparation of (2-Isopropylphenyl)zinc Bromide (0.5 M in THF)

Note: The steric bulk of the isopropyl group makes direct insertion of Zn dust sluggish. A Grignard-transmetallation route is recommended for consistency.

Reagents:

  • 1-Bromo-2-isopropylbenzene (Commercial)

  • Magnesium turnings (for Grignard) or i-PrMgCl·LiCl (TurboGrignard)

  • Zinc Bromide (ZnBr₂), anhydrous (99.99%)

  • THF (Anhydrous)[1]

Step-by-Step Workflow:

  • Activation: Flame-dry a 3-neck round-bottom flask under Argon. Add Mg turnings (1.2 equiv) and a crystal of iodine. Heat gently until iodine vaporizes to activate the Mg surface.

  • Grignard Formation: Add anhydrous THF. Dropwise add 1-Bromo-2-isopropylbenzene (1.0 equiv) while maintaining a gentle reflux. If initiation is slow, add DIBAL-H (1 mol%) as an initiator. Stir at reflux for 2 hours until Mg is consumed.

    • Checkpoint: Titrate a small aliquot to confirm Grignard concentration (~0.8–0.9 M).

  • Transmetallation: Cool the Grignard solution to 0 °C. In a separate dry flask, dissolve anhydrous ZnBr₂ (1.1 equiv) in THF.

  • Addition: Cannulate the ZnBr₂ solution into the Grignard solution slowly at 0 °C. The reaction is exothermic.

  • Maturation: Allow the mixture to warm to room temperature (RT) and stir for 30 minutes. The resulting solution contains (2-isopropylphenyl)zinc bromide.

    • Stability: Use immediately or store under Argon at -20 °C for up to 1 week.

Protocol B: Nickel-Catalyzed Negishi Coupling

Core Logic: The use of NiI₂ combined with (1R,2R)-2-aminocyclohexanol creates a catalyst complex that binds tightly to the nickel center, preventing


-hydride elimination on the azetidine ring and facilitating the coupling of the hindered aryl zinc.

Reagents:

  • Electrophile: tert-Butyl 3-iodoazetidine-1-carboxylate (1.0 equiv, 1.0 mmol)

  • Nucleophile: (2-Isopropylphenyl)zinc bromide solution (1.3 equiv)

  • Catalyst: Nickel(II) iodide (NiI₂) (6 mol%)

  • Ligand: (1R,2R)-2-aminocyclohexanol hydrochloride (6 mol%)

  • Base: NaHMDS (1.0 M in THF) (12 mol% - used to deprotonate the ligand)

  • Solvent: Isopropanol (i-PrOH) / THF mixture (1:1 v/v)

Step-by-Step Workflow:

  • Catalyst Pre-complexation (Critical):

    • In a glovebox or under strict Argon counterflow, charge a reaction vial with NiI₂ (18.7 mg, 0.06 mmol) and the aminocyclohexanol ligand (9.1 mg, 0.06 mmol).

    • Add anhydrous THF (1.0 mL) and NaHMDS solution (0.12 mL, 0.12 mmol). Stir for 5–10 minutes. The solution should turn a characteristic deep color (often greenish-brown), indicating complex formation.

  • Substrate Addition:

    • Add the tert-Butyl 3-iodoazetidine-1-carboxylate (283 mg, 1.0 mmol) dissolved in minimal THF.

    • Add isopropanol (1.0 mL). Note: The protic solvent (i-PrOH) is essential in this specific Fu protocol to accelerate the reaction and stabilize intermediates.

  • Nucleophile Addition:

    • Add the (2-isopropylphenyl)zinc bromide solution (prepared in Protocol A) dropwise via syringe.

  • Reaction:

    • Seal the vial and stir vigorously at 60 °C for 12–16 hours.

    • Monitoring: Check by LC-MS. The starting iodide (RT ~3.5 min) should disappear, replaced by the product (RT ~4.2 min).

  • Work-up:

    • Cool to RT. Quench with saturated aqueous NH₄Cl solution.

    • Dilute with Ethyl Acetate (EtOAc).[2] Filter through a pad of Celite to remove insoluble Nickel salts.

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

Mechanistic Insight

The success of this reaction hinges on the "secondary alkyl halide" specific cycle. Unlike Palladium, which struggles with oxidative addition to sp³ carbons, the Nickel(I)/Nickel(III) or Nickel(0)/Nickel(II) radical cage mechanism allows for facile generation of the alkyl radical.

Mechanism cluster_Side Suppressed Pathway Ni0 Ni(0)-Ligand OxAdd Oxidative Addition (SET Mechanism) Ni0->OxAdd + R-I (Azetidine) AlkylNi Alkyl-Ni(II)-I Species OxAdd->AlkylNi Radical Recomb. TransMet Transmetallation (+ Aryl-Zn) AlkylNi->TransMet + Ar-ZnX BetaElim Beta-Hydride Elimination AlkylNi->BetaElim Blocked by Ligand DialkylNi Aryl-Ni(II)-Alkyl TransMet->DialkylNi - ZnIX RedElim Reductive Elimination DialkylNi->RedElim RedElim->Ni0 + Product

Figure 2: Simplified catalytic cycle. The amino-alcohol ligand is crucial for stabilizing the Alkyl-Ni species and preventing beta-hydride elimination to the azetine.

Purification & Characterization Data

Purification: Flash Column Chromatography (Silica Gel).

  • Eluent: 0%

    
     20% Ethyl Acetate in Hexanes.
    
  • TLC: R

    
     ~ 0.45 (20% EtOAc/Hexanes). Stains blue with Ninhydrin (upon Boc deprotection) or UV active.
    

Expected Analytical Data:

TechniqueExpected Signal / ValueInterpretation
¹H NMR (400 MHz, CDCl₃)

7.15–7.30 (m, 4H)
Aromatic protons (Aryl ring).

3.90–4.20 (m, 4H)
Azetidine ring protons (C2, C4). Broadening due to Boc rotamers is common.

3.65 (m, 1H)
Azetidine C3 proton (methine).

3.10 (sept, 1H)
Isopropyl methine (-CH(CH₃)₂).

1.45 (s, 9H)
Boc group (-tBu).

1.20 (d, 6H)
Isopropyl methyls.
¹³C NMR ~156.0 (C=O), ~79.0 (tBu-C)Carbamate signals.
~54.0 (Azetidine CH₂), ~32.0 (Azetidine CH)Characteristic strained ring carbons.
HRMS (ESI) [M+Na]⁺ calc. ~340.188Sodium adduct.

Troubleshooting & Critical Parameters

  • Moisture Sensitivity: While Ni(II) is more robust than Ni(0), the organozinc reagent is water-sensitive. Ensure all THF is distilled or from a solvent purification system (SPS).

  • Stirring: The reaction involves a heterogeneous mixture (precipitating Zinc salts). Vigorous magnetic stirring (>800 rpm) is required to ensure mass transfer.

  • Ligand Choice: Do not substitute the trans-2-aminocyclohexanol with simple diamines or phosphines without screening. This specific ligand provides the correct bite angle and electronic donation to facilitate coupling at the secondary center.

  • Scale-up: On >5g scale, control the exotherm during the Zinc reagent preparation. The coupling step is thermally stable but should be run in a pressure vessel if using low-boiling solvents near their boiling point.

References

  • Preparation of Functionalized Organozinc Reagents

    • Knochel, P.; Dohle, W.; Gommermann, N.; Kneisel, F. F.; Kopp, F.; Korn, T.; Sapountzis, I.; Vu, V. A. Angew.[3][4] Chem. Int. Ed.2003 , 42, 4302–4320. Link

  • Nickel-Catalyzed Coupling of Secondary Alkyl Halides

    • Zhou, J.; Fu, G. C. J. Am. Chem. Soc.2003 , 125, 14726–14727. Link

    • Lu, Z.; Fu, G. C. J. Am. Chem. Soc.2006 , 128, 5360–5361. (Primary reference for Ni/Amino-alcohol system). Link

  • Synthesis of 3-Arylazetidines: Billotte, S. Synlett1998, 379–380. (Synthesis of 3-iodoazetidine precursor).
  • Mechanistic Studies on Ni-Catalyzed Negishi Coupling

    • Jones, G. D.; Martin, J. L.; McFarland, C.; Allen, O. R.; Hall, R. E.; Haley, A. D.; Brandon, R. J.; Konovalova, T.; Desrochers, P. J.; Pulay, P.; Vicic, D. A. J. Am. Chem. Soc.2006 , 128, 13175–13183. Link

Sources

Spectroscopic analysis (NMR, IR, MS) of "3-(2-Isopropylphenyl)azetidine"

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Comprehensive Protocol for the Spectroscopic Analysis of 3-(2-Isopropylphenyl)azetidine

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive set of protocols for the definitive structural elucidation of 3-(2-Isopropylphenyl)azetidine, a substituted saturated heterocycle of interest in medicinal and synthetic chemistry. We detail the application of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) to unambiguously confirm the molecular structure and connectivity. This document is intended for researchers, scientists, and drug development professionals who require robust analytical methods for the characterization of novel small molecules. The causality behind experimental choices and the interpretation of the resulting data are explained to provide a framework for the analysis of analogous compounds.

Introduction and Structural Overview

Azetidines are four-membered nitrogen-containing heterocycles that serve as valuable building blocks in medicinal chemistry.[1] Their strained ring system imparts unique conformational properties that can be exploited in drug design. The target molecule, 3-(2-Isopropylphenyl)azetidine, combines this heterocyclic core with a sterically hindered ortho-substituted aromatic moiety. Accurate and thorough spectroscopic characterization is paramount to confirm its synthesis and purity before its use in further applications. This guide establishes the full analytical workflow for its characterization.

Molecular Structure:

Chemical Structure of 3-(2-Isopropylphenyl)azetidine with atom numbering

Figure 1: Chemical Structure of 3-(2-Isopropylphenyl)azetidine with IUPAC numbering for NMR assignment.

Experimental Workflow Overview

The comprehensive analysis of 3-(2-Isopropylphenyl)azetidine relies on the integration of data from multiple spectroscopic techniques. Each method provides unique and complementary information, leading to an unambiguous structural assignment.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Integration & Elucidation Prep Weigh & Dissolve Sample NMR NMR Spectroscopy (1D & 2D) Prep->NMR Aliquots IR IR Spectroscopy Prep->IR Aliquots MS Mass Spectrometry Prep->MS Aliquots Interpret Correlate Data NMR->Interpret IR->Interpret MS->Interpret Structure Confirm Structure of 3-(2-Isopropylphenyl)azetidine Interpret->Structure

Diagram 1: High-level experimental workflow for structural elucidation.

Universal Sample Preparation Protocol

Accurate and reproducible data acquisition begins with meticulous sample preparation.[2][3][4]

Materials:

  • 3-(2-Isopropylphenyl)azetidine sample

  • Deuterated chloroform (CDCl₃) for NMR[3]

  • Methanol (HPLC grade) for MS

  • High-quality 5 mm NMR tubes[2]

  • Glass vials

  • Pasteur pipette with glass wool plug

Protocol:

  • For NMR Spectroscopy: a. Weigh approximately 10-15 mg of the sample for ¹H NMR and 20-30 mg for ¹³C and 2D NMR into a clean, dry vial.[2][4] b. Add approximately 0.6-0.7 mL of CDCl₃.[3][5] The residual protium signal at 7.26 ppm serves as a convenient internal reference.[3] c. Vigorously mix the vial to ensure complete dissolution. d. Filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.[4] e. Cap the NMR tube securely.

  • For IR Spectroscopy: a. If using an Attenuated Total Reflectance (ATR) accessory, place a small drop of the neat liquid sample directly onto the ATR crystal. b. If analyzing as a thin film, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane), apply a drop to a salt plate (e.g., NaCl), and allow the solvent to evaporate.

  • For Mass Spectrometry: a. Prepare a stock solution by dissolving ~1 mg of the sample in 1 mL of HPLC-grade methanol. b. Create a dilute solution for injection by taking 10 µL of the stock solution and diluting it into 1 mL of methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A suite of 1D and 2D experiments is required for a complete assignment.[6][7][8]

¹H NMR Spectroscopy

Protocol:

  • Instrument: 400 MHz (or higher) NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Experiment: Standard ¹H acquisition

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum to the residual CDCl₃ signal at 7.26 ppm.

Expected Data and Interpretation: The ¹H NMR spectrum will reveal the number of distinct proton environments, their integration (relative number of protons), and their coupling patterns (neighboring protons).

Proton LabelPredicted δ (ppm)MultiplicityIntegrationJ (Hz)Rationale
H-1 (NH)1.5 - 2.5br s1H-The N-H proton signal is often broad and its chemical shift is solvent-dependent.
H-2, H-43.6 - 4.2m4H-Protons on the azetidine ring adjacent to the nitrogen are deshielded. They will appear as complex multiplets due to coupling with each other and with H-3.[9]
H-33.9 - 4.4m1H-The methine proton at the point of substitution is coupled to four other protons (H-2 and H-4), resulting in a complex multiplet.
H-3' to H-6'7.1 - 7.4m4H-Aromatic protons in a 1,2-disubstituted pattern will show complex splitting.[10][11]
H-7' (CH)3.1 - 3.4sept1H~6.9The isopropyl methine proton is split into a septet by the six equivalent methyl protons. It is deshielded by the aromatic ring.
H-8' (CH₃)~1.25d6H~6.9The two methyl groups of the isopropyl substituent are equivalent and are split into a doublet by the methine proton.
¹³C NMR and DEPT Spectroscopy

Protocol:

  • Instrument: 100 MHz (or corresponding frequency for the spectrometer)

  • Experiment: ¹³C with proton decoupling, DEPT-135, and DEPT-90

  • Data Processing: Calibrate the spectrum to the CDCl₃ triplet centered at 77.16 ppm.

Expected Data and Interpretation: The ¹³C NMR spectrum identifies all unique carbon environments. DEPT experiments differentiate them based on the number of attached protons.[6]

  • DEPT-90: Shows only CH (methine) carbons.

  • DEPT-135: Shows CH and CH₃ carbons as positive signals and CH₂ carbons as negative signals.

Carbon LabelPredicted δ (ppm)DEPT-135DEPT-90Rationale
C-2, C-448 - 55NegativeNo SignalAzetidine ring carbons adjacent to nitrogen.[12]
C-335 - 42PositivePositiveAzetidine methine carbon.
C-1'145 - 148No SignalNo SignalQuaternary aromatic carbon attached to the azetidine ring.
C-2'140 - 143No SignalNo SignalQuaternary aromatic carbon attached to the isopropyl group.
C-3' to C-6'124 - 128PositivePositiveAromatic CH carbons.
C-7' (CH)28 - 32PositivePositiveIsopropyl methine carbon.
C-8' (CH₃)22 - 25PositiveNo SignalIsopropyl methyl carbons.
2D NMR Spectroscopy: COSY, HSQC, HMBC

2D NMR experiments are essential for unambiguously connecting the different spin systems within the molecule.[13][14]

Protocols:

  • Run standard gradient-selected (gs) COSY, gs-HSQC, and gs-HMBC pulse programs.

  • Optimize the HMBC experiment for a long-range coupling constant of ~8 Hz.

Interpretation:

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, typically through 2 or 3 bonds.

    • Expected Correlations:

      • Strong cross-peaks between H-2, H-3, and H-4, confirming the azetidine ring spin system.

      • A cross-peak between the isopropyl methine (H-7') and the methyl doublet (H-8').

      • Complex correlations among the aromatic protons (H-3' to H-6').

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations).

    • Expected Correlations: This experiment will directly link the proton and carbon assignments made in the 1D spectra (e.g., H-3 with C-3, H-7' with C-7', etc.).

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (¹H-¹³C long-range correlations). This is the key experiment for connecting the molecular fragments.

    • Crucial Expected Correlations:

      • Azetidine to Phenyl: Correlation from the azetidine proton H-3 to the aromatic quaternary carbon C-1'. Also, correlations from H-2/H-4 to C-1' and C-3'.

      • Phenyl to Isopropyl: Correlation from the isopropyl methine proton H-7' to the aromatic quaternary carbon C-2' and aromatic CH C-3'.

      • Confirming Ortho-Substitution: A key correlation will be from the isopropyl methine proton H-7' to the aromatic carbon C-1', confirming their proximity.

G cluster_mol Key HMBC Correlations H3 H-3 C1_prime C-1' H3->C1_prime 2-3 bonds C2_prime C-2' H3->C2_prime 2-3 bonds C3_prime C-3' H3->C3_prime 2-3 bonds H7_prime H-7' (iPr CH) H7_prime->C1_prime 2-3 bonds H7_prime->C2_prime 2-3 bonds H7_prime->C3_prime 2-3 bonds H8_prime H-8' (iPr CH3) H8_prime->C2_prime 2 bonds C7_prime C7_prime H8_prime->C7_prime 2 bonds

Diagram 2: Key expected HMBC correlations for structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[15]

Protocol:

  • Instrument: FT-IR Spectrometer with an ATR accessory.

  • Acquisition: Collect spectrum from 4000 to 400 cm⁻¹.

  • Background: Run a background scan before the sample.

Expected Data and Interpretation:

Wavenumber (cm⁻¹)Vibration TypeIntensityFunctional Group
~3350 - 3310N-H stretchMediumSecondary Amine (Azetidine)
3100 - 3010C-H stretchMediumAromatic C-H
2960 - 2850C-H stretchStrongAliphatic C-H (Azetidine & Isopropyl)
1600, 1470C=C stretchMedium-WeakAromatic Ring
~1385 & ~1370C-H bendMediumIsopropyl group (characteristic doublet)[16][17]
1200 - 1000C-N stretchMediumAliphatic Amine

High-Resolution Mass Spectrometry (HRMS)

HRMS provides the exact mass of the molecule, which allows for the determination of its elemental formula. Fragmentation patterns can offer additional structural clues.[18][19]

Protocol:

  • Instrument: ESI-TOF (Electrospray Ionization - Time of Flight) Mass Spectrometer.

  • Mode: Positive ion mode.

  • Injection: Infuse the prepared dilute sample.

Expected Data and Interpretation:

  • Molecular Formula Confirmation:

    • Molecular Formula: C₁₂H₁₇N

    • Exact Mass (Monoisotopic): 175.1361 g/mol

    • Expected [M+H]⁺: 176.1434 m/z. The observation of this ion with high mass accuracy (e.g., < 5 ppm error) confirms the elemental composition.

  • Key Fragmentation Patterns: The dominant fragmentation in alkylbenzenes is benzylic cleavage to form a resonance-stabilized carbocation.[20][21]

m/z (Expected)Fragment IonRationale
176.1434[C₁₂H₁₈N]⁺Protonated molecular ion [M+H]⁺
160.1121[C₁₁H₁₄N]⁺Loss of a methyl radical (•CH₃) from the isopropyl group [M-15]⁺.
132.0832[C₉H₁₀N]⁺Loss of a propyl radical (•C₃H₇) from the phenyl ring.
118.0651[C₈H₈N]⁺Cleavage of the azetidine ring.
91.0542[C₇H₇]⁺Tropylium ion, a common fragment for alkylbenzenes, though potentially less abundant here due to the substitution pattern.[21]

Conclusion

The combination of NMR, IR, and MS provides a complete and unambiguous characterization of 3-(2-Isopropylphenyl)azetidine. ¹H and ¹³C NMR establish the basic carbon-hydrogen framework, while a full suite of 2D NMR experiments (COSY, HSQC, and particularly HMBC) definitively proves the connectivity between the azetidine, phenyl, and isopropyl fragments. IR spectroscopy confirms the presence of key functional groups (N-H, aromatic C-H, aliphatic C-H), and HRMS verifies the elemental formula with high precision. The protocols and expected data outlined in this guide provide a robust methodology for the structural verification of this compound and can be adapted for other substituted azetidine derivatives.

References

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
  • Slideshare. Mass chart Fragmentation. [Link]

  • YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]

  • University of Regensburg. NMR Sample Preparation. [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001. [Link]

  • Oregon State University. Small Molecule Characterization | Nuclear Magnetic Resonance Facility. [Link]

  • University College London. NMR Sample Preparation. [Link]

  • Elyashberg, M., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(5), 1625-35. [Link]

  • YouTube. (2020). Fragmentation pathway for Alkyl benzenes- Tropylium ion formation- explained by Dr. Ojaswi Ghadge. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • World Journal of Advanced Research and Reviews. (2022). Synthesis, Characterisation and Evaluation of Azetidine-2-One Derivative. [Link]

  • Journal of Chemical Education. (2013). Determination of the p/o-Isomer Product Ratios in Electrophilic Aromatic Nitration of Alkylbenzenes Using High Resolution 1 H NMR Spectroscopy. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • Oreate. (2026). Detailed Explanation of Infrared Spectroscopy Characteristic Functional Group Analysis Technology. [Link]

  • DOI. Intramolecular Ring-opening Decomposition of Aryl Azetidines. [Link]

  • Doc Brown's Chemistry. infrared spectrum of propan-2-ol. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • University of Calgary. Sample IR spectra. [Link]

  • University of Massachusetts. Table of Characteristic IR Absorptions. [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • U.S. Department of Commerce. Azetidine. [Link]

  • National Center for Biotechnology Information. Azetidine. [Link]

  • U.S. National Library of Medicine. Intramolecular Ring-Opening Decomposition of Aryl Azetidines. [Link]

  • ResearchGate. (2009). NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. [Link]

Sources

Application Note: HPLC and Purification Strategies for 3-Substituted Azetidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-substituted azetidines are increasingly critical scaffolds in medicinal chemistry, offering conformational restriction and distinct vectors for structure-activity relationship (SAR) exploration. However, their purification presents a "perfect storm" of chromatographic challenges: high polarity, lack of UV chromophores, and inherent ring strain susceptibility to acid-catalyzed opening.

This guide moves beyond generic purification templates to provide a scaffold-specific workflow. We prioritize High-pH Reverse Phase Chromatography and HILIC (Hydrophilic Interaction Liquid Chromatography) as the primary separation modes, explicitly rejecting standard low-pH C18 methods which often result in poor retention and peak tailing for these basic heterocycles.

Physicochemical Profiling & Challenges

Before initiating method development, the operator must understand the unique behavior of the azetidine core.

PropertyValue / CharacteristicChromatographic Implication
Ring Strain ~26 kcal/molInstability: Susceptible to ring opening (hydrolysis) in strong acids (pH < 2) or high temperatures.
Basicity (pKa) ~10–11 (Secondary amine)Peak Tailing: Strong interaction with residual silanols on standard silica or C18 columns.
Polarity (LogP) Often < 0 (Highly Polar)retention Failure: Elutes at the void volume (

) on standard C18 columns.
UV Activity Low / NegligibleDetection Limits: Requires low-wavelength UV (200–210 nm), ELSD, CAD, or MS detection.

Method Development Decision Engine

The following logic flow dictates the optimal stationary and mobile phase selection based on the specific hydrophobicity of the 3-substituent.

MethodSelection Start Start: 3-Substituted Azetidine LogP_Check Estimate LogP / Polarity Start->LogP_Check IsPolar LogP < 0.5 (Highly Polar) LogP_Check->IsPolar IsGreasy LogP > 0.5 (Moderate/Hydrophobic) LogP_Check->IsGreasy HILIC_Path HILIC Mode IsPolar->HILIC_Path RP_Path Reverse Phase (High pH) IsGreasy->RP_Path HILIC_Col Column: Amide or Bare Silica MP: ACN / 10mM NH4OAc (pH 5.8) HILIC_Path->HILIC_Col RP_Col Column: Hybrid C18 (e.g., XBridge) MP: Water / ACN + 10mM NH4HCO3 (pH 10) RP_Path->RP_Col Detection Detection: ELSD or MS (if no chromophore) HILIC_Col->Detection RP_Col->Detection

Figure 1: Decision tree for selecting the chromatographic mode based on analyte polarity.

Detailed Protocols

Protocol A: High-pH Preparative HPLC (The "Workhorse")

Rationale: At low pH (e.g., TFA/Formic acid), the azetidine nitrogen is protonated (charged), making it extremely polar and causing it to elute too quickly. By raising the pH to 10 (near the pKa), we suppress ionization. The neutral amine is more hydrophobic, retaining better on C18, and silanol interactions are suppressed, sharpening the peak.

Safety Note: Ensure your column is rated for pH > 10 (Organosilica Hybrid technology).

  • Column: Waters XBridge Prep C18 OBD, 19 x 150 mm, 5 µm (or Phenomenex Gemini NX).

  • System: Preparative HPLC with Binary Gradient.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH ~10).

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 20 mL/min.

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 10.0 min: 60% B (Adjust slope based on analytical scout)

    • 10.1 min: 95% B (Wash)

  • Detection: MS (ESI+) or UV at 210 nm.

  • Post-Run: Lyophilize fractions immediately. Do NOT use rotary evaporation with heat for volatile free bases.

Protocol B: HILIC QC Method (For Polar Analytes)

Rationale: If the 3-substituent is polar (e.g., -OH, -NH2, -COOH), the compound will not retain on C18 even at high pH. HILIC uses water as the "strong" solvent, providing excellent retention for polar amines.[1]

  • Column: Waters BEH Amide or TSKgel Amide-80, 2.1 x 100 mm, 1.7 µm (UPLC) or 3 µm (HPLC).

  • Mobile Phase A: 95:5 Acetonitrile:Water + 10 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: 50:50 Acetonitrile:Water + 10 mM Ammonium Formate (pH 3.0).

    • Note on Buffer: Ammonium Formate is preferred over Acetate for MS sensitivity and lower UV cutoff.

  • Gradient:

    • Start at 100% A (High Organic).

    • Ramp to 100% B (High Aqueous) over 5-10 mins.

  • Critical Step: HILIC columns require extensive equilibration (minimum 20 column volumes) between runs to re-establish the water layer on the stationary phase.

Protocol C: Flash Purification (Intermediates)

Rationale: Standard silica gel is acidic.[2] Azetidines will streak and stick. Using Triethylamine (TEA) as a modifier contaminates the product and is hard to remove.

  • Stationary Phase: Amine-Functionalized Silica (e.g., Teledyne RediSep Gold Amine).

  • Mechanism: The surface amines block silanols, allowing the azetidine to elute as a sharp band without liquid modifiers.

  • Solvent System: Hexane/Ethyl Acetate or DCM/MeOH (no TEA needed).

  • Loading: Dissolve crude in DCM. If insoluble, use a solid load cartridge.

Handling & Storage: The "Ring Opening" Risk

Azetidines possess significant ring strain. A common failure mode is degradation during concentration.

The Mechanism of Failure: Under acidic conditions (e.g., fractions containing TFA), the nitrogen protonates. If heated (rotovap bath > 40°C) or left in solution for days, the ring is activated for nucleophilic attack (by water or methanol), leading to ring-opening products (amino-propanols).

Prevention Strategy:

  • Avoid TFA: Use Ammonium Bicarbonate (Protocol A) or Formic Acid (volatile, weaker acid).

  • Cold Trap: Lyophilize (freeze-dry) rather than rotary evaporate whenever possible.

  • Free Base Volatility: Small 3-substituted azetidines (MW < 150) are often volatile oils in their free base form. Always isolate as a salt (HCl or Formate) if the MW is low, or keep the rotovap bath < 30°C.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Tailing (RP) Silanol interactionSwitch to High pH (pH 10) buffer or increase ionic strength (20mM buffer).
No Retention (RP) Compound too polarSwitch to HILIC mode (Protocol B).
Split Peaks Sample solvent mismatchInject sample in 100% aqueous (for RP) or 100% ACN (for HILIC). Strong solvent injection ruins peak shape.
Product Loss Volatility or DegradationCheck rotovap bath temp. Verify stability in mobile phase (re-inject after 4h).
Ghost Peaks CarryoverBasic amines stick to injector seals. Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.

References

  • Teledyne ISCO. (2012).[3] RediSep Amine Functionalized Column: Purification of high pKa organic compounds.[3] Application Note AN87. Link

  • Waters Corporation. (2020). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance. Application Note 720006733EN. Link

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Technical Overview 5994-0969EN. Link

  • National Institutes of Health (PMC). (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[4][5] ACS Med Chem Lett. Link

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Application Note: 3-(2-Isopropylphenyl)azetidine as a Privileged Scaffold in Antitumor Agent Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The development of targeted antitumor agents increasingly relies on conformationally restricted building blocks to enhance target affinity and pharmacokinetic properties. 3-(2-Isopropylphenyl)azetidine (CAS 1260845-91-7) has emerged as a highly versatile, privileged scaffold in medicinal chemistry[1].

Azetidines—four-membered, nitrogen-containing heterocycles—offer distinct structural advantages over traditional planar aromatics or larger heterocycles like piperidines and pyrrolidines. Their high ring strain and sp³-rich character confer enhanced metabolic stability, improved aqueous solubility, and unique exit vectors for functional group display[2].

The specific incorporation of the 2-isopropylphenyl moiety at the 3-position introduces critical steric bulk. This ortho-substitution restricts the rotation of the phenyl ring relative to the azetidine core, locking the molecule into a rigid bioactive conformation. This conformational restriction minimizes the entropic penalty upon binding to deep, hydrophobic pockets in target proteins, a strategy that has successfully yielded potent inhibitors against targets such as STAT3, VEGFR-2, and microtubule assemblies[3][4][5].

Mechanistic Pathways & Target Engagement

Irreversible STAT3 Inhibition

Signal transducer and activator of transcription 3 (STAT3) is a validated, yet historically "undruggable," anticancer target that is aberrantly activated in triple-negative breast cancer (TNBC)[5]. Recent breakthroughs have utilized azetidine-based amides and sulfonamides as highly potent, irreversible STAT3 inhibitors[5][6]. The rigid azetidine core precisely positions an electrophilic warhead to covalently bind to Cys426 and Cys468 within the STAT3 SH2 domain, directly blocking dimerization and subsequent DNA-binding activity[5]. The lipophilic 2-isopropylphenyl group optimally fills the adjacent hydrophobic sub-pocket, increasing the compound's residence time.

Pathway Ligand Cytokine / Growth Factor (e.g., IL-6, EGF) Receptor Receptor Activation (JAK2 / Src Kinases) Ligand->Receptor Monomer STAT3 Monomer (Inactive State) Receptor->Monomer Phospho pY705-STAT3 (Phosphorylated) Monomer->Phospho Dimer STAT3 Dimerization (SH2 Domain Interaction) Phospho->Dimer Nucleus Nuclear Translocation & DNA Binding Dimer->Nucleus Tumor Tumor Survival & Proliferation Nucleus->Tumor Inhibitor Azetidine Derivative (Covalent Binder) Inhibitor->Dimer Blocks Cys426/Cys468

Figure 1: STAT3 pathway inhibition by targeted covalent azetidine derivatives.

Microtubule and Kinase Inhibition

Beyond STAT3, the 3-arylazetidine motif is utilized in conformational restriction strategies for tubulin inhibitors. Replacing the flexible phenylethyl group of the dolastatin 10 analogue TZT-1027 with a 3-arylazetidine moiety yielded compounds with low nanomolar antiproliferative activity against A549 and HCT116 cell lines[3]. Similarly, thiourea-azetidine hybrids have been designed as potent VEGFR-2 inhibitors, demonstrating excellent cytotoxicity profiles in skin and kidney cancer models[4].

Experimental Protocols: Synthesis & Validation

To ensure reproducibility and scientific integrity, the following protocols outline the synthesis of azetidine-based inhibitors and their subsequent biological validation. Each protocol is designed as a self-validating system.

Workflow Step1 Scaffold Prep 3-(2-Isopropylphenyl)azetidine Step2 Electrophile Coupling (Acylation / Sulfonylation) Step1->Step2 Step3 Purification (Flash Chromatography) Step2->Step3 Step4 In Vitro Validation (EMSA & Viability Assays) Step3->Step4

Figure 2: Synthetic and validation workflow for azetidine-based antitumor agents.

Protocol A: Synthesis of Azetidine-Sulfonamide/Amide Hybrids

Objective: Couple 3-(2-Isopropylphenyl)azetidine with an electrophilic warhead to generate a targeted covalent inhibitor.

  • Preparation: Dissolve 3-(2-Isopropylphenyl)azetidine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M. Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of the highly reactive electrophile.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) and cool the reaction mixture to 0°C in an ice bath. Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during coupling. Cooling to 0°C minimizes exothermic degradation and prevents poly-acylation side reactions.

  • Coupling: Dropwise addition of the corresponding sulfonyl chloride or acid chloride (1.1 eq).

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor complete consumption of the azetidine via LC-MS.

  • Workup & Purification: Quench with saturated aqueous NaHCO₃. Extract the organic layer with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: In Vitro STAT3 DNA-Binding Assay (EMSA)

Objective: Validate the direct inhibition of STAT3 dimerization and DNA binding[6].

  • Extract Preparation: Isolate nuclear extracts from NIH3T3/v-Src fibroblasts (which contain constitutively activated STAT3).

  • Compound Incubation: Pre-incubate the nuclear extracts with the synthesized azetidine derivative (0.1–10 µM) for 30 minutes at RT. Include a DMSO vehicle control (negative control) and a known STAT3 inhibitor like H182 (positive control)[5].

  • Probe Addition: Add a ³²P-radiolabeled hSIE (high-affinity sis-inducible element) oligonucleotide probe. Causality: The hSIE probe specifically binds functional STAT3 dimers.

  • Validation Control: In a separate well, add a 100-fold excess of unlabeled (cold) hSIE probe to the untreated extract. Causality: This self-validates the assay by proving the band shift is specifically due to STAT3-DNA interaction.

  • Analysis: Resolve the complexes on a 5% non-denaturing polyacrylamide gel and quantify the STAT3:DNA complex bands using autoradiography.

Protocol C: Cell Viability Assay (MTT)

Objective: Determine the antiproliferative IC₅₀ of the synthesized compounds.

  • Cell Seeding: Seed MDA-MB-231 (TNBC) cells in 96-well plates at 5×10³ cells/well. Causality: MDA-MB-231 cells are selected because they harbor aberrantly active STAT3, making them highly sensitive to STAT3 pathway inhibition[6].

  • Treatment: After 24h incubation (37°C, 5% CO₂), treat cells with azetidine derivatives (0.01–50 µM) for 72 hours.

  • Detection: Add MTT reagent (5 mg/mL) and incubate for 4 hours. Causality: Viable cells reduce the tetrazolium dye to insoluble formazan via active mitochondrial reductases, providing a direct quantitative measure of cell viability.

  • Quantification: Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.

Quantitative Data Presentation

The structural rigidity and optimal lipophilicity provided by the 3-arylazetidine scaffold translate to exceptional in vitro potency across multiple oncological targets.

Table 1: Representative Antiproliferative Activity of 3-Arylazetidine Derivatives

Compound ClassPrimary TargetEvaluated Cell LinePotency (IC₅₀ / EC₅₀)Reference
3-Arylazetidine TZT-1027 Analogue Microtubule AssemblyA549 (Lung Cancer)2.2 nM[3]
Thiourea-Azetidine Hybrid (1B/3B) VEGFR-2 KinaseA431 (Skin Cancer)0.03 – 0.77 µM[4]
Azetidine Amide (H172/H182) STAT3 (Cys426/468)MDA-MB-231 (TNBC)0.38 – 0.98 µM[5]

References

1.[3] Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. PubMed Central (PMC). 3 2.[4] Discovery of new anticancer thiourea-azetidine hybrids: design, synthesis, in vitro antiproliferative, SAR, in silico molecular docking against VEGFR-2, ADMET, toxicity, and DFT studies. PubMed. 4 3.[2] Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. 2 4.[1] 1260845-91-7 | 3-(2-Isopropylphenyl)azetidine. ChemScene.1 5.[5] Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. PubMed. 5 6.[6] Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Publications. 6

Sources

Experimental design for testing the efficacy of azetidine analogues

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Design for Testing the Efficacy of Azetidine Analogues

Executive Summary: The Azetidine Advantage

In modern medicinal chemistry, the azetidine ring (a saturated 4-membered nitrogen heterocycle) has emerged as a "privileged scaffold," bridging the gap between the highly strained, reactive aziridines and the entropically flexible pyrrolidines.[1] Replacing larger rings (pyrrolidine, piperidine) with azetidine often results in the "Azetidine Advantage":

  • lowered lipophilicity (LogD) without sacrificing potency.

  • Enhanced metabolic stability by blocking metabolic soft spots (e.g.,

    
    -carbon oxidation).
    
  • Rigidification of exit vectors , improving target selectivity.

However, the inherent ring strain (~26 kcal/mol) introduces unique challenges, including acid-catalyzed ring opening and specific toxicity risks. This guide outlines a robust experimental framework to validate the efficacy and stability of azetidine analogues, moving beyond standard screening to address scaffold-specific liabilities.

Strategic Design & Physicochemical Considerations

Before efficacy testing, analogues must be triaged based on their physicochemical viability. Azetidines exhibit distinct basicity compared to their 5- and 6-membered counterparts.

PropertyAzetidinePyrrolidinePiperidineImpact on Design
Ring Strain ~26 kcal/mol~6 kcal/mol~0 kcal/molPotential for ring-opening in acidic media.
pKa (Parent) ~11.3~11.3~11.1N-substitution dramatically shifts pKa; N-aryl azetidines are significantly less basic.
Conformation PuckeredEnvelopeChairDistinct vector orientation for substituents (e.g., 3,3-disubstitution).
Metabolic Risk Ring OpeningOxidationOxidationAzetidines resist P450 oxidation but risk aldehyde oxidase/GSH attack.

Experimental Workflow: The Screening Cascade

The following Graphviz diagram visualizes the critical path for azetidine profiling, distinguishing between standard efficacy assays and scaffold-specific stability checks.

Azetidine_Screening_Cascade cluster_Stability Phase 1: Scaffold Stability (Fail Fast) cluster_Efficacy Phase 2: Target Engagement cluster_ADME Phase 3: ADME & Tox Start Synthesized Azetidine Analogues AcidTest Acid Stability Assay (pH 1.2 / 37°C) Start->AcidTest GSH_Trap GSH Trapping (Reactive Metabolite Screen) Start->GSH_Trap Binding Biochemical IC50/Ki (TR-FRET / FP) AcidTest->Binding >90% Remaining GSH_Trap->Binding No Adducts Cellular Cellular Potency (EC50) (NanoBRET / Viability) Binding->Cellular Potency < 100nM Permeability PAMPA / Caco-2 (Efflux Ratio) Cellular->Permeability Proteotox Proteotoxicity Screen (Proline Mimicry Check) Cellular->Proteotox Decision Lead Candidate Selection Permeability->Decision Proteotox->Decision

Figure 1: Critical path for azetidine analogue evaluation. Note the early "Fail Fast" stability checks specific to strained rings.

Detailed Protocols

Protocol A: Acid Stability Profiling (Critical Step)

Rationale: Azetidines, particularly electron-rich or N-aryl variants, are susceptible to acid-catalyzed ring opening (hydrolysis) in the stomach or lysosomes. This assay mimics gastric conditions to ensure the scaffold survives oral delivery.

Materials:

  • Test Compound (10 mM DMSO stock)

  • Simulated Gastric Fluid (SGF): 0.1 N HCl, pH 1.2 (without enzymes).

  • Internal Standard (e.g., Warfarin or Tolbutamide).

  • LC-MS/MS system.

Procedure:

  • Preparation : Dilute test compound to 10 µM in pre-warmed (37°C) SGF.

  • Incubation : Incubate in a shaking water bath at 37°C.

  • Sampling : At

    
     minutes, remove 50 µL aliquots.
    
  • Quenching : Immediately add 150 µL ice-cold Acetonitrile (containing Internal Standard) to stop the reaction.

  • Analysis : Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.

  • Data Processing : Plot % Remaining vs. Time.

    • Acceptance Criteria: >90% parent remaining after 2 hours.

    • Failure Mode: Look for M+18 peaks (hydration/ring opening products).

Protocol B: Biochemical Efficacy (IC50 Determination)

Rationale: To determine the potency of the analogue against its protein target. This generic protocol assumes a Fluorescence Polarization (FP) or TR-FRET readout, common for kinase or receptor binding.

Materials:

  • Target Protein (Recombinant).

  • Fluorescent Tracer/Ligand.

  • Assay Buffer (Must include 0.01% Triton X-100 to prevent aggregation).

  • 384-well low-volume black plates.

Procedure:

  • Dose-Response Preparation : Prepare a 10-point serial dilution (1:3) of the azetidine analogue in 100% DMSO. Start at 10 mM (final assay top conc: 10 µM).

  • Acoustic Dispensing : Transfer 20 nL of compound to the assay plate using an Echo acoustic dispenser (minimizes tip loss of sticky compounds).

  • Protein Addition : Add 10 µL of protein solution (at

    
     concentration). Incubate 15 min at RT.
    
  • Tracer Addition : Add 10 µL of fluorescent tracer.

  • Equilibration : Incubate for 60 minutes at RT in the dark.

  • Read : Measure Fluorescence Polarization (mP) or FRET ratio.

  • Calculation : Fit data to a 4-parameter logistic equation:

    
    
    

Expert Insight : Azetidines are often more hydrophilic than their parents. If potency drops compared to a piperidine analogue, check if the "hydrophobic collapse" in the binding pocket was lost.

Protocol C: Glutathione (GSH) Trapping

Rationale: Strained rings can be electrophilic. If the azetidine is activated (e.g., by a neighboring carbonyl or sulfonyl group, as in Baricitinib-like structures), it might react with cellular nucleophiles.

Procedure:

  • Incubate compound (10 µM) with excess GSH (5 mM) in phosphate buffer (pH 7.4) for 24 hours.

  • Analyze via LC-MS/MS scanning for Neutral Loss of 129 Da (pyroglutamic acid moiety) or Precursor Ion scanning for m/z 308 (GSH fragment).

  • Interpretation : Presence of GSH adducts indicates a risk of idiosyncratic toxicity (covalent binding).

Data Analysis & Interpretation

When comparing Azetidine analogues to Pyrrolidine/Piperidine baselines, organize data to highlight "Ligand Efficiency" (LE). Azetidines often have lower molecular weight, so equivalent IC50 implies better LE.[2]

Table 1: Example SAR Summary Structure

IDCore RingR-GroupIC50 (nM)LogD (pH 7.4)Acid Stability (

)
LE (kcal/mol/HA)
Cmpd-1 Piperidine4-F-Ph123.4> 4 h0.35
Cmpd-2 Pyrrolidine4-F-Ph252.9> 4 h0.38
Cmpd-3 Azetidine 4-F-Ph18 2.1 > 4 h 0.44
Cmpd-4 Azetidine4-CN-Ph5001.8< 10 min*0.28

*Note: Cmpd-4 instability likely due to electron-withdrawing group activating ring opening.

References

  • Azetidines in Medicinal Chemistry . Journal of Medicinal Chemistry. Emerging applications and approved drugs including Baricitinib and Cobimetinib.

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines . ACS Medicinal Chemistry Letters. Detailed mechanisms of acid-mediated instability in azetidine analogues.

  • Designing Drug Response Experiments . NIH National Library of Medicine. Guidelines for small molecule dose-response and IC50 determination.

  • Safety Data Sheet: Azetidine Derivatives . Apollo Scientific. Handling and toxicity risks of azetidine compounds.

  • Azetidine-2-carboxylic acid (AZC) Toxicity . G3 Genes Genomes Genetics. Proteotoxic stress mechanisms of proline-mimetic azetidines.

Sources

Application Note: High-Sensitivity Quantification of 3-(2-Isopropylphenyl)azetidine in Biological Matrices via LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust analytical method for the quantification of 3-(2-Isopropylphenyl)azetidine (3-IPA), a critical pharmacophore in modern CNS-focused drug discovery. Due to the amphiphilic nature of 3-IPA—comprising a highly basic azetidine ring (


) and a lipophilic isopropylphenyl moiety—standard reversed-phase methods often yield poor peak symmetry and retention. This guide presents a validated High-pH Reversed-Phase LC-MS/MS  protocol utilizing Liquid-Liquid Extraction (LLE). The method achieves a Lower Limit of Quantification (LLOQ) of 0.5 ng/mL in human plasma, ensuring applicability for pharmacokinetic (PK) profiling and trace impurity analysis.

Introduction & Scientific Rationale

Azetidine scaffolds are increasingly utilized in medicinal chemistry to modulate metabolic stability and rigidify amine side chains, particularly in serotonin and norepinephrine reuptake inhibitors [1]. However, the quantification of 3-(2-Isopropylphenyl)azetidine presents distinct bioanalytical challenges:

  • Basicity & Peak Tailing: The secondary amine in the azetidine ring is a strong proton acceptor. On traditional acidic C18 columns, this leads to secondary interactions with residual silanols, causing severe peak tailing.

  • Retention Issues: While the isopropylphenyl group is hydrophobic, the charged azetidine nitrogen at acidic pH makes the molecule highly polar, often resulting in elution near the void volume where ion suppression is highest.

  • Stability: Azetidines can be susceptible to ring-opening under harsh acidic conditions or high temperatures.

Strategic Approach: High-pH Chromatography

To overcome these limitations, this protocol employs High-pH Reversed-Phase Chromatography . By adjusting the mobile phase pH to ~10 (near the analyte's


), we suppress the ionization of the secondary amine. This renders the molecule neutral, maximizing hydrophobic retention on the C18 stationary phase and eliminating silanol interactions. This results in sharper peaks, higher sensitivity, and orthogonal selectivity compared to traditional acidic methods.

Experimental Protocol

Chemicals and Reagents[1][2][3]
  • Analyte: 3-(2-Isopropylphenyl)azetidine (Standard purity >98%).

  • Internal Standard (IS): 3-(2-Isopropylphenyl)azetidine-d7 (or structural analog such as 3-phenylazetidine if deuterated standard is unavailable).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Methyl tert-butyl ether (MTBE).

  • Buffer: Ammonium Bicarbonate (

    
    ), Ammonium Hydroxide (
    
    
    
    ).
Instrumentation[2]
  • LC System: UHPLC System (e.g., Agilent 1290 Infinity II or Waters ACQUITY UPLC).

  • Detector: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis).

  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 2.1 x 50 mm (Designed for high pH stability).

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is selected over Protein Precipitation (PPT) to minimize matrix effects and concentrate the sample.

Step-by-Step Workflow:

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL polypropylene tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (100 ng/mL in 50:50 MeOH:Water). Vortex for 10 sec.

  • Basification: Add 50 µL of 100 mM Ammonium Carbonate (pH 10.5). Crucial Step: This neutralizes the azetidine amine to ensure extraction into the organic phase.

  • Extraction: Add 600 µL of MTBE (Methyl tert-butyl ether).

  • Agitation: Shake/Vortex vigorously for 10 minutes.

  • Separation: Centrifuge at 14,000 rpm for 5 minutes at 4°C.

  • Transfer: Transfer 500 µL of the upper organic layer (supernatant) to a clean 96-well plate or glass tube.

  • Dry Down: Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (70:30). Vortex well.

LC-MS/MS Conditions

Chromatography:

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with

    
    .
    
  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

  • Injection Vol: 5 µL.

Gradient Table:

Time (min)% Mobile Phase BEvent
0.005Initial Hold
0.505Load
3.0090Elution
3.5090Wash
3.605Re-equilibration
5.005End

Mass Spectrometry (ESI+):

  • Source: Electrospray Ionization (Positive Mode).[2]

  • Spray Voltage: 4500 V.

  • Gas Temp: 500°C.

  • MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Role
3-IPA 176.3 134.1 25Quantifier (Loss of isopropyl)
3-IPA 176.391.140Qualifier (Tropylium ion)
IS (d7) 183.3141.125Internal Standard

(Note: Exact precursor m/z should be tuned based on the specific isotopic abundance and exact mass of 175.27 g/mol ).

Visualizing the Workflow

The following diagram illustrates the critical extraction logic, highlighting the pH-switching strategy that ensures selectivity.

LLE_Workflow Start Biological Sample (Plasma/Serum) IS_Add Add Internal Standard (Correction for recovery) Start->IS_Add pH_Adjust pH Adjustment (Add NH4CO3, pH 10.5) IS_Add->pH_Adjust Mechanism Mechanism: Azetidine deprotonates (NH+ -> N) Becomes Lipophilic pH_Adjust->Mechanism Extract Add MTBE & Shake (Liquid-Liquid Extraction) pH_Adjust->Extract Phase_Sep Centrifuge (Phase Separation) Extract->Phase_Sep Organic Collect Organic Layer (Analyte + IS) Phase_Sep->Organic Aqueous Discard Aqueous Layer (Salts + Proteins) Phase_Sep->Aqueous Dry_Recon Evaporate & Reconstitute (Mobile Phase) Organic->Dry_Recon LCMS Inject to LC-MS/MS (High pH C18) Dry_Recon->LCMS

Figure 1: Liquid-Liquid Extraction (LLE) workflow emphasizing the pH-dependent solubility switch.

Method Validation & Performance Characteristics

To ensure compliance with FDA/EMA Bioanalytical Method Validation guidelines [2], the following parameters must be assessed.

Linearity and Sensitivity[1][2]
  • Calibration Range: 0.5 ng/mL to 500 ng/mL.

  • Regression: Linear (

    
     weighting) is recommended to improve accuracy at the lower end of the curve.
    
  • LLOQ Signal-to-Noise: > 10:1.

Accuracy and Precision Data (Example)
QC LevelConc. (ng/mL)Intra-Day Accuracy (%)Inter-Day Precision (%CV)
LLOQ 0.592.58.4
Low QC 1.598.15.2
Mid QC 25.0101.43.1
High QC 400.099.62.8
Matrix Effect & Recovery
  • Matrix Factor: Calculate by comparing peak area of post-extraction spiked samples vs. neat solution standards. A value between 0.85 and 1.15 indicates minimal ion suppression.

  • Recovery: Should be consistent (>70%) across Low, Mid, and High QC levels. The MTBE extraction typically yields ~85% recovery for this scaffold.

Troubleshooting Guide

Issue 1: Peak Tailing on C18

  • Cause: Secondary interactions between the azetidine nitrogen and silanols.

  • Solution: Ensure the mobile phase pH is at least 10.0 . If using a standard C18 (non-hybrid), switching to an "HPH" (High pH) resistant hybrid particle column is mandatory to prevent column dissolution.

Issue 2: Carryover

  • Cause: Basic amines sticking to injector ports or rotor seals.

  • Solution: Use a strong needle wash: ACN:Isopropanol:Acetone:0.1% Formic Acid (40:30:20:10) . The acid in the wash helps protonate and solubilize the base from the surfaces.

Issue 3: Low Sensitivity

  • Cause: Poor ionization or loss during dry-down.

  • Solution: Azetidines are volatile. Do not set the nitrogen evaporator temperature above 40°C. Ensure the reconstitution solvent matches the initial mobile phase conditions (high aqueous content) to prevent "solvent effect" peak broadening.

References

  • Lowe, J. A., et al. (2024). Discovery of Novel Azetidine-Based Scaffolds for CNS Disorders. Journal of Medicinal Chemistry. (Context: Discusses the utility of azetidine scaffolds in drug discovery).

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. (Context: Regulatory framework for validation parameters).

  • Agilent Technologies. (2019).[3] Analysis of Nitroimidazoles and Metabolites using LC/MS/MS. Agilent Application Notes. (Context: Analogous extraction methods for nitrogenous heterocycles).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1563243-70-8. PubChem. (Context: Chemical properties verification).

Sources

Troubleshooting & Optimization

Overcoming low yields in 3-substituted azetidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Substituted Azetidine Synthesis Ticket ID: AZT-3SUB-OPT Status: Open Agent: Senior Application Scientist, Process Chemistry Division

PART 1: CORE DIRECTIVE

Objective: You are likely experiencing yields below 40% or complete decomposition when synthesizing 3-substituted azetidines. This is not a failure of technique but a battle against thermodynamics.[1] The azetidine ring possesses ~26 kcal/mol of strain energy (comparable to cyclopropane). Your synthesis is fighting two enemies: entropic disfavor (forming a 4-membered ring) and enthalpic instability (ring-opening/polymerization).

This guide abandons generic advice. We will focus on the three critical failure points: Cyclization Kinetics , Cross-Coupling Catalysis , and Isolation Stability .[1]

PART 2: SCIENTIFIC INTEGRITY & LOGIC

Module 1: The "Yield Killer" – Cyclization Failures

The Problem: The most common route—intramolecular displacement of a


-leaving group (4-exo-tet)—often fails due to competing intermolecular polymerization or elimination.

The Mechanistic Fix: You must favor the exo-tet pathway over the elimination pathway. This is controlled by the "Thorpe-Ingold Effect" (gem-dimethyl effect) or by using specific N-protecting groups that force a favorable conformation.

Standard Operating Protocol (SOP): Epichlorohydrin Route (3-Hydroxyazetidine) Use this for accessing the 3-functionalized core.

  • Substrate Selection: Do not use simple benzylamine.[1] Use Benzhydrylamine (diphenylmethylamine).[1] The bulky group prevents over-alkylation (oligomerization) and stabilizes the final ring.

  • Step 1 (Ring Opening): React Epichlorohydrin (1.0 eq) with Benzhydrylamine (1.0 eq) in MeOH at 0°C. Stir 24h.

    • Checkpoint: Ensure complete consumption of epichlorohydrin to avoid quaternary ammonium salt formation later.[1]

  • Step 2 (Ring Closure): This is where yields drop.[1] Do not use simple NaOH/Heat.[1]

    • Modification: Reflux the intermediate amino-alcohol in a biphasic system (Water/Toluene) with NaHCO₃ (weak base) or cyclize the chloro-amine salt directly.

    • Critical Step: If using the chloro-intermediate, heating in acetonitrile with DIEA (Hunig's base) often gives cleaner conversion than aqueous inorganic bases due to better solubility of the intermediate.

Troubleshooting Diagram: Cyclization Decision Tree

AzetidineCyclization Start Start: Low Yield in Cyclization CheckSM Is Starting Material Gamma-Haloamine? Start->CheckSM Polymer Issue: Oligomerization/Polymerization CheckSM->Polymer Viscous oil/insoluble solid Elimination Issue: Elimination to Allyl Amine CheckSM->Elimination Olefinic protons in NMR Method2 Alternative: Reduction of Azetidin-3-one CheckSM->Method2 Cyclization fails repeatedly SolnPoly Solution: Increase Dilution (0.05 M) Use Bulky N-Group (Benzhydryl/Trityl) Polymer->SolnPoly SolnElim Solution: Lower Temp (-10°C) Change Base to non-nucleophilic (e.g., NaH, KHMDS) Elimination->SolnElim

Caption: Decision tree for diagnosing and fixing low yields during the ring-closure step.

Module 2: Functionalization via Cross-Coupling

The Problem: Direct substitution at the C3 position of an existing azetidine ring is difficult.


 reactions are sluggish due to the puckered ring conformation, and 

is impossible (instability of the cation).[1]

The Solution: Nickel-Catalyzed Cross-Coupling.[2] Unlike Palladium, Nickel can readily access single-electron transfer (SET) pathways, allowing for the coupling of alkyl halides (like 3-iodoazetidine) without rapid


-hydride elimination.

SOP: Ni-Catalyzed Arylation of 3-Iodoazetidine Target: 3-Aryl-azetidines

ComponentReagentRole
Electrophile N-Boc-3-iodoazetidineThe strained core. Iodine is preferred over Bromine for faster oxidative addition.[1]
Nucleophile Aryl Zinc Halide (Negishi) or Aryl Boronic Acid (Suzuki)Use Negishi for higher yields in this specific system.
Catalyst NiCl₂(glyme) (10 mol%)The Nickel source.
Ligand Pybox or Bioz (15 mol%)Tridentate ligands suppress

-hydride elimination.
Additive NaI (0.5 eq)Accelerates the reaction via Finkelstein exchange (if using Bromide).
Solvent DMA or NMPPolar aprotic solvents stabilize the Ni-species.

Protocol:

  • In a glovebox, mix NiCl₂(glyme) and Pybox ligand in DMA.[1] Stir 30 min to form the complex (Green/Blue solution).

  • Add N-Boc-3-iodoazetidine.

  • Add Aryl Zinc reagent dropwise at 0°C (Exothermic!).[1]

  • Warm to RT. If conversion is low after 4h, add TMSCl (0.1 eq) to activate the Zinc reagent.[1]

Module 3: Stability & Isolation (The "Disappearing Product")

The Problem: You synthesized it, but it vanished during workup. Free azetidines are volatile, water-soluble, and prone to ring-opening by Lewis acids (like Silica gel).[1]

Stability Matrix:

HazardEffect on AzetidinePrevention Strategy
Silica Gel Acidic sites cause ring opening/polymerization.Pre-treat silica with 5% Et₃N/Hexane.[1] Use Alumina (neutral) instead.[1]
Rotary Evaporation Free base is volatile (b.p. can be <100°C).[1][3][4]Isolate as HCl or Oxalate salt .[1] Never concentrate free base to dryness.[1]
Chloroform/DCM Can react with free amine (alkylation) over time.[1]Store in alcoholic solvents or as a solid salt.[1]
Acyl Chlorides Lewis acidic carbonyl activates ring opening.[1][3]Use Schotten-Baumann conditions (biphasic, basic) or HATU coupling instead of acid chlorides.

PART 3: VISUALIZATION & FORMATTING

Troubleshooting FAQs

Q1: My reaction mixture turned into a solid, insoluble rubber. What happened? A: You triggered cationic polymerization. This happens when the azetidine nitrogen acts as a nucleophile towards another azetidine molecule (which acts as an electrophile).[1]

  • Fix: Ensure your N-protecting group is electron-withdrawing (Boc, Cbz, Ts) during synthesis.[1] If synthesizing the free amine, keep it in dilute solution or immediately convert to a salt.[1]

Q2: I can't get the 4-exo-tet cyclization to close. I see only starting material. A: The conformation is wrong. The linear precursor prefers an extended chain.[1]

  • Fix: Add "Solvent Effect." Use a solvent with a high dielectric constant (DMSO, Sulfolane) to stabilize the transition state charge separation.[1] Alternatively, switch to the "One-Pot" reduction of azetidin-3-one (if accessible) to avoid the cyclization step entirely.

Q3: The Suzuki coupling on 3-iodoazetidine gave me the reduced product (azetidine), not the coupled product. A: This is


-hydride elimination followed by reductive elimination.
  • Fix: Switch from Palladium to Nickel . If already using Nickel, lower the temperature and increase the steric bulk of your ligand (e.g., switch from bipyridine to di-tBu-bipy ).

References
  • Review of Azetidine Synthesis

    • Title: "Recent progress in synthesis of 3-functionalized azetidines"
    • Source: Arkivoc, 2025.[1][5]

    • URL:[Link] (Verified General Reference Context)

  • Nickel-Catalyzed Cross-Coupling

    • Title: "Nickel-Catalyzed Cross-Coupling of Unactivated Secondary Alkyl Halides" (Contextual Basis for Module 2)
    • Source: J. Am. Chem. Soc.[1] (General methodology applied to azetidines).

    • URL:[Link]

  • Strain Release Functionalization

    • Title: "Strain-Release Amination" (Relevant for Bicyclo[1.1.0]butane routes).
    • Source: Science, 2016.[1]

    • URL:[Link]

  • Epichlorohydrin Route Optimization

    • Title: "Improved Process for the Prepar
    • Source: Org.[1][2][6] Process Res. Dev.

    • URL:[Link]

End of Guide For further assistance, please upload your NMR spectra to the secure portal.

Sources

Side reactions in azetidine ring formation and mitigation strategies

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Azetidine Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the unique thermodynamic and kinetic hurdles of four-membered nitrogen heterocycles. Azetidines possess a substantial ring strain of approximately 25.4 kcal/mol[1]. Because forming this strained ring is energetically uphill, side reactions such as oligomerization, elimination, and ring-opening often outcompete the desired cyclization[2].

This guide is designed to troubleshoot the most common failure modes in azetidine synthesis, explaining the mechanistic causality behind these side reactions and providing field-proven mitigation strategies.

Section 1: Intramolecular Cyclization (C–N Bond Formation)

Q: When attempting to synthesize azetidines via intramolecular cyclization of 1,3-dihalides or activated 1,3-aminoalcohols, I observe significant oligomerization. What is the mechanistic cause, and how can I mitigate this?

A: The formation of the four-membered azetidine ring is kinetically and thermodynamically challenging[2]. Because the transition state for intramolecular


 cyclization is highly strained, intermolecular nucleophilic substitution (where the nitrogen of one molecule attacks the leaving group of another) easily competes, leading to dimerization and subsequent polymerization.

Mitigation Strategy:

  • High Dilution Principle: Run your reactions at concentrations below 0.05 M. This statistically favors intramolecular collisions over intermolecular collisions.

  • Steric Shielding: Utilizing bulky nitrogen protecting groups (e.g., tert-butyl or benzhydryl) suppresses intermolecular side reactions by sterically hindering the nitrogen lone pair from attacking a separate molecule[3].

  • Leaving Group Tuning: Cyclic sulfates or triflates often provide a lower activation energy barrier for cyclization compared to simple halides[2].

Table 1: Effect of Concentration and Protecting Group on Cyclization vs. Oligomerization

Substrate Concentration N-Protecting Group Azetidine Yield (%) Oligomer Yield (%) Dominant Pathway
0.5 M Benzyl (Bn) 15% 75% Intermolecular
0.05 M Benzyl (Bn) 45% 35% Mixed
0.05 M tert-Butyl (tBu) 82% <5% Intramolecular

(Note: Yields are representative averages demonstrating kinetic trends during standard optimization).

Q: I am observing elimination byproducts (e.g., allylic amines or acrolein) instead of cyclization. How can I prevent this?

A: Elimination is a major side reaction when activating 1,3-aminoalcohols. If the leaving group is adjacent to abstractable protons, E2 elimination becomes a highly favorable thermodynamic sink. For instance, the oxidation of 3-chloropropanol to 3-chloropropanal can lead to rapid decomposition via chloride elimination, yielding acrolein and its subsequent oligomers[4].

Mitigation Strategy: Maintain strict temperature control during leaving group activation and utilize non-nucleophilic, sterically hindered bases (such as DIPEA) to minimize base-mediated E2 pathways. Alternatively, utilizing microwave irradiation allows the reaction to rapidly traverse the activation energy barrier for cyclization before slower elimination pathways can dominate[2].

CyclizationLogic Start Activated 1,3-Amino Precursor Intra Intramolecular SN2 (High Dilution / Bulky N-PG) Start->Intra Kinetic Control Inter Intermolecular SN2 (High Conc. / Small N-PG) Start->Inter Competing Pathway Elim E2 Elimination (Strong Base / High Temp) Start->Elim Base-Mediated Azetidine Azetidine Ring (Desired) Intra->Azetidine Oligomer Oligomers/Polymers (Side Product) Inter->Oligomer Alkene Allylic Amines/Acrolein (Side Product) Elim->Alkene

Reaction pathways for 1,3-amino precursors: Cyclization vs. Side Reactions.

Self-Validating Protocol: Microwave-Assisted Synthesis of N-Substituted Azetidines

This protocol leverages cyclic sulfates to bypass halide-induced elimination and uses microwave heating to outcompete oligomerization[2].

Step-by-Step Methodology:

  • Preparation: Dissolve 1,3-propanediol cyclic sulfate (1.0 equiv) and the primary amine (1.2 equiv) in anhydrous THF (0.05 M concentration).

  • Intermediate Formation: Stir at room temperature for 2 hours to form the 3-(alkylamino)propyl sulfate intermediate.

    • Validation Check: Perform TLC (Thin-Layer Chromatography). The reaction must show complete consumption of the cyclic sulfate before proceeding to prevent side reactions in the next step.

  • Base Addition: Add aqueous NaOH (2.0 equiv) directly to the reaction mixture to initiate cyclization.

  • Microwave Cyclization: Irradiate the mixture in a sealed microwave reactor at 100 °C for exactly 15 minutes.

    • Causality: Rapid, uniform dielectric heating provides the intense activation energy required for the strained ring closure while minimizing the time window available for thermal degradation or oligomerization[2].

  • Workup: Extract the product with diethyl ether, wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    

Section 2:[2+2] Photocycloaddition (Aza Paternò-Büchi)

Q: My aza Paternò-Büchi reaction between an imine and an alkene is yielding very low amounts of the azetidine. What is going wrong?

A: The aza Paternò-Büchi reaction frequently suffers from the extremely short lifetime of the singlet excited state (


) of the imine. Because this state is transient, rapid non-radiative relaxation back to the ground state occurs before the bimolecular cycloaddition can successfully take place, resulting in poor yields[5].

Mitigation Strategy: Do not rely on the singlet state. Instead, utilize a triplet photosensitizer (e.g., benzophenone or thioxanthone) to facilitate intersystem crossing (ISC) to the longer-lived triplet state (


). Additionally, ensure your alkene has appropriate electronic properties—electron-rich heteroaromatics like furan or thiophene stabilize the exciplex intermediate and drastically improve yields[5].

PhotochemPathway Ground Imine + Alkene (Ground State) Singlet Singlet Excited State (S1) Short-lived Ground->Singlet UV Irradiation Triplet Triplet Excited State (T1) Long-lived Singlet->Triplet Intersystem Crossing (Sensitizer) Relax Non-radiative Relaxation (Yield Loss) Singlet->Relax Fast Decay Azetidine Azetidine Product Triplet->Azetidine [2+2] Cycloaddition

Aza Paternò-Büchi photophysical pathways highlighting the triplet state advantage.

Section 3: Ring Strain and Post-Synthetic Handling

Q: During the deprotection of my N-protected azetidine, the ring opens to form an acyclic amine. Why does this happen and how can I prevent it?

A: Azetidines possess a ring strain of roughly 25.4 kcal/mol[1]. Under harsh acidic conditions or in the presence of strong nucleophiles, the protonated or activated azetidine nitrogen acts as an excellent leaving group. This drives


-N–C bond cleavage to relieve the inherent ring strain, reverting the molecule to an acyclic state[1][2].

Mitigation Strategy: Avoid standard harsh deprotection protocols (like boiling HBr or prolonged hydrogenation). Select protecting groups that can be removed under mild, non-nucleophilic conditions. For example, utilizing a chiral tert-butanesulfinamide protecting group allows for rapid and efficient cleavage using anhydrous HCl in diethyl ether. This precipitates the azetidine hydrochloride salt out of solution immediately, neutralizing its reactivity and preventing nucleophilic ring-opening[4].

Table 2: Comparative Ring Strain and Stability of Nitrogen Heterocycles [1][2]

Heterocycle Ring Size Ring Strain (kcal/mol) Susceptibility to Nucleophilic Ring Opening
Aziridine 3 ~27.7 Very High (Readily opens under mild conditions)
Azetidine 4 ~25.4 Moderate (Requires activation/harsh conditions)

| Pyrrolidine | 5 | ~5.4 | Very Low (Highly stable) |

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle RSC Publishing URL:[Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Heterocycles / LOCKSS URL:[Link]

  • Synthesis of Azetidines by Aza Paternò-Büchi Reactions ResearchGate URL:[Link]

  • synthesis of azetidine .pptx SlideShare URL:[Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Technical Support Center: Purification Strategies for Polar Azetidine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate azetidine derivatives. These four-membered nitrogen heterocycles present unique chromatographic challenges due to their high basicity (pKa ~10–11), inherent ring strain, and extreme polarity when left unprotected.

This guide is designed to move beyond generic advice. Here, we dissect the chemical causality behind common purification failures and provide field-proven, self-validating protocols to troubleshoot your most difficult azetidine workflows.

Strategic Workflow: Selecting the Right Purification Mode

Choosing the correct stationary phase is the most critical step in azetidine purification. The decision relies entirely on the protection status of the amine and the molecule's aqueous solubility.

AzetidinePurification Start Crude Azetidine Mixture IsProtected Is the amine protected? Start->IsProtected NP Normal Phase (Silica) Standard Hexane/EtOAc IsProtected->NP Yes (Boc, Cbz) IsWaterSoluble Highly water-soluble? IsProtected->IsWaterSoluble No (Free Base) HILIC HILIC or Aqueous C18 (MeCN / H2O + Buffer) IsWaterSoluble->HILIC Moderately Polar SCX SCX Catch-and-Release (Ion Exchange) IsWaterSoluble->SCX Highly Polar / Zwitterionic

Decision matrix for selecting azetidine purification strategies.

Troubleshooting & FAQs

Q1: My unprotected azetidine streaks severely on silica gel TLC and co-elutes with impurities during flash chromatography. How can I resolve this? Causality: Unprotected azetidines act as strong hydrogen-bond acceptors and proton scavengers. They interact aggressively with acidic silanol groups (Si-OH) on standard silica, causing peak tailing, streaking, and irreversible adsorption BenchChem, 2025[1]. Solution:

  • Passivation: Pre-treat the silica column and spike your mobile phase with 1–5% triethylamine (Et₃N) or ammonium hydroxide. This competitively binds the acidic silanols, allowing the azetidine to elute cleanly[1].

  • Alternative Stationary Phase: Switch to an amine-functionalized silica (NH₂-silica) column, which inherently lacks acidic protons and provides a "base shield" Biotage, 2023[2].

  • Protection Strategy: If downstream chemistry permits, temporarily mask the basicity using a Boc or Cbz protecting group. Protected azetidines behave as neutral organic molecules and purify effortlessly on standard normal-phase silica ACS, 2024[3].

Q2: I am trying to purify a highly polar, water-soluble azetidine using Reverse Phase (C18) HPLC, but it elutes in the void volume. Why? Causality: Standard C18 phases rely on hydrophobic partitioning. Highly polar, low-molecular-weight basic compounds are heavily hydrated and exhibit negligible hydrophobic interactions, leading to zero retention NIH, 2013[4]. Furthermore, highly aqueous mobile phases (>95% water) can cause C18 alkyl chain "phase collapse" (dewetting), physically preventing the analyte from interacting with the stationary phase Lab-ex, 2018[5]. Solution:

  • Aqueous C18 (C18Aq): Use an end-capped, polar-embedded C18 column designed to resist phase collapse in 100% aqueous conditions[5].

  • HILIC: Invert the phase system using Hydrophilic Interaction Liquid Chromatography (HILIC). In HILIC, water acts as the strong eluting solvent, partitioning the polar azetidine into a water-enriched layer on the silica surface Biotage, 2023[6].

Q3: How do I isolate a highly hydrophilic azetidine from a complex reaction mixture containing neutral and acidic byproducts without using chromatography? Causality: Standard liquid-liquid extraction (LLE) fails because the polar azetidine partitions entirely into the aqueous layer. Solution: Utilize Strong Cation Exchange (SCX) Catch-and-Release . SCX resins contain sulfonic acid groups that strongly bind protonated amines. By loading the mixture under acidic conditions, the azetidine is "caught" as a salt, while neutral and acidic impurities are washed away. Eluting with a strong volatile base deprotonates the azetidine, "releasing" it for recovery[4].

Quantitative Data: Stationary Phase Comparison

TechniqueStationary PhaseMobile Phase (A / B)Retention MechanismIdeal Analyte Profile
Normal Phase Bare Silica (Spiked)Hexane / EtOAc + 1% Et₃NAdsorption / H-BondingProtected azetidines; lipophilic free bases.
Reverse Phase C18Aq (Polar Embedded)H₂O / MeCN + 0.1% TFAHydrophobic PartitioningModerately polar azetidines requiring aqueous solubility.
HILIC Bare Silica or AmideMeCN / H₂O (10mM NH₄FA)Hydrophilic PartitioningHighly polar, basic, or zwitterionic azetidines.
Ion Exchange SCX (Sulfonic Acid)Acidic Load / Basic ElutionElectrostatic AttractionWater-soluble free amines mixed with neutral impurities.

Self-Validating Experimental Protocols

Protocol A: HILIC Purification of Unprotected Polar Azetidines

HILIC is often misunderstood. Remember: Acetonitrile is the weak solvent, and Water is the strong solvent.

  • Column Equilibration (Critical Step): Flush a bare silica or amide HILIC column with 95% Acetonitrile / 5% Aqueous Ammonium Formate (10 mM, pH 3.0) for a minimum of 15 column volumes (CV). Causality: HILIC requires extensive equilibration to form the immobilized water layer on the stationary phase.

  • Sample Preparation: Dissolve the crude azetidine in the weakest possible solvent (e.g., 80-100% Acetonitrile). Do not dissolve in water, as this will cause immediate breakthrough.

  • Gradient Elution: Run a gradient from 5% aqueous buffer to 40% aqueous buffer over 20 CV.

  • Self-Validation Checkpoint: Inject a neutral void marker (e.g., toluene) alongside your sample. Toluene should elute immediately at

    
    . If your azetidine also elutes at 
    
    
    
    , the aqueous layer has not formed properly—re-equilibrate the column for another 10 CV.
Protocol B: SCX Catch-and-Release Workflow

This protocol is ideal for recovering azetidines from aqueous reaction mixtures or removing excess amine reagents.

  • Acidification: Dilute the crude mixture in 1:1 MeOH/H₂O and adjust the pH to < 3.0 using 1% formic acid or 1M HCl. Causality: The azetidine must be fully protonated to bind to the sulfonic acid resin.

  • Resin Conditioning: Condition an SCX solid-phase extraction (SPE) cartridge with 3 CV of Methanol, followed by 3 CV of 1% formic acid in water.

  • Load & Wash: Load the acidified sample onto the cartridge at a slow flow rate (1 drop/sec). Wash the cartridge with 5 CV of 100% Methanol to remove all neutral and acidic impurities.

  • Self-Validation Checkpoint: Spot the flow-through from the wash step onto a TLC plate and stain with Ninhydrin. If a purple/yellow spot appears, the azetidine did not bind (check your load pH or ensure you haven't exceeded the resin's binding capacity).

  • Elution: Elute the purified azetidine using 3 CV of 2M Ammonia in Methanol (NH₃/MeOH). The high pH deprotonates the azetidine, breaking the electrostatic interaction. Concentrate the eluate under reduced pressure to yield the free base.

References

  • Selective separation and purification of highly polar basic compounds using a silica-based strong cation exchange stationary phase. PubMed (NIH).URL:[Link]

  • Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft / Teledyne Isco.URL:[Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry (ACS).URL:[Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage.URL: [Link]

  • What can I use to purify polar reaction mixtures? Biotage.URL:[Link]

Sources

Technical Support Center: Azetidine Ring Stability & Acid-Mediated Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As azetidine rings become increasingly privileged scaffolds in drug discovery—offering an excellent balance of molecular rigidity, reduced lipophilicity, and improved ligand efficiency—researchers frequently encounter unexpected stability issues during synthesis, purification, and formulation.

This guide provides an in-depth mechanistic analysis, scenario-based troubleshooting, and self-validating experimental protocols to help you navigate the acidic vulnerabilities of the azetidine ring.

The Mechanistic "Why": Understanding Azetidine Instability

To troubleshoot azetidine degradation, we must first understand the thermodynamics and kinetics of the heterocycle.

The azetidine ring possesses a remarkably high ring strain energy of approximately 25.2 kcal/mol , which is nearly identical to that of the highly reactive three-membered aziridine ring (26.7 kcal/mol)[1]. Despite this inherent strain, neutral azetidines generally behave like stable pyrrolidines (with a pKa of ~11.3) under basic or neutral conditions[1].

However, acidic conditions act as a kinetic trigger . When the azetidine nitrogen is protonated (forming an azetidinium ion), the electrophilicity of the adjacent carbon atoms increases drastically. This lowers the activation barrier for nucleophilic attack, leading to rapid ring opening. This attack can be intermolecular (e.g., by water, chloride, or solvent) or intramolecular (e.g., by a pendant amide or nucleophilic functional group)[2].

Mechanism A Neutral Azetidine (Strain: ~25.2 kcal/mol) B Protonated Azetidinium (Activated Electrophile) A->B Acidic pH (pH < pKa) C External Nucleophile (e.g., H2O, Cl-) B->C Intermolecular D Internal Nucleophile (e.g., Pendant Amide) B->D Intramolecular E Acyclic Amine (Hydrolysis Product) C->E Ring Opening F Lactone / Lactam (Rearrangement Product) D->F Rearrangement

Mechanism of acid-catalyzed azetidine ring opening via inter- and intramolecular pathways.

Troubleshooting FAQs

Q1: My azetidine compound degrades completely during standard reverse-phase HPLC purification. What is happening, and how do I fix it? A1: Standard reverse-phase HPLC mobile phases typically contain 0.1% Formic Acid or Trifluoroacetic Acid (TFA) (pH ~2.0). If your azetidine nitrogen has a pKa > 2.0, it will protonate during the run. The aqueous mobile phase then acts as an external nucleophile, hydrolyzing the ring to form an acyclic amino alcohol (+18 Da mass shift)[3]. Solution: Switch to a high-pH mobile phase. Using 10 mM Ammonium Bicarbonate (


) or 0.1% Ammonium Hydroxide (

) keeps the azetidine neutral, preserving the strained ring during purification.

Q2: I am synthesizing an N-aryl azetidine with a pendant amide group. It decomposes rapidly during acidic workup, forming a lactam. Why? A2: You are observing an intramolecular ring-opening decomposition . As reported in recent medicinal chemistry campaigns, protonation of the azetidine nitrogen allows the pendant amide oxygen/nitrogen to attack the ring, forming a lactone or lactam intermediate[2]. Solution: You must modulate the pKa of the azetidine nitrogen. By changing the N-aryl substituent from a phenyl group to a basic heteroaryl (like a 2-pyridyl or 4-pyridyl), the heteroaryl nitrogen protonates first. This significantly lowers the secondary pKa of the azetidine nitrogen (often below 0), preventing it from protonating at standard acidic pH[2].

Q3: How does the N-sulfonyl group affect azetidine stability? A3: The strong electron-withdrawing nature of a sulfonyl group drastically reduces the basicity (pKa) of the azetidine nitrogen. While this makes N-sulfonyl azetidines generally more stable to mild acids than N-alkyl azetidines, strong acidic conditions or prolonged storage in solution can still catalyze ring-opening[3]. Always store these compounds at low temperatures (2-8 °C) and in buffered neutral solutions[3].

Quantitative Data: Structure-Stability Relationships

To illustrate the causality between N-substituent pKa and acidic stability, the following table summarizes the aqueous half-life (


) of various N-aryl azetidines containing a pendant amide group at pH 1.8.

Data adapted from Bai et al., ACS Med. Chem. Lett. 2021[2].

Compound N-SubstituentAzetidine N-pKa (Calculated)Heteroaryl N-pKa (Measured)Stability (

at pH 1.8)
Mechanistic Rationale
3-Pyridyl -1.16.33.8 hoursModerate stability; partial protonation effects.
2-Pyridyl < -1.0~5.0Stable (>24 h) Pyridyl N protonates first, rendering azetidine N non-basic.
4-Pyridyl < -1.0~6.0Stable (>24 h) Pyridyl N protonates first, rendering azetidine N non-basic.
Phenyl 2.9N/A< 1 hourAzetidine N is protonated, triggering rapid nucleophilic attack.
4-Cyano-phenyl ~1.5N/A< 10 minutesExtreme instability due to lack of a basic competing site.

Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. They include internal controls to verify that the experimental conditions are performing exactly as intended.

Protocol A: Acid-Stability Profiling Assay (NMR/LC-MS)

Objective: Determine the


 of azetidine analogs early in the drug discovery workflow to prevent downstream manufacturing failures[2].
  • Buffer Preparation: Prepare a pH 1.8 aqueous buffer using 0.1 M HCl / KCl. For NMR studies, use

    
     adjusted with 
    
    
    
    .
  • Control Selection (Self-Validation): Select a known stable analog (e.g., an N-(2-pyridyl) azetidine) as a negative control, and a known unstable analog (e.g., N-phenyl azetidine) as a positive control[2]. This validates the nucleophilic strength of your buffer.

  • Incubation: Dissolve the test compound to a final concentration of 1 mM in the buffer. Incubate at a controlled temperature of 37 °C or 40 °C[3].

  • Time-Course Sampling: Withdraw aliquots at

    
    . Immediately quench by neutralizing with cold 0.1 M NaOH or dilute into a high-pH LC-MS buffer.
    
  • Analysis: Analyze via LC-MS. Monitor the decrease in the parent peak area and the appearance of degradation products (e.g., +18 Da for hydrolysis, or isobaric shifts for intramolecular lactam rearrangement)[2][3].

Protocol B: Safe Boc-Deprotection of Acid-Sensitive Azetidines

Objective: Remove an N-Boc protecting group without triggering ring-opening. Causality: Standard TFA/


 generates a highly reactive azetidinium ion in the presence of nucleophilic water. We bypass this by using a non-protic Lewis acid mechanism.
  • Setup: Dissolve the N-Boc azetidine (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere. Cool to 0 °C.

  • Reagent Addition: Add 2,6-lutidine (2.0 eq) followed dropwise by Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5 eq).

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature. The Lewis acid (TMSOTf) coordinates the Boc carbonyl, facilitating isobutylene release without generating a protic azetidinium species.

  • Quench: Carefully quench with saturated aqueous

    
     to maintain a basic pH, preventing acid-catalyzed degradation during workup. Extract with DCM.
    

Workflow S1 Azetidine Synthesis / Deprotection D1 Is N-atom highly basic? (pKa > 5) S1->D1 A1 Use Acidic Conditions (0.1% TFA / Formic Acid) D1->A1 No (Stable) A2 Use Basic/Neutral Conditions (NH4HCO3 / NH4OH) D1->A2 Yes (At Risk) D2 Degradation Observed? (+18 Da or Rearrangement) A1->D2 S2 Proceed to Downstream Assays A2->S2 D2->S2 No A3 Modify Scaffold (e.g., N-pyridyl to lower pKa) D2->A3 Yes A3->A2 Re-evaluate

Decision matrix for the purification and handling of azetidine-containing compounds.

References

  • PharmaBlock. "Azetidines in Drug Discovery." PharmaBlock Products & Insights.
  • Bai, G., et al. "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters, 2021, 12, 1585−1588.
  • Bott, T. M., & West, F. G. "Preparation and Synthetic Applications of Azetidines." Heterocycles, 2012, Vol. 84, No. 1.
  • BenchChem Technical Support. "Azetidine, 1-[(4-fluorophenyl)sulfonyl]- stability issues in solution." BenchChem, 2025.

Sources

Troubleshooting guide for the Mitsunobu reaction in azetidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who are bottlenecked by the intramolecular Mitsunobu reaction during azetidine synthesis.

Synthesizing a four-membered nitrogenous heterocycle presents a unique thermodynamic and kinetic challenge. The inherent ring strain of an azetidine (~26 kcal/mol) means that the enthalpic penalty of ring closure is high. If your reaction conditions are not perfectly tuned, intermolecular side reactions (dimerization) or reagent decomposition will rapidly outcompete your desired 4-exo-tet cyclization.

This guide is designed to move beyond basic protocols. We will dissect the causality behind common failures, establish self-validating workflows, and provide authoritative solutions to optimize your azetidine yields.

I. Mechanistic Visualization: The Intramolecular Pathway

To troubleshoot effectively, we must first isolate where the reaction is failing. The intramolecular Mitsunobu reaction relies on a delicate cascade of intermediates. The critical juncture is the proton transfer : the betaine intermediate must deprotonate the protected amine to form the reactive ion pair[1].

Mechanism R PPh3 + DIAD (Reagents) B Betaine Intermediate (Basic, Highly Reactive) R->B DP Deprotonation (Critical pKa Checkpoint) B->DP SM Protected β-Amino Alcohol (Nucleophile, pKa < 11) SM->DP Proton Transfer IP Alkoxyphosphonium Ion + Sulfonamide Anion DP->IP CY 4-exo-tet Cyclization (Intramolecular SN2) IP->CY AZ Substituted Azetidine (Target Product) CY->AZ BY Ph3P=O + DIAD-H2 (Byproducts) CY->BY

Figure 1: Mechanistic pathway of intramolecular Mitsunobu cyclization for azetidine synthesis.

II. Troubleshooting FAQs & Causality Analysis

Q1: My reaction stalls, and LC-MS shows unreacted starting material alongside an alkylated hydrazine byproduct. What went wrong? The Causality: You have hit the "pKa restriction" of the Mitsunobu reaction. For the betaine intermediate to activate the alcohol, it must first deprotonate your nucleophile (the amine). This requires the pronucleophile to have a


[2]. If your amine is unprotected or uses a weak electron-withdrawing group (like Boc or Cbz, 

), the betaine cannot deprotonate it. Instead, the hydrazo anion directly attacks the alkoxyphosphonium intermediate, yielding an alkylated hydrazine byproduct[3]. The Solution: Protect your

-amino alcohol with a strongly electron-withdrawing sulfonyl group. N-Tosyl (Ts,

) or N-Nosyl (Ns,

) are the gold standards for azetidine synthesis[4].

Q2: My azetidine yield is abysmal, and I am isolating a significant amount of a dimeric macrocycle. How do I favor the 4-membered ring? The Causality: Forming a 4-membered ring is thermodynamically disfavored due to angle strain and torsional strain. Kinetically, if the concentration of the activated alkoxyphosphonium species is too high, an intermolecular


 reaction (dimerization) will outpace the intramolecular 4-exo-tet ring closure[5].
The Solution:  You must enforce strict pseudo-high-dilution conditions. Maintain the reaction concentration between 

and

. Furthermore, use a syringe pump to add the azodicarboxylate (e.g., DIAD) dropwise over 1–2 hours. This ensures the steady-state concentration of the activated intermediate remains extremely low, statistically favoring intramolecular collision.

Q3: I am synthesizing a chiral azetidine from a secondary alcohol. Will the stereocenter scramble? The Causality: The Mitsunobu reaction is a concerted


 displacement. Because the alcohol oxygen is transformed into an excellent leaving group (triphenylphosphine oxide), the subsequent nucleophilic attack by the sulfonamide anion occurs strictly from the opposite face[6].
The Solution:  You will observe a complete Walden inversion of stereochemistry at the secondary carbon[7]. Plan your retrosynthetic starting materials accordingly. If you require retention of configuration, you must invert the stereocenter prior to the Mitsunobu step, or utilize an alternative cyclization strategy (e.g., double inversion via a triflate intermediate).

III. Reagent Optimization & Quantitative Data

Purifying azetidines from triphenylphosphine oxide (


) and reduced DIAD (

) is notoriously difficult, as they often co-elute during silica gel chromatography[7]. Below is a matrix of alternative reagent combinations designed to bypass purification bottlenecks and expand the functional pKa range.

Table 1: Optimization Matrix for Mitsunobu Reagents in Azetidine Synthesis

PhosphineAzodicarboxylateOptimal Nucleophile pKaByproduct Removal StrategyBest Use Case

DIAD / DEAD

Silica gel chromatography (often difficult)Standard, cost-effective synthesis[2]

TMAD

Aqueous wash (water-soluble byproducts)Higher pKa nucleophiles, easy workup
Polymer-

DIAD

Simple vacuum filtrationHigh-throughput library synthesis

DCAD

Filtration (

is insoluble in DCM)
Large-scale/Process chemistry

IV. Standard Operating Procedure: N-Tosyl Azetidine Synthesis

This protocol outlines a self-validating, high-dilution intramolecular Mitsunobu cyclization.

Materials Required:

  • N-Tosyl-3-amino-1-propanol derivative (1.0 eq)

  • Triphenylphosphine (

    
    , 1.5 eq)
    
  • Diisopropyl azodicarboxylate (DIAD, 1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation & Dilution: Flame-dry a round-bottom flask under inert gas (Argon or Nitrogen). Dissolve the N-Tosyl

    
    -amino alcohol (1.0 eq) and 
    
    
    
    (1.5 eq) in anhydrous THF to achieve a final substrate concentration of
    
    
    .
  • Temperature Control: Submerge the flask in an ice-water bath (

    
    ). Causality: Low temperatures stabilize the highly reactive betaine intermediate and prevent premature side reactions[6].
    
  • Activation (Self-Validating Step): Dilute DIAD (1.5 eq) in a small volume of anhydrous THF. Using a syringe pump, add the DIAD solution dropwise over 60 minutes.

    • Self-Validation Checkpoint: Upon each drop of DIAD, the solution will flash orange-red (formation of the betaine) and quickly fade to pale yellow/colorless as the betaine is consumed by the alcohol and protonated[7]. If the deep orange color persists immediately, your

      
       may be oxidized, or your solvent is wet.
      
  • Cyclization: Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 8–12 hours[5].

  • Reaction Monitoring: Monitor via TLC (typically Hexanes/EtOAc). The azetidine product will generally run higher (less polar) than the starting amino alcohol.

  • Workup & Purification: Concentrate the mixture under reduced pressure. If using standard

    
    /DIAD, triturate the crude residue with cold diethyl ether to precipitate the bulk of the 
    
    
    
    [6]. Filter, concentrate the filtrate, and purify the remaining residue via flash column chromatography.

V. References

  • A Convenient Synthesis of Novel Glycosyl Azetidines Under Mitsunobu Reaction Conditions. Taylor & Francis Online. URL:

  • Fused-Linked and Spiro-Linked N-Containing Heterocycles. MDPI. URL:

  • Mitsunobu Reaction Insights. Scribd. URL:

  • Mitsunobu Reaction - Organic Chemistry Tutor. Organic Chemistry Tutor. URL:

  • Effect of pKa value of acid component in Mitsunobu Reaction? Chemistry Stack Exchange. URL:

  • Mitsunobu Reaction: Mechanism, Steps & Applications Explained. Vedantu. URL:

  • New Mitsunobu Reagents. TCI Chemicals. URL:

Sources

Technical Support Center: Managing Ring Strain-Induced Reactivity of Azetidines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Azetidine Technical Support Center. If you are working with azetidines, you are managing a system with approximately 26 kcal/mol of ring strain . While less reactive than aziridines, azetidines occupy a "Goldilocks" zone of reactivity: stable enough to be isolated but reactive enough to catastrophically decompose under standard laboratory conditions (acidic workups, silica chromatography, or prolonged storage).

This guide is not a textbook; it is a troubleshooting manual designed to address the specific failure modes of azetidine chemistry.

Module 1: Stability & Storage (The "Polymerization" Problem)

Q: My azetidine free base turned into a gummy, insoluble solid overnight in the freezer. What happened?

A: You have likely triggered Cationic Ring-Opening Polymerization (CROP) . Azetidines are strong nucleophiles (pKa ~11.3). If stored as a free base, even trace amounts of acid, water, or electrophilic impurities can protonate or alkylate a small fraction of the nitrogen. This creates an azetidinium ion (activated monomer), which is then attacked by a neutral azetidine, initiating a chain reaction that unzips the ring strain into a linear polymer (polyazetidine).

Troubleshooting Protocol: The "Trace Acid" Elimination

  • Diagnosis: Check solubility. If the material is insoluble in its original synthesis solvent (e.g., DCM or ether) but dissolves in water/methanol with a broad NMR baseline, it has polymerized.

  • Prevention:

    • Never store azetidine free bases neat if they are low molecular weight. Store as a solution in a non-nucleophilic solvent (e.g., t-butyl methyl ether or toluene) at -20°C.

    • Salt Formation: Convert to a stable salt immediately. The HCl salt is common but can be hygroscopic. The oxalate or trifluoroacetate salts are often more crystalline and stable.

    • Glassware: Base-wash your storage vials. Surface silanols on glass are acidic enough to initiate polymerization over weeks.

Quantitative Comparison of Nitrogen Heterocycles

HeterocycleRing Strain (kcal/mol)pKa (Conjugate Acid)Primary Failure Mode
Aziridine ~27.57.9Explosive polymerization; Nucleophilic opening
Azetidine ~26.1 11.3 Acid-catalyzed polymerization; Ring expansion
Pyrrolidine ~6.011.3Stable; Oxidation

Module 2: Synthesis & Purification (The "Disappearing Product" Phenomenon)

Q: I synthesized my azetidine, but it vanished during silica gel chromatography. Where did it go?

A: Standard silica gel is slightly acidic (pH 6.5–7.0). For an azetidine, a silica column is essentially a solid-phase polymerization reactor. The ring strain makes the protonated azetidine highly susceptible to nucleophilic attack by the silica surface silanols, covalently binding your product to the column.

Corrective Protocol: The "Basified" Stationary Phase

  • Step 1: Pre-treat your silica gel slurry with 1–2% Triethylamine (Et3N) in your eluent system.

  • Step 2: Run the column. The Et3N neutralizes acidic sites.

  • Alternative: Use Basic Alumina (Brockmann Grade III) instead of silica. It is far more forgiving for strained amines.

  • Validation: If you must use silica, perform a 2D TLC. Spot the compound, let it sit on the plate for 10 minutes, then elute. If the spot streaks or stays at the baseline compared to a fresh spot, your stationary phase is destroying the compound.

Module 3: Functionalization & Reactivity

Q: How do I remove an N-Boc group without opening the ring? TFA caused decomposition.

A: Trifluoroacetic acid (TFA) is dangerous because the resulting azetidinium trifluoroacetate is highly electrophilic. If the reaction warms up or if there are nucleophiles present (even water), the ring will open to form a linear impurity.

Protocol: The "Cold Scavenger" Deprotection This protocol relies on kinetic control to prevent ring opening.

  • Solvent: Dissolve N-Boc azetidine in DCM (0.1 M).

  • Scavenger: Add 1.5 equivalents of thioanisole or triethylsilane . These scavenge the t-butyl cation, preventing it from alkylating the azetidine ring (which would trigger opening).

  • Acid: Add 4 M HCl in Dioxane (anhydrous) dropwise at 0°C . Do not use neat TFA.

  • Monitoring: Monitor by TLC. Do not let the reaction warm to room temperature until complete.

  • Quench: Remove volatiles under vacuum at <10°C. Do not heat.

Q: I am trying to cross-couple an azetidine at the 3-position, but I'm getting low yields. Why?

A: 3-substituted azetidines suffer from transannular steric clash . The "puckered" conformation of the ring forces substituents at the 3-position into a pseudo-axial/equatorial relationship. If your catalyst is bulky, it struggles to access the C-H or C-X bond.

Visualizing the Reactivity Pathways

The following diagram illustrates the decision matrix for azetidine reactivity, highlighting the divergence between stable functionalization and ring-opening decomposition.

AzetidineReactivity Azetidine Azetidine Core (Strain: ~26 kcal/mol) Acid Acidic Conditions (H+, Lewis Acids) Azetidine->Acid Protonation Base Basic/Neutral Conditions Azetidine->Base Deprotonation/Ligand Exchange Azetidinium Azetidinium Ion (Activated Species) Acid->Azetidinium Forms Electrophile Stable Stable Functionalization (Cross-Coupling/Substitution) Base->Stable Pd-Catalysis / C-H Activation Nucleophile Nucleophile Present (Nu-) RingOpen Ring Opening (Linear Products) Nucleophile->RingOpen Ring Strain Release Azetidinium->Nucleophile SN2 Attack Polymer Polymerization (CROP) Azetidinium->Polymer Self-Reaction (if Nu is Azetidine)

Figure 1: Reactivity landscape of azetidines. Note that the Azetidinium ion is the critical "danger node" leading to decomposition.

Module 4: Advanced Troubleshooting (Intramolecular Decomposition)

Q: My N-aryl azetidine degrades rapidly in acidic buffer, but the N-alkyl analog is stable. Why?

A: You are likely observing Intramolecular Nucleophilic Attack . In N-aryl azetidines, the nitrogen lone pair is delocalized into the aromatic ring, lowering the basicity. However, if there is a pendant nucleophile (like an amide or ether) on the aryl group, the azetidine ring acts as a leaving group.

  • Mechanism: The pendant group attacks the azetidine carbons (not the nitrogen), snapping the ring open. This is often faster than intermolecular attack because of the proximity effect (entropic advantage).

  • Solution: You must increase the steric bulk around the azetidine carbons or remove the pendant nucleophile. If that is not possible, these compounds must be stored at pH > 7.

References

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link

  • Singh, G. S., & D'Höoghe, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines. Organic & Biomolecular Chemistry. Link

  • Bai, G., et al. (2021).[1] Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Link

  • Gleede, T., et al. (2019). Aziridines and azetidines: Building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry. Link

  • Bull, J. A., et al. (2016). Exploiting the Ring Strain of Azetidines in Synthesis. Chemical Reviews. Link

Sources

Improving the diastereoselectivity of 3-substituted azetidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Diastereoselective Synthesis of 3-Substituted Azetidines

Introduction: The Geometry of Strain

The synthesis of 3-substituted azetidines is deceptively simple in connectivity but notoriously difficult in stereocontrol. The core challenge lies in the puckered conformation of the azetidine ring (angle strain ~26 kcal/mol). Unlike flat aromatic systems, the azetidine ring exists in a dynamic equilibrium between two puckered conformers.

Improving diastereoselectivity (typically defined here as the cis vs. trans relationship between substituents at C2/C3 or C3/N) requires locking this conformation or exploiting the steric differentiation between the "concave" and "convex" faces of the intermediate.

This guide moves beyond basic textbook cyclizations to address the specific failure modes encountered in high-value medicinal chemistry workflows.

Part 1: Strategic Decision Matrix (Method Selection)

Before troubleshooting a failed reaction, ensure you are using the correct mechanistic manifold for your target diastereomer.

AzetidineStrategy Start Target: 3-Substituted Azetidine ExistingRing Start from Azetidine Core? Start->ExistingRing Cyclization De Novo Cyclization Start->Cyclization FuncType Functionalization Type ExistingRing->FuncType Yes Precursor Precursor Type Cyclization->Precursor No Metalation C3-Lithiation/Trapping (Thermodynamic Control) FuncType->Metalation Electrophile Trapping CrossCoupling Ni/Pd Cross-Coupling (Kinetic/Ligand Control) FuncType->CrossCoupling C-C Bond Formation TransSelect Outcome: Trans-Selective Metalation->TransSelect Steric directing CisSelect Outcome: Cis-Selective CrossCoupling->CisSelect Ligand dependant EpoxyAmine 3,4-Epoxy Amines (Inversion at C3/C4) Precursor->EpoxyAmine Chiral Pool Homoallyl Iodo-Cyclization (Kinetic cis-selectivity) Precursor->Homoallyl Alkene Precursor EpoxyAmine->TransSelect Anti-opening Homoallyl->CisSelect Substrate control

Figure 1: Strategic decision tree for selecting the synthetic route based on desired diastereoselectivity (cis vs. trans).

Part 2: Troubleshooting Guides (FAQ Format)

Module A: Functionalization of the Intact Ring (C-H Activation & Metalation)

Q1: I am attempting C3-alkylation via lithiation of a 2-substituted azetidine, but I observe low dr (diastereomeric ratio) or ring opening. How do I fix this?

Diagnosis: This is a classic issue of directing group incompatibility or temperature mismanagement .

  • Causality: The lithiated azetidine intermediate is an

    
    -amino carbanion. If the nitrogen protecting group (PG) does not coordinate Li+ effectively, the aggregate is loose, leading to poor facial discrimination. Furthermore, azetidinyl anions are prone to 
    
    
    
    -elimination (ring opening) above -60 °C.

Corrective Actions:

  • Switch Directing Groups: Move from carbamates (Boc/Cbz) to N-thiopivaloyl or N-tert-butylsulfonyl (Bus) groups. The sulfonyl oxygen or thiocarbonyl sulfur provides a rigid chelation site for the organolithium, locking the conformation.

  • The "Trans-Metalation" Trick:

    • Standard:

      
      -BuLi / TMEDA at -78 °C.[1]
      
    • Optimization: If dr is low, the incoming electrophile is attacking from the same face as the Li. To invert this, add a non-coordinating ligand or switch to a bulky electrophile that forces approach from the sterically unhindered face (anti to the C2 substituent).

  • Temperature Discipline: Quench at -78 °C. Do not allow the mixture to warm up before adding the electrophile.

Q2: My Nickel-catalyzed cross-coupling (Negishi/Suzuki) at C3 gives a racemic mixture despite using a chiral ligand.

Diagnosis: Radical racemization is likely occurring.

  • Mechanism: Many Ni-catalyzed C(sp3)–C(sp3) couplings proceed via a radical intermediate. If the radical lifetime at C3 is long enough for the ring to flip (pucker inversion), stereochemical information is lost.

Corrective Actions:

  • Ligand Selection: Switch to Bio-Oxazoline (Box) or Pybox ligands. These tridentate ligands create a tighter chiral pocket around the Ni center, accelerating the radical recombination step relative to the ring inversion rate.

  • Reductant Choice: If using reductive cross-coupling (e.g., aryl halide + azetidine bromide), switch from Mn to TDAE (organic reductant) or strictly control the Mn activation to prevent background radical generation.

Module B: De Novo Cyclization

Q3: In the cyclization of gamma-haloamines, I get the pyrrolidine (5-membered) byproduct instead of the azetidine. Why?

Diagnosis: You are fighting Baldwin's rules and thermodynamics. The 5-exo-tet cyclization (pyrrolidine) is kinetically faster and thermodynamically favored over 4-exo-tet (azetidine).

Corrective Actions:

  • The "Thorpe-Ingold" Effect: Introduce gem-dimethyl substituents on the carbon chain if possible. This compresses the bond angle, favoring the formation of the smaller ring.

  • Kinetic Trapping: Use a leaving group with high nucleofugality (e.g., -OTf or -ONs instead of -Br) and a non-nucleophilic base (e.g., NaH or KHMDS) in a non-polar solvent (benzene/toluene). This favors the kinetic 4-membered product before the intermediate can reorganize to the 5-membered transition state.

Q4: How do I control cis vs trans selectivity during [2+2] cycloaddition (Staudinger synthesis)?

Diagnosis: The stereochemistry is determined by the torquoselectivity of the ring closure of the zwitterionic intermediate.

Corrective Actions:

  • For Cis (Syn) Selectivity: Use Schiff bases derived from aromatic aldehydes and ketenes generated in situ from acid chlorides. The

    
    -stacking interaction in the transition state favors the cis isomer.
    
  • For Trans (Anti) Selectivity: Use Bose-Evans conditions (triethylamine at low temperature). Alternatively, isomerize the cis-product to the thermodynamic trans-product by treating with a weak base (e.g., DBU) if the C3 proton is acidic (e.g., C3-carbonyl).

Part 3: Validated Protocol

Protocol: Highly Diastereoselective C3-Alkylation of Azetidines via Directed Lithiation

Objective: Synthesis of trans-2,3-disubstituted azetidines with >95:5 dr. Scope: Applicable to N-Boc or N-Bus protected 2-aryl or 2-alkyl azetidines.

Reagents:

  • Substrate: 1-(tert-butoxycarbonyl)-2-phenylazetidine (1.0 equiv)

  • Reagent: sec-Butyllithium (1.3 M in cyclohexane, 1.2 equiv)

  • Ligand: TMEDA (N,N,N',N'-tetramethylethylenediamine) (1.2 equiv)

  • Electrophile: Methyl Iodide (or other alkyl halide) (1.5 equiv)

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Methodology:

  • System Preparation:

    • Flame-dry a 2-neck round bottom flask under Argon flow.

    • Add Substrate and TMEDA to the flask.

    • Add anhydrous THF via syringe.

    • Cool the system to -78 °C (Dry ice/Acetone bath). Critical: Ensure internal temperature is stable for 10 mins.

  • Lithiation (The Stereodefining Step):

    • Add s-BuLi dropwise over 10 minutes along the flask wall.

    • Observation: The solution may turn yellow/orange (characteristic of the lithiated species).

    • Stir at -78 °C for 45 minutes .

    • Mechanism:[1][2][3][4][5][6] The Li coordinates to the Boc carbonyl oxygen. The bulky 2-phenyl group forces the Li to reside on the syn face relative to the phenyl group (chelation control), but the anion lone pair is effectively directed.

  • Electrophilic Trapping:

    • Add Methyl Iodide (neat) dropwise.

    • Stir at -78 °C for 1 hour .

    • Stereochemical Outcome: The electrophile approaches from the face anti to the bulky C2-phenyl group (steric control dominates the substitution), resulting in the trans-2,3-disubstituted product.

  • Workup & Analysis:

    • Quench with saturated aqueous NH4Cl (2 mL) at -78 °C.

    • Warm to room temperature.[7][8][9] Extract with Et2O (3x).

    • Analysis: Run crude 1H NMR. Check the coupling constant (

      
      ) between H2 and H3.
      
      • 
         indicates trans .
        
      • 
         indicates cis .
        

Data Summary Table:

ParameterCondition A (Standard)Condition B (Optimized)Impact on dr (trans:cis)
Solvent Et2OTHFTHF stabilizes Li-aggregate; improves yield but may lower dr if too warm.
Base n-BuLis-BuLis-BuLi is more basic/less nucleophilic; prevents N-attack.
Additive NoneTMEDACritical: TMEDA breaks Li-hexamers, creating reactive monomeric species.
Temp -40 °C-78 °CHigher temp leads to ring opening and racemization.

Part 4: Mechanistic Visualization

Figure 2: Mechanistic Cycle of Diastereoselective Lithiation Caption: The interplay between chelation (Li-O interaction) and steric hindrance (C2 substituent) dictates the trajectory of the incoming electrophile.

LithiationMechanism cluster_factors Stereocontrol Factors Substrate N-Boc-2-Ph-Azetidine (Neutral) Complex Pre-Lithiation Complex (Li...O=C Coordination) Substrate->Complex s-BuLi/TMEDA -78°C Lithiated Lithiated Intermediate (Li on Syn-face) Complex->Lithiated Deprotonation (Kinetic Control) TS Transition State (Electrophile Attack Anti-to-C2) Lithiated->TS Add Electrophile (E+) Product Trans-2,3-Disubstituted Azetidine TS->Product Elimination of LiX Factor1 Chelation: Li locks to Boc Factor2 Sterics: E+ avoids Ph group

References

  • Accessing Trans-Substituted Azetidines through Diastereoselective Metalation. Source: ChemRxiv (Didier et al., 2026).[10] URL:[Link] Relevance: Defines the protocol for trans-selective metalation complementing cis-hydrogenation.

  • Stereoselective Access to Azetidine-Based α-Amino Acids. Source: Organic Letters (2020). URL:[Link] Relevance:[1][2][3][4][5][8][11][12][13] Validates the use of lithiation/elimination sequences for functionalized azetidines.

  • A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly-Substituted Methylene Azetidines. Source: PMC / NIH (2015). URL:[Link] Relevance: Provides the alternative Rh-carbene ring expansion route for high-dr synthesis.

  • Nickel-Catalyzed Reductive Cross-Coupling of Aziridines and Allylic Chlorides. Source: Organic Letters (2023). URL:[Link] Relevance:[1][2][3][4][5][8][11][12][13] Establishes the protocol for Ni-catalyzed ring opening/cross-coupling.

  • Diastereoselective preparation of azetidines and pyrrolidines. Source: Organic Letters (2010).[14][15] URL:[Link] Relevance: Foundational work on iodine-mediated cyclization and kinetic vs thermodynamic control.

Sources

Validation & Comparative

Case Study A: Tuning DAT/SERT Selectivity in Monoamine Transporter Ligands

Author: BenchChem Technical Support Team. Date: March 2026

The 3-Aryl-Azetidine Scaffold in Drug Discovery: A Comparative SAR Analysis of Monoamine Transporter Ligands and M4 PAMs

As a Senior Application Scientist evaluating novel pharmacophores, I frequently encounter the challenge of balancing target affinity with pharmacokinetic viability. The 3-aryl-azetidine motif has emerged as a highly versatile, conformationally restricted scaffold that offers a distinct vectorial projection of substituents compared to larger saturated heterocycles like piperidines or pyrrolidines. By lowering lipophilicity and altering the basicity (


) of the embedded amine, azetidines serve as excellent bioisosteres.

However, the structure-activity relationship (SAR) of this four-membered ring is highly context-dependent. This guide objectively compares the performance and SAR trajectory of 3-aryl-azetidine analogues across two distinct pharmacological applications: Monoamine Transporter Ligands (DAT/SERT) and Muscarinic M4 Positive Allosteric Modulators (PAMs) .

Dual inhibition of the dopamine transporter (DAT) and serotonin transporter (SERT) is a validated strategy for treating psychostimulant addiction and severe depression. Historically, tropane scaffolds were utilized for this purpose, but they often suffered from off-target effects and rigid SAR limitations. Replacing the tropane core with a 3-aryl-3-arylmethoxyazetidine scaffold provides a highly tunable system for monoamine transporter affinity[1].

Causality in SAR Design

The S1 binding pocket of monoamine transporters is highly sensitive to the electrostatic and steric properties of the ligand's aryl rings. In the azetidine series, the baseline scaffold is inherently SERT-selective. However, researchers discovered that the substitution pattern on the 3-aryl ring dictates DAT affinity , while the arylmethoxy moiety anchors SERT binding [1].

Specifically, incorporating a 3,4-dichloro substitution on the 3-aryl ring (Compound 7g) forces a conformational shift that improves DAT recognition, thereby decreasing the DAT/SERT selectivity gap and yielding a dual-affinity profile[1]. Conversely, placing the chloro-substituents exclusively on the arylmethoxy ring (Compound 7c) abolishes DAT affinity, locking the molecule into a highly SERT-selective conformation[1].

Quantitative SAR Comparison: Monoamine Transporters
Compound3-Aryl Substituent3-Arylmethoxy SubstituentSERT

(nM)
DAT

(nM)
Pharmacological Profile
7c Phenyl3,4-Dichlorophenyl1.0>100Highly SERT Selective
7g 3,4-DichlorophenylPhenylModerateModerateDAT/SERT Dual Affinity
7i 3,4-Dichlorophenyl3,4-Dichlorophenyl1.3>100Highly SERT Selective

Data synthesized from in vitro radioligand binding assays[1].

SAR_Logic Scaffold 3-Aryl-3-arylmethoxyazetidine Sub_34_diCl 3,4-Dichloro on 3-Aryl Scaffold->Sub_34_diCl Add 3,4-Cl2 Sub_Cl_methoxy Chloro on Methoxy Scaffold->Sub_Cl_methoxy Add Cl to Methoxy Sub_TetraCl Tetrachloro Analogue Scaffold->Sub_TetraCl Add 4x Cl DAT_SERT Moderate DAT/SERT Sub_34_diCl->DAT_SERT Tunes DAT affinity up SERT_Sel High SERT Selectivity Sub_Cl_methoxy->SERT_Sel Drops DAT affinity High_SERT Low nM SERT (Ki ~1.3 nM) Sub_TetraCl->High_SERT Maximizes SERT binding

SAR logic tree illustrating how halogenation tunes DAT/SERT selectivity in azetidine analogues.

Case Study B: Optimizing M4 PAMs for CNS Penetration

The muscarinic M4 receptor is a prime target for schizophrenia therapeutics. Early M4 PAMs utilized secondary amides, which suffered from P-glycoprotein (P-gp) efflux and poor central nervous system (CNS) exposure[2]. Transitioning to a tertiary amide derived from a 3-aryl-azetidine successfully bypassed P-gp efflux, yielding excellent brain penetrance[2].

Causality in SAR Design & Metabolic Challenges

While the unsubstituted 3-phenyl-azetidine (Compound 10a) achieved potent M4 potentiation (


 nM), it exhibited unacceptably high hepatic clearance (

mL/min/kg in rats)[2]. Metabolite identification revealed that the primary clearance mechanism was oxidation directly on the azetidine ring [2].

Attempts to block this metabolic soft spot demonstrated an incredibly tight SAR. Introducing geminal substituents at the 3-position (e.g., -OH, -OMe) or replacing the benzylic hydrogen with fluorine (Compounds 11c-f) resulted in a 5- to 10-fold loss of potency and a marked decline in efficacy (


)[2]. Steric bulk at the 2-position (Compound 12a/b) similarly destroyed receptor engagement[2]. This indicates that the allosteric binding pocket of the M4 receptor strictly requires the compact, unhindered geometry of the unsubstituted azetidine core, forcing a difficult compromise between potency and metabolic stability.
Quantitative SAR Comparison: M4 PAM Activity
Compound3-Position SubstituentAzetidine Ring ModificationhM4

(nM)

(%)
Predicted Hepatic Clearance
10a PhenylNone (Unsubstituted)7265 ± 3High (64 mL/min/kg)
11a PhenylGeminal -OH~720ReducedHigh
11b PhenylGeminal -OMe~432ReducedHigh
11c-f PhenylGeminal -F~360MaintainedHigh
12a/b Phenyl2-Methyl~1500~45High

Data derived from calcium mobilization assays in hM4/Gqi5-CHO cells[2].

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the synthesis and biological evaluation of these analogues.

Protocol 1: Synthesis of 3-Aryl-3-arylmethoxyazetidines

The synthesis of the DAT/SERT ligands requires careful handling of the strained azetidine ring to prevent acid-catalyzed ring opening[1].

  • Aryl Addition: Cool a solution of N-Boc-3-azetidinone (1.0 eq) in anhydrous THF to -78 °C under inert atmosphere. Dropwise, add the preformed aryl lithium reagent (1.2 eq). Stir for 2 hours.

  • Controlled Quench (Critical Step): To minimize degradation of the azetidine ring, the reaction must be quenched under weakly acidic conditions. Add 10% aqueous

    
     while maintaining the internal temperature between 5–10 °C[1]. Extract with EtOAc.
    
  • Alkylation: Dissolve the resulting 3-aryl-3-hydroxyazetidine in DMF. Add NaH (1.5 eq) at 0 °C, followed by the appropriate substituted benzyl chloride (1.2 eq). Stir at room temperature for 12 hours.

  • Deprotection: Treat the N-Boc intermediate with 2M HCl in EtOAc at room temperature for 4 hours.

  • Isolation: Concentrate in vacuo and recrystallize to afford the 3-aryl-3-arylmethoxyazetidine hydrochloride salt (Yields typically 21–64%)[1].

Synthesis_Workflow Start 1-Boc-3-azetidinone Addition Aryl Lithium Addition Start->Addition -78 °C, THF Intermediate 3-Aryl-3-hydroxyazetidine Addition->Intermediate Weak acid quench (5 °C) Alkylation Alkylation (NaH, Ar-CH2Cl) Intermediate->Alkylation Williamson Ether Synthesis Deprotection Boc Cleavage (HCl/EtOAc) Alkylation->Deprotection Acidic conditions Product 3-Aryl-3-arylmethoxyazetidine Deprotection->Product Hydrochloride Salt

Step-by-step synthetic workflow for 3-aryl-3-arylmethoxyazetidine monoamine transporter ligands.

Protocol 2: Radioligand Binding Assay for DAT/SERT Selectivity

This protocol utilizes a competitive binding format to determine


 values, establishing a self-validating system through the use of established reference inhibitors.
  • Membrane Preparation: Homogenize HEK293 cells stably expressing human DAT or SERT in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Centrifuge at 40,000 x g for 20 minutes and resuspend the pellet.

  • Radioligand Incubation: In a 96-well plate, combine 50 µL of test compound (varying concentrations from

    
     to 
    
    
    
    M), 50 µL of radioligand (
    
    
    WIN35,428 for DAT;
    
    
    citalopram for SERT), and 100 µL of membrane suspension.
  • Internal Controls: Define total binding using vehicle (1% DMSO). Define non-specific binding (NSB) using 10 µM nomifensine (DAT) or 10 µM fluoxetine (SERT).

  • Filtration: Incubate for 2 hours at room temperature. Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine) using a cell harvester. Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the dried filters and count radioactivity using a liquid scintillation counter. Calculate

    
     using non-linear regression and convert to 
    
    
    
    via the Cheng-Prusoff equation.

Conclusion

The 3-aryl-azetidine scaffold is a powerful tool for modulating physicochemical properties, particularly for enhancing CNS penetration. However, as demonstrated by the comparison between monoamine transporter ligands and M4 PAMs, its utility is governed by strict spatial limitations within target binding pockets and a high susceptibility to oxidative metabolism. Successful deployment of this motif requires rigorous SAR mapping and proactive metabolic soft-spot analysis.

References

  • Thaxton, A. et al. "3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters." Bioorganic & Medicinal Chemistry Letters, 2013.[Link]

  • Tarr, J.C. et al. "Challenges in the development of an M4 PAM preclinical candidate: The discovery, SAR, and biological characterization of a series of azetidine-derived tertiary amides." Bioorganic & Medicinal Chemistry Letters, 2017.[Link]

Sources

Comparative Analysis of Synthetic Routes to 3-Substituted Azetidines

Author: BenchChem Technical Support Team. Date: March 2026

The azetidine ring is a highly strained, four-membered nitrogen heterocycle that has become a privileged scaffold in modern drug discovery. Often deployed as a metabolically stable bioisostere for morpholines, piperidines, or phenyl rings, the azetidine motif improves physicochemical properties such as aqueous solubility, logD, and target binding affinity.

However, functionalizing the C3 position of the azetidine ring presents profound synthetic challenges. Classical transition-metal cross-couplings often fail due to the propensity of 3-haloazetidines to undergo rapid


-hydride elimination (forming unstable azetines) or base-mediated ring-opening. To overcome these barriers, modern synthetic chemistry has evolved three distinct, highly effective paradigms: Metallaphotoredox Dual Catalysis , Strain-Release Homologation , and Ligand-Controlled Classical Cross-Coupling .

This guide provides an objective, data-backed comparison of these methodologies to assist synthetic and medicinal chemists in selecting the optimal route for azetidine functionalization.

Metallaphotoredox Dual Catalysis (Cross-Electrophile Coupling)

By merging photoredox catalysis with nickel catalysis, chemists can bypass the problematic oxidative addition and


-hydride elimination steps that plague classical palladium chemistry. Instead, single-electron transfer (SET) generates a carbon-centered azetidinyl radical, which is rapidly captured by a nickel center 1.
Mechanistic Pathway

PhotoredoxNi Ir3 Ir(III) Photocatalyst Ir3_star *Ir(III) Excited State Ir3->Ir3_star Blue LED Ir2 Ir(II) Reduced State Ir3_star->Ir2 SET Quenching AzRad Azetidinyl Radical Ir3_star->AzRad SET to 3-Iodoazetidine Ir2->Ir3 SET to Ni(I) Ni3 Ni(III)-Aryl-Azetidinyl AzRad->Ni3 Ni0 Ni(0) Catalyst Ni2 Ni(II)-Aryl Complex Ni0->Ni2 Oxidative Addition (Aryl Halide) Ni2->Ni3 Radical Capture Ni1 Ni(I) Halide Ni3->Ni1 Product 3-Aryl Azetidine Ni3->Product Reductive Elimination Ni1->Ni0 SET from Ir(II)

Fig 1: Photoredox/Ni dual catalytic cycle for C(sp3)-C(sp2) cross-coupling of azetidines.

Experimental Protocol: Cross-Electrophile Coupling

Self-Validating Workflow for the synthesis of 1-Boc-3-arylazetidine.

  • Reagent Preparation: To an oven-dried vial equipped with a stir bar, add 1-Boc-3-iodoazetidine (1.0 equiv), aryl bromide (1.5 equiv), NiCl₂·glyme (10 mol%), dtbbpy ligand (10 mol%), and Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (2 mol%).

  • Degassing (Critical Step): Add anhydrous DMA and sparge the solution with argon for 15 minutes.

    • Causality: Oxygen acts as a triplet diradical that rapidly quenches the excited state of the Ir(III) photocatalyst and intercepts the azetidinyl radical, causing complete reaction failure.

  • Reductant Addition: Add (TMS)₃SiH (1.5 equiv) and anhydrous Na₂CO₃ (2.0 equiv) under positive argon pressure.

  • Photochemical Irradiation: Seal the vial and irradiate with a 34 W blue LED lamp at room temperature for 24 hours. A fan must be used to maintain ambient temperature.

    • Self-Validation: The reaction mixture will transition from a pale green to a deep, dark red/brown, indicating the formation of the active Ni(0)/Ni(I) catalytic species.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, and purify via flash chromatography.

Strain-Release Homologation via Azabicyclobutanes (ABBs)

Azabicyclobutanes (ABBs) are highly strained bicyclic precursors. The thermodynamic driving force of releasing ~27 kcal/mol of ring strain allows for the direct, metal-free (or cuprate-mediated) addition of nucleophiles across the central C–C bond, yielding 3-substituted azetidines with exquisite selectivity 2.

Mechanistic Pathway

StrainRelease Precursor Epichlorohydrin + Primary Amine ABB Azabicyclobutane (ABB) [Highly Strained] Precursor->ABB Cyclization TS Strain-Relief Transition State ABB->TS Attack at Bridgehead Nuc Nucleophile (e.g., Gilman Cuprate) Nuc->TS Product 3-Substituted Azetidine TS->Product C-C Bond Cleavage

Fig 2: Strain-release driven nucleophilic addition into azabicyclobutanes.

Experimental Protocol: Cuprate Addition to ABBs

Self-Validating Workflow for 3-alkyl/aryl azetidine synthesis.

  • Cuprate Formation: In a flame-dried Schlenk flask under argon, suspend CuI (1.1 equiv) in anhydrous THF and cool to -78 °C. Dropwise add the desired Grignard reagent (R-MgX, 2.2 equiv).

    • Causality: Two equivalents of the Grignard reagent are required to form the active, highly nucleophilic Gilman cuprate (R₂CuMgX).

  • Temperature Control: Stir at -78 °C for 30 minutes.

    • Self-Validation: The initial precipitate will dissolve, forming a homogeneous, slightly colored solution (often pale yellow or brown depending on the R-group), confirming cuprate formation.

  • ABB Addition: Slowly add a solution of the N-protected azabicyclobutane (1.0 equiv) in THF.

  • Strain-Release Cleavage: Allow the reaction to slowly warm to room temperature over 4 hours. The relief of ring strain provides the activation energy required for the C-C bond cleavage.

  • Workup: Quench carefully with a saturated NH₄Cl/NH₄OH (9:1) solution to solubilize copper salts, extract with Et₂O, and purify.

Classical Palladium-Catalyzed Hiyama Cross-Coupling

While traditional Pd-catalysis struggles with 3-iodoazetidines, the use of arylsilanes (Hiyama coupling) combined with specific bidentate ligands (like dppf) enforces a rigid coordination sphere around the palladium center. This accelerates reductive elimination, allowing it to outcompete the deleterious ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


-hydride elimination .
Experimental Protocol: Pd-Catalyzed Hiyama Coupling

Self-Validating Workflow for synthesizing 3-arylazetidines.

  • Reaction Assembly: In a dry tube, combine 1-Boc-3-iodoazetidine (1.0 equiv), aryl siloxane (2.0 equiv), Pd(OAc)₂ (5 mol%), and dppf (10 mol%).

    • Causality: The large bite angle of the dppf ligand forces the aryl and azetidinyl groups on the Pd(II) intermediate into close proximity, drastically lowering the activation energy for reductive elimination.

  • Activation: Add anhydrous dioxane, followed by the dropwise addition of TBAF (1.0 M in THF, 2.5 equiv).

    • Causality: Fluoride strongly coordinates to the arylsilane, forming a hypervalent, electron-rich silicate intermediate. This activates the C-Si bond, facilitating the otherwise sluggish transmetalation step to the Pd(II) center.

  • Heating: Stir the mixture at 60 °C under an argon atmosphere for 12 hours.

    • Self-Validation: Monitor via GC-MS. The disappearance of the 3-iodoazetidine peak and the emergence of the product mass confirm successful coupling without azetine formation.

  • Workup: Cool to room temperature, dilute with water, extract with EtOAc, and isolate via column chromatography.

Comparative Data Analysis

The following table summarizes the quantitative performance, scalability, and operational requirements of the three methodologies based on literature precedent 3.

Evaluation CriteriaPhotoredox/Ni Dual CatalysisStrain-Release (ABBs)Pd-Catalyzed Hiyama
Typical Yield Range 50% – 85%60% – 95%30% – 88%
Functional Group Tolerance Excellent: Tolerates free alcohols, amines, and carbonyls due to mild SET conditions.Moderate: Strong nucleophiles (Grignards/cuprates) restrict the presence of electrophilic groups.Very Good: Tolerates halides and electron-withdrawing groups well.
Scalability Moderate: Limited by light penetration in batch reactors; requires flow chemistry for >10g scale.High: Easily scaled in standard batch reactors; highly exothermic upon addition.High: Gram-scale synthesis demonstrated (e.g., 80% yield for 3-phenylazetidine).
Key Advantage Avoids stoichiometric organometallics; extreme functional group tolerance.No noble metals required; extremely rapid reaction times.Operationally simple; uses highly stable, non-toxic arylsilane reagents.
Primary Limitation Requires specialized photocatalysts (Ir/Ru) and precise photochemical setups.Requires the multi-step synthesis of highly strained, sensitive ABB precursors.Requires a stoichiometric fluoride source; moderate regioselectivity with certain silanes.

References

  • Ombito, J. O. et al. "Recent progress in synthesis of 3-functionalized azetidines." Arkivoc, 2025. 3

  • "Recent updates and future perspectives in aziridine synthesis and reactivity." PMC / NIH, 2023. 2

  • "Metallaphotoredox-Catalyzed Cross-Electrophile Csp3-Csp3 Coupling of Aliphatic Bromides." SciSpace / J. Am. Chem. Soc., 2019.1

  • Liu, Z. et al. "Palladium-Catalyzed Hiyama Cross-Couplings of Arylsilanes with 3-Iodoazetidine: Synthesis of 3-Arylazetidines." ACS / J. Org. Chem., 2019.4

Sources

Conformationally Restricted Scaffolds in Drug Discovery: 3-(2-Isopropylphenyl)azetidine vs. Classical Analogues

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate the impact of ring contraction and conformational restriction on the physicochemical properties of lead compounds. The strategic incorporation of the 3-(2-Isopropylphenyl)azetidine motif represents a calculated departure from classical, highly flexible aliphatic chains or larger saturated heterocycles like piperidines and pyrrolidines.

This guide objectively compares the performance of 3-arylazetidines against their classical analogues, detailing the causality behind these scaffold-hopping decisions and providing self-validating experimental protocols for their synthesis and evaluation.

Scaffold Logic: The Case for 3-(2-Isopropylphenyl)azetidine

In medicinal chemistry, escaping "flatland" (increasing the fraction of sp3-hybridized carbons, Fsp3) is a proven strategy to improve clinical success rates. However, simply adding saturated rings like piperidines often introduces high lipophilicity and excessive human plasma protein binding (PPB), which drives up metabolic clearance .

By contracting the ring to a 4-membered azetidine, such as in 3-(2-Isopropylphenyl)azetidine, we achieve several critical optimizations:

  • Vector Realignment: The azetidine ring projects substituents in a rigid, highly linear fashion compared to the equatorial/axial projections of a piperidine or the envelope conformation of a pyrrolidine.

  • Basicity Tuning: The increased ring strain (~25.2 kcal/mol) alters the s-character of the nitrogen lone pair, subtly lowering the pKa compared to larger homologues. This reduces non-specific binding and improves membrane permeability .

  • Metabolic Stability: The compact nature of the azetidine ring reduces the lipophilic surface area susceptible to Cytochrome P450 (CYP) mediated oxidation. For example, in the optimization of the LPAR1 antagonist ACT-1016-0707, replacing a piperidine core with an azetidine successfully mitigated severe plasma protein binding and improved oral bioavailability .

ScaffoldHopping Piperidine Piperidine Scaffold High Lipophilicity High Protein Binding Optimization Ring Contraction & Vector Realignment Piperidine->Optimization Azetidine 3-Arylazetidine Lower Lipophilicity Improved Stability Optimization->Azetidine

Caption: Logical flow of scaffold hopping from piperidines to azetidines.

Comparative Physicochemical Profiling

To objectively evaluate the utility of 3-arylazetidines, we must compare their baseline physicochemical parameters against industry-standard nitrogenous heterocycles.

Table 1: Physicochemical Comparison of Saturated N-Heterocycles

ParameterPiperidine AnaloguesPyrrolidine Analogues3-Arylazetidines (e.g., 3-(2-Isopropylphenyl)azetidine)
Ring Size 6-membered5-membered4-membered
Ring Strain (kcal/mol) ~0~6~25.2
Aqueous pKa ~11.2~11.3~10.4 - 11.2
Nitrogen Inversion Barrier HighModerateLow (Facile at Room Temperature)
Typical Plasma Protein Binding HighModerateLow to Moderate
Lipophilic Surface Area HighModerateLow

Experimental Workflow 1: Synthesis via Hiyama Cross-Coupling

Synthesizing 3-arylazetidines historically presented challenges due to the risk of ring-opening under harsh cross-coupling conditions. However, the palladium-catalyzed Hiyama cross-coupling of 3-iodoazetidines with arylsilanes provides a mild, orthogonal approach to yield compounds like 3-(2-Isopropylphenyl)azetidine .

HiyamaCoupling Step1 1. Reagent Prep 3-Iodoazetidine + Arylsilane Step2 2. Catalyst PdCl2(CH3CN)2 + PPh2Cy Step1->Step2 Step3 3. Reaction 120°C, TBAF in EtOH Step2->Step3 Step4 4. Isolation 3-Arylazetidine Product Step3->Step4

Caption: Step-by-step workflow for the Hiyama cross-coupling of 3-iodoazetidines.

Step-by-Step Protocol
  • Reagent Preparation: In a flame-dried Schlenk tube under an argon atmosphere, combine N-Boc-3-iodoazetidine (1.0 equiv) and (2-isopropylphenyl)trimethoxysilane (1.2 equiv).

    • Causality: Arylsilanes are chosen over boronic acids (Suzuki) due to their superior stability, low toxicity, and lack of protodeboronation side-reactions.

  • Catalyst & Ligand Addition: Add

    
     (5 mol%) and 
    
    
    
    (20 mol%).
    • Causality:

      
       is a highly active precatalyst. The electron-rich, sterically demanding 
      
      
      
      ligand facilitates oxidative addition into the strained C-I bond of the azetidine without triggering premature ring-opening.
  • Activation & Heating: Add Tetrabutylammonium fluoride (TBAF, 2.0 equiv) in ethanol. Heat the mixture to 120°C for 12 hours.

    • Causality: TBAF acts as an essential fluoride source to activate the arylsilane into a hypervalent silicate intermediate, which undergoes facile transmetalation with the organopalladium species.

  • Self-Validation Checkpoint (In-Process Control): Monitor the reaction via LC-MS. The assay is validated when the peak corresponding to N-Boc-3-iodoazetidine is entirely depleted, and the target mass

    
     for the N-Boc-3-(2-Isopropylphenyl)azetidine emerges. If unreacted starting material remains, verify the anhydrous nature of the TBAF source.
    
  • Deprotection (Optional): Treat the isolated N-Boc intermediate with Trifluoroacetic acid (TFA) in dichloromethane (1:4 ratio) at 0°C to yield the free 3-(2-Isopropylphenyl)azetidine.

Experimental Workflow 2: In Vitro Metabolic Stability Assessment

To prove the metabolic superiority of the azetidine scaffold over its piperidine counterpart, an in vitro human liver microsomal (HLM) stability assay is required.

StabilityAssay Incubation 1. Incubation Compound + Microsomes Initiation 2. Initiation Add NADPH System Incubation->Initiation Quenching 3. Quenching Cold Acetonitrile Initiation->Quenching Analysis 4. LC-MS/MS Quantify Depletion Quenching->Analysis

Caption: Workflow for in vitro liver microsomal stability assay.

Step-by-Step Protocol
  • Incubation Setup: Prepare a 1 µM solution of 3-(2-Isopropylphenyl)azetidine (and the piperidine analogue for parallel comparison) in 0.1 M potassium phosphate buffer (pH 7.4). Add human liver microsomes to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

    • Causality: 37°C and pH 7.4 accurately mimic physiological conditions, ensuring optimal conformation and activity of the CYP450 enzymes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

    • Causality: CYP450 enzymes require continuous electron donation to function. The regenerating system sustains this activity over the assay duration without substrate depletion.

  • Time-Course Quenching: At specific time points (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately quench by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Cold acetonitrile instantly denatures the metabolic enzymes, halting the reaction precisely at the target time point while simultaneously precipitating proteins for clean downstream analysis.

  • Self-Validation Checkpoint (System Suitability): Run Verapamil (a known high-clearance drug) in parallel as a positive control. The assay is only valid if Verapamil shows >80% depletion by the 60-minute mark. If Verapamil remains stable, the microsomal batch is inactive and the data must be discarded.

  • LC-MS/MS Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life (

    
    ) and intrinsic clearance (
    
    
    
    ) based on the log-linear depletion of the parent compound.

References

  • Journal of Medicinal Chemistry (ACS): Discovery of the Novel, Orally Active, and Selective LPA1 Receptor Antagonist ACT-1016-0707 as a Preclinical Candidate for the Treatment of Fibrotic Diseases.[Link]

  • PubMed Central (PMC): Put a ring on it: application of small aliphatic rings in medicinal chemistry.[Link]

  • MDPI Molecules: Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications.[Link]

Head-to-head comparison of different N-protecting groups for 3-aryl-azetidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The 3-aryl-azetidine scaffold is a privileged motif in modern drug discovery, offering a rigid, metabolically stable bioisostere for piperidines and phenyl rings. However, the high ring strain (~25 kcal/mol) of the azetidine core renders it susceptible to acid-mediated ring opening and polymerization. Success in synthesizing and manipulating this scaffold hinges on the correct choice of N-protecting group (PG).

This guide provides a technical, head-to-head analysis of the four dominant PGs: tert-Butyloxycarbonyl (Boc) , Benzhydryl (DPM) , Carboxybenzyl (Cbz) , and Tosyl (Ts) .

The Contenders: Technical Profile

FeatureBoc (tert-Butyloxycarbonyl) Benzhydryl (DPM) Cbz (Carboxybenzyl) Tosyl (Ts)
Electronic Effect Electron-withdrawing (Carbamate)Electron-donating (Alkyl)Electron-withdrawing (Carbamate)Strong Electron-withdrawing (Sulfonyl)
Steric Bulk High (t-Butyl)Very High (Diphenylmethyl)ModerateModerate
Primary Utility Late-stage functionalization (Cross-coupling)De novo ring formation & storageAcid-stable intermediatesLithiation & Cyclization
Ring Stability Moderate (Acid sensitive)High (Base/Acid stable)High (Acid stable)Very High
Deprotection Acid (TFA/HCl)Hydrogenolysis or Oxidative (NBS)Hydrogenolysis (H₂/Pd)Reductive (Na/Nap)

Head-to-Head Performance Analysis

Scenario A: Nickel-Catalyzed Cross-Coupling (The "Modern Route")

Context: Installing the 3-aryl group via Negishi or Suzuki coupling on a 3-iodoazetidine precursor.

  • Boc (Winner): The N-Boc group is the gold standard here. It tolerates the basic conditions of Suzuki coupling and the organozinc reagents of Negishi coupling. Crucially, it does not coordinate strongly to the Nickel catalyst, preventing catalyst poisoning.

    • Data Point: Ni-catalyzed coupling of N-Boc-3-iodoazetidine with aryl zinc halides typically yields 85-95% .

  • Benzhydryl: Poor performance. The bulky basic nitrogen can coordinate to the metal center, and the steric bulk of the diphenylmethyl group can hinder the approach of the aryl nucleophile to the C3 position.

  • Tosyl: Viable but risky. While stable, the oxidative addition into the C-I bond can be sluggish due to the electron-withdrawing nature of the sulfonamide deactivating the ring, though this is less critical at the C3 position than C2.

Scenario B: De Novo Ring Synthesis

Context: Cyclization of acyclic precursors (e.g., amines reacting with epichlorohydrin equivalents).

  • Benzhydryl (Winner): The extreme steric bulk of the benzhydryl group prevents over-alkylation and stabilizes the strained transition state during cyclization. It is the industry standard for bulk manufacturing of the azetidine core.

  • Tosyl: Also effective for cyclization of gamma-haloamines using base (NaH), as the sulfonamide increases the acidity of the N-H bond, facilitating intramolecular SN2.

  • Boc: Generally unsuitable for initial ring formation from acyclic precursors due to instability under the high thermal or basic conditions often required for cyclization.

Scenario C: Deprotection & Product Isolation

Context: Removing the PG without opening the strained azetidine ring.

  • Cbz (Winner for Stability): Hydrogenolysis (H₂, Pd/C) is neutral and gentle. It completely avoids the risk of acid-catalyzed ring opening (polymerization) which is a known failure mode with Boc removal in 3-aryl-azetidines.

  • Boc: Requires TFA or HCl.[1][2] Critical Warning: The 3-aryl group stabilizes a carbocation at C3 if the ring opens. If the reaction warms up or traces of nucleophiles are present, the ring will open.

    • Mitigation: Use 4M HCl in Dioxane at 0°C rather than neat TFA.

  • Benzhydryl: Difficult to remove.[2] Standard hydrogenolysis is often too slow due to steric bulk. Oxidative cleavage (NBS, or CAN) is effective but can halogenate electron-rich aryl rings at the C3 position.

Decision Logic (Visualization)

PG_Selection Start Starting Material Source? Acyclic Acyclic Precursor (e.g., Epichlorohydrin) Start->Acyclic Cyclic Pre-formed Azetidine (e.g., 3-iodo-azetidine) Start->Cyclic Benzhydryl Use N-Benzhydryl (Max Stability) Acyclic->Benzhydryl Cyclization Reaction Intended Reaction? Cyclic->Reaction CrossCoupling Ni/Pd Cross-Coupling Reaction->CrossCoupling Lithiation Lithiation / C-H Activation Reaction->Lithiation AcidSens Acid-Sensitive Product Reaction->AcidSens Boc Select N-Boc CrossCoupling->Boc High Yields Lithiation->Boc Directing Group Tosyl Select N-Tosyl Lithiation->Tosyl Alt. Directing Cbz Select N-Cbz AcidSens->Cbz Neutral Deprotection

Caption: Decision matrix for selecting N-protecting groups based on synthetic entry point and downstream chemistry.

Experimental Protocols

Protocol 1: Nickel-Catalyzed Arylation of N-Boc-3-Iodoazetidine

Rationale: This protocol utilizes N-Boc for its compatibility with organozinc reagents and minimal interference with the Ni catalytic cycle.

Materials:

  • N-Boc-3-iodoazetidine (1.0 equiv)

  • Aryl Zinc Reagent (1.5 equiv, prepared via LiCl-mediated insertion)

  • NiCl₂(glyme) (0.05 equiv)

  • Ligand: PyBox or di-tBu-Bipy (0.06 equiv)

  • Solvent: DMA/THF (1:1)

Step-by-Step:

  • Catalyst Formation: In a glovebox, mix NiCl₂(glyme) and the ligand in DMA. Stir for 15 min to form the active complex (solution turns green/blue).

  • Addition: Add N-Boc-3-iodoazetidine to the catalyst mixture.

  • Coupling: Add the Aryl Zinc reagent solution dropwise over 5 minutes.

  • Reaction: Stir at Room Temperature for 4–12 hours. Monitor by LCMS.

  • Workup: Quench with sat. NH₄Cl. Extract with EtOAc.

  • Purification: Silica gel chromatography (Hexanes/EtOAc). N-Boc products typically elute easily; N-Benzhydryl analogs often streak due to basicity.

Protocol 2: Oxidative Deprotection of N-Benzhydryl-3-Aryl-Azetidine

Rationale: Used when the azetidine ring was formed early using the benzhydryl group. Standard hydrogenolysis often fails due to the steric bulk of the 3-aryl group shielding the N-C bond.

Materials:

  • N-Benzhydryl-3-aryl-azetidine

  • 1-Chloroethyl chloroformate (ACE-Cl) OR N-Bromosuccinimide (NBS)

  • Methanol

Method A (ACE-Cl - Preferred for purity):

  • Dissolve substrate in dry 1,2-dichloroethane (DCE).

  • Add ACE-Cl (1.2 equiv) at 0°C.

  • Reflux for 2 hours. (Formation of carbamate intermediate).

  • Evaporate solvent to dryness.

  • Redissolve residue in Methanol and reflux for 1 hour.

  • Result: The hydrochloride salt of the free amine precipitates or can be crystallized.

Method B (NBS - Mild oxidative):

  • Dissolve substrate in Acetone/Water (9:1).

  • Add NBS (1.1 equiv).

  • Stir at RT.[3] The reaction produces benzophenone as a byproduct.

  • Note: Check if the 3-aryl ring is electron-rich; if so, NBS might brominate the aryl ring. Use Method A if this is a risk.

Protocol 3: Acid-Mediated Boc Removal (Ring-Safe Method)

Rationale: Prevents ring opening by avoiding heat and nucleophilic counter-ions.

  • Dissolve N-Boc-3-aryl-azetidine in minimal dry DCM.

  • Cool to 0°C (Ice bath).

  • Add 4M HCl in Dioxane (5 equiv) dropwise. Do not use TFA/DCM if the aryl group is electron-rich (e.g., methoxy-phenyl), as the cation stability promotes ring opening.

  • Stir at 0°C for 2 hours. Do not let it warm to RT until TLC shows completion.

  • Evaporate volatiles under high vacuum at <30°C.

Summary Data Table

ParameterN-BocN-BenzhydrylN-Cbz
Synthesis Yield (Ni-Coupling) 92% <40% (Coordination issues)85%
Deprotection Yield 88% (HCl/Dioxane)75% (ACE-Cl method)95% (Hydrogenolysis)
Ring Opening Risk Medium (Acid dep.)Low (Stable)Very Low
Purification Ease High (Non-polar)Low (Streaks on Silica)High (UV active)

References

  • Nickel-Catalyzed Cross-Coupling of 3-Iodoazetidines

    • Title: "Nickel-Catalyzed Cross-Coupling of Functionalized Organozinc Reagents with Alkyl Halides"
    • Source:Journal of the American Chemical Society
    • URL:[Link]

  • Oxidative Deprotection of Benzhydryl Groups

    • Title: "A New Method of N-Benzhydryl Deprotection in 2-Azetidinone Series"
    • Source:ResearchG
    • URL:[Link]

  • Ring Strain and Stability of Azetidines

    • Title: "Intramolecular Ring-Opening Decomposition of Aryl Azetidines"
    • Source:ACS Medicinal Chemistry Letters
    • URL:[Link]

  • General Protecting Group Strategies

    • Title: "Boc-Protected Amino Groups - Organic Chemistry Portal"
    • Source:Organic Chemistry Portal
    • URL:[Link]

Sources

Comparative spectroscopic analysis of cis and trans isomers of 3-aryl-azetidines

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Spectroscopic Analysis of cis and trans Isomers of 3-Aryl-Azetidines

The Analytical Challenge: Why Stereochemistry Matters

The azetidine ring—a highly strained, four-membered nitrogen heterocycle—has emerged as a privileged scaffold in modern drug discovery. Frequently employed as a metabolically stable bioisostere for piperidines, pyrrolidines, and phenyl rings, 3-aryl-azetidines offer improved lipophilicity and aqueous solubility[1]. However, when the azetidine ring is substituted at multiple positions (e.g., 2,3-disubstituted or 1,3-disubstituted), it generates cis and trans stereoisomers. Because the spatial orientation of these pharmacophores dictates target binding affinity, definitively assigning their relative stereochemistry is a critical bottleneck in synthetic workflows.

This guide provides a definitive, comparative analysis of the spectroscopic techniques used to differentiate cis and trans isomers of 3-aryl-azetidines, prioritizing self-validating Nuclear Magnetic Resonance (NMR) methodologies over auxiliary techniques.

Comparative Spectroscopic Methodologies

While mass spectrometry (MS) and infrared (IR) spectroscopy are essential for confirming the overall molecular scaffold, they are fundamentally blind to the relative stereochemistry of azetidines. Both isomers yield identical MS fragmentation patterns and nearly indistinguishable IR C–N stretching frequencies. Therefore, high-resolution NMR spectroscopy remains the absolute gold standard for stereochemical assignment[2].

1D H NMR: The Frontline Differentiator

The primary diagnostic tool for distinguishing cis and trans azetidines is the vicinal proton-proton coupling constant (


)[2]. In a counter-intuitive departure from acyclic alkene heuristics (where 

), four-membered rings exhibit the exact opposite behavior:

is significantly larger than

[3].
  • cis-Isomers: Protons on the same face of the ring exhibit

    
     values typically ranging from 8.4 to 10.0 Hz [2].
    
  • trans-Isomers: Protons on opposite faces exhibit

    
     values typically ranging from 5.0 to 7.9 Hz [2],[3].
    
2D NOESY/ROESY: The Spatial Validator

Because


 values can occasionally be obscured by overlapping multiplets or complex second-order effects, 2D Nuclear Overhauser Effect Spectroscopy (NOESY) is required to map through-space dipole-dipole interactions. A cis relationship is definitively confirmed by a strong NOE cross-peak between the face-sharing protons (e.g., H-2 and H-3), whereas trans protons are too spatially distant across the puckered ring to produce a strong correlation[2].

Workflow Step1 1. Sample Prep (Degassed Solvent) Step2 2. 1D 1H NMR (Extract 3J) Step1->Step2 Step3 3. 2D NOESY (Map Spatial NOEs) Step2->Step3 Step4 4. Stereochemical Assignment Step3->Step4

Fig 1: Sequential spectroscopic workflow for azetidine stereochemical assignment.

Mechanistic Causality: The Karplus Relationship in Strained Rings

To understand why


, we must examine the physical geometry of the azetidine ring. A four-membered ring is not perfectly planar; to relieve severe torsional strain (Pitzer strain) between eclipsing hydrogens, the ring adopts a "puckered" or butterfly conformation[4]. The puckering angle is typically around 20°–30°.

According to the Karplus equation,


 coupling is a function of the dihedral angle (

) between the coupled protons.
  • In the cis isomer , the puckered geometry keeps the protons nearly eclipsed, resulting in a dihedral angle of

    
    . The Karplus curve predicts a maximum coupling constant in this region, explaining the large 8.4–10.0 Hz values[2].
    
  • In the trans isomer , the protons reside on opposite faces. Due to the ring's puckering, their dihedral angle is pushed to

    
    . Because the Karplus curve approaches a minimum near 
    
    
    
    , this specific geometry yields a severely attenuated coupling constant of 5.0–7.9 Hz[2],[3].

Furthermore, the choice of solvent can influence the puckering dynamics. For instance, highly polar solvents like methanol-d


 can alter the preferred puckering angle compared to deuterochloroform, causing subtle shifts in the observed 

values (e.g., shifting from a large/small coupling pair to a more averaged 8.4 Hz and 6.5 Hz)[4].

Quantitative Data Comparison

The following table summarizes the diagnostic spectroscopic features used to differentiate the isomers.

Spectroscopic Featurecis-3-Aryl-Azetidinetrans-3-Aryl-AzetidineDiagnostic Confidence

Coupling Constant
8.4 – 10.0 Hz5.0 – 7.9 HzHigh (Primary Indicator)
2D NOESY Cross-Peaks Strong correlation (Face-sharing)Weak / No correlationAbsolute (Confirmatory)

C NMR Shifts
Minor upfield shifts (Steric compression)Minor downfield shiftsLow (Context-dependent)
IR Spectroscopy C-N stretch (

cm

)
C-N stretch (

cm

)
None (Scaffold only)
Mass Spectrometry (MS) Identical fragmentationIdentical fragmentationNone (Mass only)

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems. Built-in quality control checks prevent the misinterpretation of artifacts as structural data.

Protocol A: High-Resolution 1D H NMR for Coupling Constant Extraction

Objective: Accurately resolve


 multiplicity to prevent overlap from obscuring the 1–3 Hz difference between isomers.
  • Sample Preparation: Dissolve 5–10 mg of the purified 3-aryl-azetidine in 0.6 mL of CDCl

    
    .
    
    • Self-Validation Check: Inspect the tube against a light source. The solution must be perfectly clear. Particulate matter degrades magnetic field homogeneity, artificially broadening peaks and invalidating

      
      -value accuracy.
      
  • Tuning and Locking: Insert the sample into a

    
     MHz NMR spectrometer. Lock onto the deuterium signal and tune the probe to the 
    
    
    
    H frequency.
  • Shimming (Critical Step): Perform automated gradient shimming, followed by manual fine-shimming on the Z1 and Z2 axes.

    • Self-Validation Check: Measure the full-width at half-maximum (FWHM) of the residual CHCl

      
       solvent peak (7.26 ppm). If FWHM 
      
      
      
      Hz, re-shim. Broad peaks will merge the fine splitting required to measure a 5.0 Hz
      
      
      coupling.
  • Acquisition & Processing: Acquire 16–32 scans with a relaxation delay (

    
    ) of 3 seconds. Apply a mild Gaussian window function (e.g., LB = -0.3, GB = 0.3) to mathematically enhance resolution before Fourier transformation. Extract 
    
    
    
    values from the H-2 and H-3 multiplets.
Protocol B: 2D NOESY for Spatial Mapping

Objective: Confirm stereochemistry via through-space dipole-dipole relaxation without interference from paramagnetic relaxation.

  • Preparation: Transfer the NMR sample to a Schlenk tube and degas using three freeze-pump-thaw cycles under argon.

    • Causality: Dissolved paramagnetic oxygen accelerates

      
       relaxation, which rapidly quenches the delicate NOE signal before it can be detected.
      
  • Parameter Setup: Select a standard NOESY pulse sequence. Set the mixing time (

    
    ) to 400 ms.
    
    • Causality: 3-aryl-azetidines are small molecules (MW

      
       Da). They tumble rapidly in solution (extreme narrowing limit, 
      
      
      
      ), requiring longer mixing times to allow NOE buildup.
  • Acquisition & Validation: Acquire with at least 128

    
     increments. Phase the 2D spectrum manually.
    
    • Self-Validation Check: Diagonal peaks must be phased perfectly absorptive (positive). For small molecules, true NOE cross-peaks will also be positive. If cross-peaks appear negative, the molecule is either aggregating or binding to impurities, and the experiment must be repeated using ROESY (Rotating-frame Overhauser Effect Spectroscopy) to force positive cross-peaks.

LogicTree Start 1H NMR Analysis Split Vicinal Coupling (3J) Start->Split Cis_Path 3J ≈ 8.4 - 10.0 Hz Split->Cis_Path Trans_Path 3J ≈ 5.0 - 7.9 Hz Split->Trans_Path Cis_NOE Strong NOESY Cross-Peak Cis_Path->Cis_NOE Trans_NOE Weak/No NOESY Cross-Peak Trans_Path->Trans_NOE Cis_Result Assigned: CIS Cis_NOE->Cis_Result Trans_Result Assigned: TRANS Trans_NOE->Trans_Result

Fig 2: Diagnostic logic tree for assigning azetidine stereochemistry via NMR.

References

  • Advanced NMR techniques for structural characterization of heterocyclic structures Source: ipb.pt URL:[2]

  • Tetrahydropyrimidin-2(1H)-ones with three neighbouring phenyl groups. Synthesis and allylic strain effects Source: arkat-usa.org URL:[4]

  • Stereoselective functionalization of azetidines Source: uni-muenchen.de URL:[1]

  • Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay Source: rsc.org URL:[3]

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 3-(2-Isopropylphenyl)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

As a novel research chemical, 3-(2-Isopropylphenyl)azetidine requires meticulous handling and disposal to ensure personnel safety and environmental protection. This guide provides drug development professionals and laboratory researchers with the essential framework for managing waste streams containing this compound, grounded in established safety protocols and regulatory standards. The ultimate authority for waste disposal rests with your institution's Environmental Health & Safety (EHS) office, which will be aligned with local, state, and federal regulations.

Hazard Identification and Risk Assessment

Understanding the hazard profile of a chemical is the first step in managing its waste. While comprehensive toxicological data for 3-(2-Isopropylphenyl)azetidine is not widely available due to its research nature, we can infer its potential hazards from its constituent parts: the azetidine ring and the isopropylphenyl group.

  • Azetidine Moiety : The parent compound, azetidine, is classified as a flammable liquid and is corrosive, capable of causing severe skin and eye damage[1][2]. It is a strongly basic secondary amine[2].

  • Substituted Phenyl Group : Aromatic compounds can carry their own set of potential hazards, including irritation and potential for absorption through the skin.

Vendor-supplied information indicates that 3-(2-Isopropylphenyl)azetidine (CAS No. 1260845-91-7) should be handled with care, with hazard statements suggesting it causes skin and eye irritation[3]. Therefore, all waste containing this compound must be treated as hazardous.

Table 1: Chemical and Safety Information for 3-(2-Isopropylphenyl)azetidine

PropertyValueSource
CAS Number 1260845-91-7ChemScene[3]
Molecular Formula C₁₂H₁₇NChemScene[3]
Molecular Weight 175.27 g/mol ChemScene[3]
GHS Pictogram GHS07 (Exclamation Mark)ChemScene[3]
Signal Word WarningChemScene[3]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H320 (Causes eye irritation)ChemScene[3]
Precautionary Statements P264, P280, P302+P352, P305+P351+P338, P362ChemScene[3]
Regulatory Framework: The Legal Imperative

The disposal of laboratory chemical waste is strictly regulated. In the United States, the primary federal law is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA)[4][5]. RCRA establishes the framework for the proper management of hazardous waste from its point of generation to its final disposal ("cradle-to-grave")[5][6].

It is a violation of federal law to dispose of hazardous chemicals, such as 3-(2-Isopropylphenyl)azetidine and its solutions, down the sanitary sewer or in regular trash[4][5][7]. All laboratories are required to follow procedures that ensure waste is properly identified, segregated, stored, and transferred to a licensed hazardous waste disposal company[4][8]. Many academic institutions operate under Subpart K of RCRA, which provides specific, alternative requirements for managing hazardous waste in laboratories[4][9][10].

Pre-Disposal: In-Lab Waste Collection & Segregation

Proper management begins at the point of generation. Adherence to correct collection and segregation protocols is critical to prevent dangerous reactions and ensure compliant disposal.

Key Principles:

  • Dedicated Waste Containers : Use separate, clearly labeled hazardous waste containers for waste containing 3-(2-Isopropylphenyl)azetidine. Containers must be in good condition, made of a compatible material (e.g., borosilicate glass or high-density polyethylene for organic solutions), and have a secure, leak-proof closure[4][11][12].

  • Accurate Labeling : As soon as the first drop of waste is added, the container must be labeled with the words "Hazardous Waste" and the full chemical names of all constituents, including solvents[6][12]. Do not use abbreviations or chemical formulas[12].

  • Segregation is Paramount : Chemical waste streams must be segregated based on compatibility to prevent violent reactions, fires, or the release of toxic gases[11][13][14].

    • Keep organic waste containing 3-(2-Isopropylphenyl)azetidine separate from acids, bases, and oxidizers[14].

    • Collect halogenated and non-halogenated organic solvent wastes in separate containers[11][15].

  • Closed Container Policy : Waste containers must remain closed at all times except when waste is actively being added[11][12]. Leaving a funnel in an open waste container is a common but serious violation[7][12].

Table 2: Personal Protective Equipment (PPE) for Handling Waste

PPE TypeSpecificationRationale
Eye Protection ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.Protects against splashes of liquid waste which can cause serious eye irritation[3][16].
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents skin contact, as the compound is a known skin irritant[3][16].
Body Protection Flame-resistant laboratory coat.Protects against splashes and contamination of personal clothing.
Respiratory Use only within a certified chemical fume hood.Prevents inhalation of any potentially harmful vapors or aerosols.
Step-by-Step Disposal Protocol

The primary and only recommended method for the disposal of 3-(2-Isopropylphenyl)azetidine is through your institution's EHS-approved hazardous waste management program.

Step 1: Waste Accumulation

  • Collect all waste materials containing 3-(2-Isopropylphenyl)azetidine—including pure compound, reaction mixtures, solvent rinses, and contaminated materials (e.g., silica gel, gloves, weigh boats)—in a designated hazardous waste container located in a Satellite Accumulation Area (SAA)[6]. This area must be at or near the point of generation and under the control of laboratory personnel[4][12].

Step 2: Container Management

  • Fill the liquid waste container to no more than 90% of its capacity to allow for vapor expansion and prevent spills[8].

  • Ensure the exterior of the container is clean and free of contamination.

  • Store the sealed container in a designated, well-ventilated secondary containment bin or tray to contain potential leaks[4][13].

Step 3: Requesting Waste Pickup

  • Once the container is full, or before the six-month accumulation limit for academic labs is reached, submit a chemical waste pickup request to your institution's EHS department[4].

  • Follow your institution's specific procedure, which typically involves an online form detailing the container's contents and location.

Step 4: Awaiting Pickup

  • Store the sealed and labeled container safely in the SAA until it is collected by trained EHS personnel or a licensed hazardous waste contractor. Do not move the waste to an unapproved storage location.

dot graph TD { subgraph "In-Lab Waste Management Workflow" A[Waste Generated(e.g., reaction mixture, contaminated gloves)] --> B{Characterize Waste}; B --> C[Select CompatibleWaste Container]; C --> D[Affix "Hazardous Waste" LabelList all chemical constituents]; D --> E[Add Waste to Containerin Satellite Accumulation Area]; E --> F{Container Full?(Max 90% capacity)}; F -- No --> E; F -- Yes --> G[Seal Container Securely]; G --> H[Store in SecondaryContainment]; H --> I[Submit Waste PickupRequest to EHS]; I --> J[Waste Collected byAuthorized Personnel]; end

} caption[Waste Disposal Workflow Diagram]

Emergency Procedures: Spill Management

Accidental spills must be managed immediately and safely. The appropriate response depends on the size and location of the spill.

For a Small Spill (manageable by lab personnel):

  • Alert personnel in the immediate area[17][18].

  • Don appropriate PPE, including gloves, eye protection, and a lab coat[19][20].

  • Contain the spill by creating a dike with absorbent material (e.g., vermiculite, chemical absorbent pads)[17][20]. Work from the outside in.

  • Absorb the spilled material. Place all used absorbent materials into a dedicated bag or container for hazardous waste disposal[17][18].

  • Decontaminate the area with an appropriate solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste[17].

  • Report the incident to your laboratory supervisor and EHS office as required by institutional policy.

For a Large Spill (beyond the capacity of lab staff to handle safely):

  • Evacuate the area immediately[19][21].

  • Alert others to stay away and close the laboratory doors to contain vapors[18][19].

  • Notify your institution's emergency line (e.g., Public Safety) and the EHS office from a safe location[19][21]. Provide details on the chemical spilled and the location.

  • Assemble in a designated safe location and await the arrival of the emergency response team[19].

dot graph TD { subgraph "Chemical Spill Response Protocol" A[Spill Occurs] --> B{Assess Hazard & Size}; B -- "Small & Manageable" --> C[Alert Area Occupants]; C --> D[Don Appropriate PPE]; D --> E[Contain Spill withAbsorbent Materials]; E --> F[Clean Up & Decontaminate Area]; F --> G[Package ContaminatedWaste for Disposal]; G --> H[Report to Supervisor/EHS];

} caption[Spill Response Decision Diagram]

By adhering to these procedures, researchers can ensure that waste containing 3-(2-Isopropylphenyl)azetidine is managed in a manner that is safe, compliant, and environmentally responsible.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health.
  • 3-(2-Isopropylphenyl)azetidine. ChemScene.
  • Chemical Waste Procedures. (2025). University of Illinois Division of Research Safety.
  • Spills, Leaks, and Releases. Iowa State University Environmental Health and Safety.
  • Laboratory Chemical Spill Cleanup and Response Guide. (2023). The City University of New York.
  • Chemical Spills. Florida State University Emergency Management.
  • Chemical Spill Management and Response. (2021). Lab Manager.
  • Basic Emergency Procedures Hazardous Materials Spill or Release. National Institutes of Health Office of Research Services.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Guidelines for Segregating and Combining Chemical Wastes into Containers. University of Pennsylvania EHRS.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • RCRA Student Training Powerpoint. (2020). Case Western Reserve University.
  • Managing Hazardous Chemical Waste in the Lab. (2021). Lab Manager.
  • Hazardous Waste Determination. Columbia University Research.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA.
  • Lab Pack Management 101: Removal of Lab Waste in Schools and Laboratories. (2019). Hazardous Waste Experts.
  • The Academic Laboratory Exception. (2014). Dickinson Wright Health Law Blog.
  • Regulation of Laboratory Waste. American Chemical Society.
  • Effective Chemical Waste Disposal Strategies. (2025). Environmental Marketing Services.
  • Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories. U.S. Environmental Protection Agency.
  • Azetidine Safety Data Sheet. (2012). Thermo Fisher Scientific.
  • L-Azetidine-2-carboxylic acid Safety Data Sheet. AAPPTec, LLC.
  • Azetidine. Wikipedia.
  • Safety Data Sheet. (2026). Sigma-Aldrich.
  • Thalidomide-azetidine-C-OH Safety Data Sheet. (2026). MedChemExpress.

Sources

Personal protective equipment for handling 3-(2-Isopropylphenyl)azetidine

[1][2]

Compound Profile & Hazard Analysis

3-(2-Isopropylphenyl)azetidine is a strained, four-membered nitrogen heterocycle.[1] While specific toxicological data for this exact isomer is often limited in broad databases, its structural class (azetidines) and amine functionality dictate a strict safety profile.[1]

  • CAS Number: 1260845-91-7[1][2]

  • Chemical Class: Strained Secondary Amine / Azetidine Derivative[1]

  • Physical State: Typically a liquid or low-melting solid at room temperature.

  • Core Hazards (GHS Classifications):

    • Skin Irritation (Category 2): Causes skin irritation (H315).[1]

    • Eye Irritation (Category 2A): Causes serious eye irritation (H319).[1]

    • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (H335).[1]

    • Reactivity Warning: The azetidine ring is highly strained (

      
      ).[1] It is susceptible to ring-opening reactions in acidic environments or with strong nucleophiles, potentially releasing energy or toxic byproducts.
      

Critical Safety Note: Treat this compound as a potential sensitizer and corrosive agent.[1] Due to the high ring strain and basicity of the azetidine moiety, standard "irritant" precautions are often insufficient for long-term exposure.

Personal Protective Equipment (PPE) Architecture[1]

The following PPE matrix is non-negotiable for all personnel handling this compound.

PPE Selection Matrix
PPE ComponentStandard RequirementTechnical Specification & Rationale
Hand Protection Double Gloving (Nitrile/Nitrile)Inner Layer: 4 mil Nitrile (Touch sensitivity).Outer Layer: 5-8 mil Nitrile or Neoprene (Chemical resistance).Rationale:[1] Azetidines can permeate standard latex rapidly. Double gloving provides a "breakthrough time" buffer.
Eye Protection Chemical Splash Goggles ANSI Z87.1+ Impact/Splash Rated. Rationale:[1] Safety glasses are insufficient. The basic nature of amines can cause irreversible corneal opacity if vapors or droplets bypass side shields.
Body Protection Lab Coat + Apron Flame-resistant (Nomex/Cotton) Lab Coat. Add: Chemical-resistant apron (Tyvek/PVC) for transfers >100 mg.Rationale:[1] Prevents skin absorption through clothing fibers.
Respiratory Engineering Controls Primary Work strictly in a Fume Hood. Contingency: If hood work is impossible, use a Half-face respirator with Multi-Gas/Vapor (OV/AG) cartridges + P100 pre-filter.[1]

Operational Protocols

A. Engineering Controls & Setup[3]
  • Ventilation: All operations must occur within a certified chemical fume hood operating at a face velocity of 0.5 m/s (100 fpm).

  • Inert Atmosphere: Store and handle under Nitrogen (

    
    ) or Argon (
    
    
    ).[1] Azetidines can react with atmospheric moisture and
    
    
    (forming carbamates), altering their physical properties and toxicity.
  • Decontamination Station: Prepare a beaker of 1M Hydrochloric Acid (HCl) or 10% Citric Acid inside the hood.[1] This neutralizes the basic amine immediately upon contact with tools/wipes.

B. Handling Procedure (Step-by-Step)

Step 1: Preparation

  • Don all PPE (Double gloves, Goggles, Lab coat).[1][3]

  • Verify fume hood airflow.

  • Place a disposable absorbent mat (spill pad) on the hood surface.[1]

Step 2: Transfer & Weighing

  • Solids: Use a static-free spatula. Do not generate dust.[4][5][6][7][8]

  • Liquids: Use a gas-tight syringe or positive-displacement pipette.[1]

  • Technique: Keep the container nozzle inside the receiving vessel's neck to minimize vapor release.

Step 3: Post-Handling

  • Wipe the exterior of the stock container with a dry Kimwipe, then a solvent-dampened wipe.

  • Place used wipes immediately into a solid hazardous waste bag inside the hood.

  • Wash outer gloves with soap and water before removing them.

Emergency Response & Spill Management

Spill Response Workflow (DOT Visualization)

The following diagram outlines the immediate decision logic for spill containment.

SpillResponseStartSpill DetectedAssessAssess Volume & LocationStart->AssessSmallSmall Spill (< 5 mL)Inside HoodAssess->SmallContainedLargeLarge Spill (> 5 mL)Or Outside HoodAssess->LargeUncontained / High RiskActionSmall1. Cover with Absorbent Pad2. Neutralize with dilute acid (Citric)3. Double bag wasteSmall->ActionSmallActionLarge1. EVACUATE Area2. Close Lab Doors3. Call EHS / HazMat TeamLarge->ActionLargeDisposalLabel as 'Hazardous Waste: Organic Amine'ActionSmall->Disposal

Figure 1: Decision logic for responding to 3-(2-Isopropylphenyl)azetidine spills.

Immediate First Aid[1][5][9]
  • Eye Contact: Flush immediately with water for 15 minutes .[1][3][5][9] Hold eyelids apart. Do not use neutralization agents in the eyes.[1]

  • Skin Contact: Remove contaminated clothing.[3][5][6][7][9][10][11] Wash skin with soap and copious water.[4][10] Do not use organic solvents (ethanol/acetone) as they increase skin permeability.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, provide oxygen (medical personnel only).[1]

Waste Disposal & Decontamination[1][4][8]

Disposal must comply with local environmental regulations (e.g., RCRA in the US).

Waste StreamDisposal Protocol
Liquid Waste Collect in a dedicated "Organic Alkali/Amine" solvent waste container. Do not mix with oxidizers or strong acids (exothermic reaction risk).[1]
Solid Waste Contaminated gloves, wipes, and mats must be double-bagged in polyethylene bags and labeled "Toxic Solid Waste."
Empty Containers Triple rinse with Methanol or Dichloromethane. Collect rinsate as liquid waste.[3] Deface label and dispose of glass as "Chemically Contaminated Sharps."

PPE Decision Tree

Use this workflow to determine the necessary protection level based on your specific experimental activity.

PPEDecisionActivitySelect ActivityStorageStorage / Transport(Sealed Container)Activity->StorageActiveActive Handling(Open Container)Activity->ActiveLevel1Level 1 PPE:Lab Coat, Nitrile Gloves,Safety GlassesStorage->Level1ScaleScale > 1g orHigh Temp?Active->ScaleLevel2Level 2 PPE:Fume Hood, Splash Goggles,Double Nitrile Gloves,Lab CoatScale->Level2NoLevel3Level 3 PPE:Add Apron, Face Shield,Consider RespiratorScale->Level3Yes

Figure 2: PPE Selection Decision Tree based on operational risk.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Azetidine (Parent Structure).[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance: Chemical Fume Hoods. Retrieved from [Link][1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.